Z-D-Gln(Trt)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAIKMOWHPBQS-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187165 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200625-96-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200625-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among these crucial building blocks, Z-D-Gln(Trt)-OH stands out as a derivative of D-glutamine meticulously designed for the controlled assembly of complex peptides. This technical guide provides an in-depth exploration of the chemical structure, properties, and strategic applications of this compound, offering field-proven insights into its utilization in modern peptide chemistry.
Introduction: The Strategic Importance of D-Amino Acid Analogs in Peptide Therapeutics
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance the therapeutic potential of peptide-based drugs. By altering the stereochemistry at a specific residue, peptides can exhibit significantly increased resistance to enzymatic degradation by proteases, leading to improved in vivo stability and bioavailability. This compound is a pivotal reagent in this context, providing the D-enantiomer of glutamine with robust protecting groups on both the α-amino and the side-chain amide functionalities. This dual protection is critical for preventing undesirable side reactions and ensuring the fidelity of the peptide sequence during synthesis.
Chemical Structure and Physicochemical Properties
This compound, systematically named (2R)-2-(benzyloxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, is a molecule engineered for optimal performance in peptide synthesis. Its structure is characterized by a D-glutamine core, with the α-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain amide protected by a bulky trityl (Trt) group.
Caption: Chemical structure of this compound.
The strategic placement of the Z and Trt groups imparts specific and desirable physicochemical properties to the molecule, which are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₀N₂O₅ | [1][2][3] |
| Molecular Weight | 522.6 g/mol | [1][2] |
| CAS Number | 200625-96-3 | |
| Appearance | White to off-white powder or crystals | [4][5] |
| Solubility | Good solubility in most organic solvents such as DMF, DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. | [6][7] |
| Computed XLogP3 | 5.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 10 | [1] |
| Melting Point | 232-237 °C (for the related Fmoc-D-Gln(Trt)-OH) | [4][8] |
| Optical Activity | [α]22/D +13.4°, c = 1% in DMF (for the related Fmoc-D-Gln(Trt)-OH) | [4][8] |
The Role of Protecting Groups: A Mechanistic Perspective
The efficacy of this compound in peptide synthesis is intrinsically linked to the nature of its protecting groups. The choice of the Z and Trt moieties is a deliberate one, designed to provide orthogonal stability and selective deprotection capabilities.
The Benzyloxycarbonyl (Z or Cbz) Group (α-Amino Protection)
The benzyloxycarbonyl group is a classic and reliable protecting group for amines, introduced by Bergmann and Zervas.[2] It forms a stable carbamate linkage with the α-amino group of the D-glutamine.
-
Stability: The Z group is stable to the basic conditions used for the removal of the Fmoc group, making it compatible with Fmoc-based SPPS strategies for the synthesis of protected peptide fragments. It is also stable to mildly acidic conditions.
-
Deprotection: The primary method for the cleavage of the Z group is catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This method is exceptionally mild and does not affect most other protecting groups, including the Trt group. Alternatively, strong acidic conditions such as HBr in acetic acid can be employed.[7]
The Trityl (Trt) Group (Side-Chain Amide Protection)
The trityl group is a bulky and acid-labile protecting group. Its application to the side-chain amide of glutamine offers several distinct advantages:
-
Prevention of Side Reactions: The primary role of the Trt group on the glutamine side chain is to prevent intra- and intermolecular side reactions during peptide synthesis. Specifically, it prevents pyroglutamate formation, a common side reaction involving the cyclization of the N-terminal glutamine residue.
-
Enhanced Solubility: The bulky and hydrophobic nature of the Trt group often improves the solubility of the protected amino acid derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF).[6]
-
Acid-Labile Deprotection: The Trt group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[6] The cleavage mechanism proceeds via the formation of a stable trityl cation. This lability allows for its removal concomitantly with the cleavage of the peptide from most acid-sensitive resins and the deprotection of other acid-labile side-chain protecting groups (e.g., Boc, tBu).
Caption: Orthogonal deprotection strategies for this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the different functional groups. A common synthetic route starts from D-glutamic acid.[6]
Experimental Protocol: Synthesis of this compound
-
Protection of the α-amino group of D-glutamic acid:
-
D-glutamic acid is reacted with benzyl chloroformate (Z-Cl) under basic conditions (e.g., in the presence of sodium hydroxide or sodium carbonate) to yield Z-D-Glu-OH.
-
-
Esterification of the carboxylic acid groups:
-
Z-D-Glu-OH is then typically converted to a dibenzyl ester (Z-D-Glu(OBzl)-OBzl) by reaction with benzyl bromide in the presence of a base like triethylamine.
-
-
Amidation of the side-chain carboxylic acid:
-
The side-chain benzyl ester is selectively converted to the amide by reaction with ammonia. This step yields Z-D-Gln-OBzl.
-
-
Introduction of the Trityl group:
-
The side-chain amide of Z-D-Gln-OBzl is reacted with trityl chloride (Trt-Cl) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) or DMF to afford Z-D-Gln(Trt)-OBzl.
-
-
Saponification of the benzyl ester:
-
Finally, the benzyl ester at the C-terminus is selectively cleaved by saponification using a mild base (e.g., lithium hydroxide in a mixture of THF and water) to yield the final product, this compound.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in SPPS, particularly in the synthesis of peptides where the incorporation of a D-glutamine residue is required for therapeutic or research purposes.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol assumes the synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the DMF.
-
-
Fmoc-Deprotection (if applicable):
-
If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin substitution) with a coupling agent such as HBTU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum.
-
Caption: General workflow for incorporating this compound in SPPS.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage Cocktail: A standard cleavage cocktail for removing the Trt group and cleaving the peptide from an acid-sensitive resin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is included as a scavenger to trap the liberated trityl cations and prevent side reactions.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
If the Z group is still present and needs to be removed, the dried peptide can be subjected to catalytic hydrogenolysis.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of peptides containing D-glutamine. Its well-defined chemical properties, conferred by the strategic combination of the Z and Trt protecting groups, enable its efficient and reliable incorporation into peptide chains with minimal side reactions. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this compound in the creation of novel and effective peptide therapeutics.
References
- Google Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.
-
PubChem. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4]. Retrieved from [Link]
-
American Elements. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]
-
BioCrick. (n.d.). H-Gln(Trt)-OH. Retrieved from [Link]
-
GenScript. (n.d.). Fmoc-L-Gln(Trt)-OH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. americanelements.com [americanelements.com]
- 4. Fmoc- D -Gln(Trt)-OH 97 200623-62-7 [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Fmoc- D -Gln(Trt)-OH 97 200623-62-7 [sigmaaldrich.com]
An In-Depth Technical Guide to the Strategic Use of Z-D-Gln(Trt)-OH in Peptide Research
This guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-N-δ-trityl-D-glutamine (Z-D-Gln(Trt)-OH), a specialized amino acid derivative. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will dissect its molecular architecture, rationalize its application in specific synthetic strategies, and provide actionable protocols to leverage its unique properties for the creation of advanced peptide-based therapeutics and research tools.
Introduction: The Strategic Value of a Doubly Protected D-Amino Acid
In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of a campaign. This compound is not a standard reagent for routine automated synthesis but rather a specialized tool for exacting applications. Its utility stems from three core features: the D-configuration of the glutamine residue, which imparts proteolytic resistance to the final peptide, and the orthogonal nature of its two protecting groups: the Benzyloxycarbonyl (Z or Cbz) group at the α-amine and the Trityl (Trt) group on the side-chain amide.
The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability and bioavailability of peptide therapeutics.[1] However, the successful assembly of these peptides requires a sophisticated protecting group strategy to prevent side reactions and ensure high purity. This guide will illuminate the specific contexts where this compound provides a distinct advantage.
Molecular Anatomy and Functional Roles
To appreciate the utility of this compound, one must understand the function of each of its components. The strategic selection of these groups allows for selective deprotection, a cornerstone of complex peptide and organic synthesis.[2]
Caption: Components of the this compound molecule.
-
D-Glutamine (D-Gln): The non-proteinogenic stereoisomer of glutamine. Its inclusion in a peptide backbone fundamentally alters the peptide's susceptibility to cleavage by endogenous proteases, thereby extending its in-vivo half-life.
-
Z-Group (Benzyloxycarbonyl): A classic amine protecting group, often employed in solution-phase peptide synthesis.[3][4] It is notably stable to the mildly basic conditions used for Fmoc group removal and the mild acidic conditions used for Trt group removal, but it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or, more commonly, via catalytic hydrogenolysis (H₂/Pd-C).[3][5][6]
-
Trt-Group (Trityl): A bulky, acid-labile protecting group. It is essential for protecting the side-chain amide of glutamine, which is otherwise prone to undesirable side reactions like dehydration to a nitrile or pyroglutamate formation during the coupling steps of synthesis.[4][7] The Trt group is stable to bases but is readily cleaved by moderate acids such as trifluoroacetic acid (TFA).[5][8] An added benefit is that the Trt group significantly enhances the solubility of the amino acid derivative in organic solvents like dimethylformamide (DMF).[4][7][9]
Core Application: Solution-Phase Synthesis and Fragment Condensation
While modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu or Boc/Bzl strategies, the Z-group has limited application in iterative SPPS cycles.[4] Therefore, this compound finds its primary niche in two key areas:
-
Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, the Z-group is a standard temporary protecting group for the α-amine.[3] this compound can be coupled to another amino acid ester, followed by selective deprotection of either the Z-group (for N-terminal elongation) or the ester (for C-terminal elongation).
-
Protected Peptide Fragment Synthesis: This is arguably its most powerful application. This compound can be used to synthesize a fully protected peptide fragment. This fragment can then be deprotected at its C-terminus and coupled to a resin-bound peptide, or deprotected at its N-terminus for coupling in solution with another fragment. This "fragment condensation" approach is critical for the synthesis of very long or complex proteins.
The orthogonality of the protecting groups is the key enabler of these advanced strategies.
Protecting Group Orthogonality & Cleavage Strategy
The term "orthogonal" means that one protecting group can be removed under conditions that leave other protecting groups intact.[2] This allows for precise, stepwise manipulation of the molecule.
Caption: Orthogonal deprotection scheme for Z and Trt groups.
This selective deprotection is the foundation of its use in creating complex peptide architectures. For example, a researcher could synthesize a Z-protected fragment, selectively remove a C-terminal allyl ester (another orthogonal group), and couple it to a resin, all while the Trt and Z groups remain in place.
| Protecting Group | Protected Moiety | Typical Cleavage Conditions | Stability Profile |
| Z (Benzyloxycarbonyl) | α-Amine | H₂/Pd-C; HBr/AcOH; Na/liquid NH₃[3][5] | Stable to mild acid (TFA) and base (piperidine)[6] |
| Trt (Trityl) | Side-Chain Amide | Mild Acid (TFA, HBr/AcOH, HCl/MeOH)[5] | Stable to base and hydrogenolysis[2] |
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific peptide sequence and available laboratory equipment.
Protocol 1: Solution-Phase Dipeptide Synthesis: Z-D-Gln(Trt)-Ala-OMe
This protocol demonstrates a standard solution-phase coupling reaction.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine, Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in a minimal amount of anhydrous DMF.
-
Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Activation & Coupling: Add the coupling reagent (DCC, 1.1 eq, dissolved in DCM; or HATU, 1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the protected product, Z-D-Gln(Trt)-Ala-OMe.
Protocol 2: Cleavage of the Trityl Group for Side-Chain Modification
This protocol describes the selective removal of the side-chain protecting group.
Materials:
-
Protected peptide (e.g., Z-D-Gln(Trt)-Peptide)
-
Cleavage Cocktail: 95% Dichloromethane (DCM), 4% Triisopropylsilane (TIS), 1% Trifluoroacetic acid (TFA). TIS is a scavenger to trap the released trityl cations.
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the protected peptide in the cleavage cocktail. The volume should be sufficient to fully dissolve the peptide (e.g., 10 mL per 100 mg).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, add the solution dropwise to a flask of cold diethyl ether (at least 10x the reaction volume) with vigorous stirring.
-
Isolation: The deprotected peptide will precipitate. Collect the solid by centrifugation or filtration.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the final product, Z-D-Gln-Peptide, under vacuum.
Conclusion and Future Perspectives
This compound is a highly specialized building block whose value is realized in non-standard peptide synthesis strategies. Its doubly protected, orthogonal nature makes it an ideal candidate for solution-phase synthesis and, more importantly, for the convergent synthesis of large or complex peptides via fragment condensation. While not a direct participant in routine Fmoc-based SPPS, its derivatives (after selective deprotection) can be integrated into such workflows. For researchers aiming to create metabolically stable peptides with precise architectural control, understanding the strategic application of this compound is an invaluable asset in the molecular toolkit.
References
- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bachem. (2021). Z - Benzyloxycarbonyl.
- BenchChem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.
- AAPPTec. (n.d.).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- BenchChem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. advancedchemtech.com [advancedchemtech.com]
Z-D-Gln(Trt)-OH molecular weight and formula
An In-Depth Technical Guide to Z-D-Gln(Trt)-OH: Properties, and Application in Peptide Synthesis
Introduction
In the intricate field of peptide and protein chemistry, the strategic use of protecting groups is fundamental to achieving the desired sequence and structure of a synthetic peptide. Among the vast arsenal of protected amino acids available to researchers, this compound, or N-α-Carbobenzyloxy-N-δ-trityl-D-glutamine, stands out as a critical building block. This derivative of D-glutamine is meticulously designed with two key protecting groups: the Benzyloxycarbonyl (Z) group at the α-amino position and the Trityl (Trt) group on the side-chain amide. This dual protection scheme offers specific advantages in peptide synthesis, particularly in preventing undesirable side reactions and enhancing the solubility of the growing peptide chain.
This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, the rationale behind its protecting group strategy, and its application in synthetic workflows. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this specialized amino acid derivative.
Core Properties of this compound
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₃₀N₂O₅ | [1][2][3] |
| Molecular Weight | 522.59 g/mol | [1][3] |
| Exact Mass | 522.21547206 Da | [2] |
| CAS Number | 200625-96-3 | [1] |
| Synonyms | N-carbobenzoxy-N-trityl-D-glutamine | |
| Appearance | White to off-white powder or crystals | |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | [2] |
Chemical Structure
The structure of this compound features a D-glutamine core with the α-amino group protected by a benzyloxycarbonyl (Z) group and the side-chain amide nitrogen protected by a triphenylmethyl (trityl) group.
Caption: Chemical structure of this compound.
The Rationale for Protecting Groups in this compound
The choice of the Z and Trt protecting groups is deliberate, providing a robust strategy for incorporating D-glutamine into a peptide sequence while avoiding common side reactions.
The N-α-Benzyloxycarbonyl (Z) Group
Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines.[4] Its primary advantages include:
-
Stability: The Z group is stable to a wide range of reaction conditions, including those used for peptide coupling and the basic conditions used for Fmoc group removal.
-
Cleavage: It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which yields toluene and carbon dioxide as byproducts, or under strong acidic conditions (e.g., HBr in acetic acid). This cleavage mechanism is orthogonal to the acid-labile Trt and tBu groups and the base-labile Fmoc group.
The N-δ-Trityl (Trt) Group
The glutamine side chain contains a primary amide that can undergo undesirable dehydration to a nitrile derivative during the activation of the C-terminal carboxyl group for peptide coupling, especially when using carbodiimide reagents.[5] The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group that effectively prevents this side reaction.[5][6] Key features of the Trt group include:
-
Steric Hindrance: The bulkiness of the three phenyl rings shields the amide nitrogen, preventing side reactions.
-
Acid Lability: The Trt group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is commonly used in the final deprotection step of solid-phase peptide synthesis (SPPS).[5]
-
Enhanced Solubility: The lipophilic nature of the Trt group can improve the solubility of protected peptides in organic solvents, which is advantageous during synthesis and purification.[5]
Caption: Logic of the dual protecting group strategy.
Application in Peptide Synthesis
While the Fmoc/tBu strategy is prevalent in modern solid-phase peptide synthesis (SPPS), the Z group still finds application, particularly in solution-phase synthesis and in specific SPPS strategies where its unique cleavage conditions are advantageous. The incorporation of a Z-protected amino acid into a growing peptide chain on a solid support follows a logical, step-wise process.
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain where the N-terminal amino group has been deprotected.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
-
N-Terminal Deprotection: If the N-terminus is Fmoc-protected, it is treated with a solution of 20% piperidine in DMF to expose the free amine. The resin is then washed thoroughly with DMF and DCM.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin loading) in DMF.
-
Add HBTU (2.9 eq.) and HOBt (3 eq.).
-
Add DIEA (6 eq.) to the solution. The solution will typically change color, indicating activation.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
Sources
Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis
An In-Depth Technical Guide to the Synthesis and Purification of Z-D-Gln(Trt)-OH
In the intricate field of drug development and biochemical research, the precise assembly of peptides is fundamental. This process, known as peptide synthesis, relies on the use of amino acid building blocks that have been chemically modified with "protecting groups." These groups act as temporary shields, preventing unwanted side reactions and ensuring that the peptide chain is assembled in the correct sequence.
This guide focuses on a crucial, doubly protected amino acid derivative: This compound . Let's deconstruct this nomenclature:
-
D-Gln: Represents D-glutamine, the right-handed enantiomer of the naturally occurring L-glutamine.[1][2] The use of D-amino acids is a key strategy in drug design to increase the metabolic stability of peptides.
-
Z: Stands for the Benzyloxycarbonyl (or Carboxybenzyl, Cbz) group. Attached to the α-amino group of D-glutamine, this urethane-type protection is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenation.[3][4][5]
-
Trt: Refers to the Triphenylmethyl (Trityl) group. This bulky, acid-labile group protects the side-chain amide of the glutamine.[6] Its primary roles are to prevent undesirable side reactions, such as dehydration to a nitrile or pyroglutamate formation, and to significantly enhance the solubility of the amino acid derivative in organic solvents used during synthesis.[7][8][9]
-
-OH: Indicates the free carboxylic acid group, which is the reactive site for coupling to the next amino acid in the peptide chain.
The strategic combination of the Z-group for N-terminal protection and the Trt-group for side-chain protection makes this compound a valuable reagent, particularly for solution-phase peptide synthesis and the creation of complex peptide fragments.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. The most direct pathway begins with the commercially available D-glutamine. The core logic involves a sequential protection strategy: first, the α-amino group is protected, followed by the protection of the side-chain amide.
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// Edges Start -> Step1 [label=" Z-Cl, Base\n (Schotten-Baumann)"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label=" Trityl Alcohol,\n Acid Catalyst"]; Step2 -> FinalProduct; FinalProduct -> Purification; Purification -> PureProduct; } dot Caption: High-level workflow for the synthesis of this compound.
An alternative, more cost-effective but lengthier route can be devised starting from D-glutamic acid.[10] This involves protecting the two carboxylic acid groups, converting the side-chain carboxyl to an amide, tritylating the new amide, and then selectively deprotecting one of the carboxyl groups.[10] This guide will focus on the more direct synthesis from D-glutamine.
Experimental Protocols: From Reagents to Product
Part 1: Synthesis of N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)
The initial step involves the protection of the α-amino group of D-glutamine using benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions. This reaction is performed in an aqueous basic medium to neutralize the HCl byproduct and keep the amino group deprotonated and nucleophilic.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |
| D-Glutamine | 146.14 | Starting Material | Ensure high purity. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Base | Maintains alkaline pH (~9-10). |
| Benzyl Chloroformate (Z-Cl) | 170.59 | Protecting Agent | Highly reactive and corrosive; handle with care. |
| Diethyl Ether | 74.12 | Solvent | For washing/extracting organic impurities. |
| Hydrochloric Acid (HCl) | 36.46 | Acid | For product precipitation. |
Step-by-Step Procedure
-
Dissolution: Dissolve D-glutamine (1.0 eq) in a 1 M solution of sodium carbonate at 0-5 °C with vigorous stirring.
-
Protection Reaction: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2 M sodium carbonate solution over 1-2 hours. The key is to maintain the temperature below 5 °C and the pH between 9 and 10.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the D-glutamine spot indicates completion.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted Z-Cl and benzyl alcohol (a common impurity).
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate of Z-D-Gln-OH will form.
-
Isolation: Stir the suspension at 0-5 °C for 1-2 hours to complete crystallization. Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum at 40-50 °C.
Part 2: Synthesis of this compound
With the α-amino group secured, the next step is the introduction of the bulky trityl group onto the side-chain amide. This is typically achieved via an acid-catalyzed reaction with trityl alcohol.[10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |
| Z-D-Gln-OH | 280.28 | Starting Material | Must be thoroughly dried. |
| Trityl Alcohol | 260.33 | Tritylating Agent | |
| Glacial Acetic Acid | 60.05 | Solvent | Acts as both solvent and catalyst. |
| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst | Strong acid; handle with extreme care. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, suspend Z-D-Gln-OH (1.0 eq) and trityl alcohol (1.2 eq) in glacial acetic acid.
-
Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, ~0.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to 45-60 °C and stir for 8-24 hours.[10] The suspension should gradually become a clear solution.
-
Reaction Monitoring: Monitor the formation of the product by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring. A gummy or solid precipitate will form. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound product, often as a foam or solid.
Purification: Achieving High Purity
The crude product from the synthesis contains unreacted starting materials, by-products, and residual solvents. A robust purification strategy is essential to achieve the high purity required for peptide synthesis. Recrystallization is the most common and effective method.[11]
// Nodes Crude [label="Crude this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in Hot Solvent\n(e.g., Isopropyl Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Slow Cooling to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallize [label="Further Cooling\n(0-5 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Vacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Crystals with\nCold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="Final QC Analysis\n(HPLC, NMR, MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> Dissolve; Dissolve -> Cool; Cool -> Crystallize; Crystallize -> Filter; Filter -> Wash; Wash -> Dry; Dry -> QC; } dot Caption: General workflow for the purification and analysis of the final product.
Recrystallization Protocol
-
Solvent Selection: Isopropyl alcohol or toluene are often effective solvents for the recrystallization of trityl-protected amino acids.[11]
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent (e.g., isopropyl alcohol at 50 °C) required to fully dissolve it.[11]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 50 °C to a constant weight.[11]
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final this compound product.
Summary of Analytical Techniques
| Technique | Purpose | Expected Outcome |
| HPLC | Purity Assessment | A single major peak with purity ≥98%.[12][13] |
| ¹H NMR | Structural Confirmation | Characteristic peaks for Z, Trt, and amino acid protons. |
| Mass Spec. | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass (522.59 g/mol ).[14] |
| Melting Point | Purity & Identity Check | A sharp, defined melting range consistent with literature values. |
| Optical Rotation | Stereochemical Integrity | A specific rotation value confirming the D-configuration. |
These techniques, used in combination, provide a comprehensive profile of the synthesized compound, ensuring it meets the stringent quality standards required for its use in research and drug development.[15][16]
Conclusion
The synthesis and purification of this compound is a well-defined process that combines fundamental principles of organic chemistry with meticulous execution. The strategic application of the Z and Trt protecting groups yields a highly valuable building block for the synthesis of custom peptides. By following robust, well-controlled protocols for synthesis, purification, and analytical validation, researchers and drug development professionals can produce high-quality this compound, enabling the advancement of peptide-based therapeutics and diagnostics.
References
- Google Patents. Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine. CN100593536C.
-
PubMed. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. Int J Pept Protein Res. 1996 Mar;47(3):209-13. Available from: [Link].
-
PubMed. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Pept Res. 1992 May-Jun;5(3):145-7. Available from: [Link].
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. John Wiley & Sons, Ltd.
-
Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Available from: [Link].
-
PubMed Central. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorg Med Chem Lett. 2008 Aug 1;18(15):4443-7. Available from: [Link].
-
Organic Chemistry Portal. Trityl Protection. Available from: [Link].
-
Aapptec Peptides. Z-Gln(Trt)-OH [132388-60-4]. Available from: [Link].
- Google Patents. Protecting groups for asparagine and glutamine in peptide synthesis. EP0292228A2.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC 2(2), 2014, 53-61. Available from: [Link].
-
Organic & Biomolecular Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Org. Biomol. Chem., 2016,14, 857-860. Available from: [Link].
-
University of Groningen. Application of the Trityl Group in Peptide Chemistry. Available from: [Link].
-
Capot Chemical. 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine. Available from: [Link].
-
PubMed Central. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics. 2021 May; 13(5): 725. Available from: [Link].
-
PubChem. D-Glutamine. Available from: [Link].
-
PubMed. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. Bioanalysis. 2019 Jan;11(2):103-117. Available from: [Link].
-
CEM Corporation. Fmoc-Gln(Trt)-OH. Available from: [Link].
- Google Patents. Method for purifying L-glutamine. US4966994A.
-
Cleveland Clinic. Glutamine: What It Is, Benefits & Side Effects. Available from: [Link].
-
Siddhi Vinayaka Spechem Private Limited. Z L Glutamine/Cbz-Gln-OH. Available from: [Link].
-
PubMed Central. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. J Med Chem. 2008 Jun 26; 51(12): 3499–3512. Available from: [Link].
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- 4. N-Carbobenzyloxy-L-glutamine | 2650-64-8 [chemicalbook.com]
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A Technical Guide to the Solubility of Z-D-Gln(Trt)-OH in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N-α-benzyloxycarbonyl-N-γ-trityl-D-glutamine (Z-D-Gln(Trt)-OH), a critical building block in peptide synthesis and drug development. This document explores the physicochemical properties of this compound that govern its solubility, offers a qualitative overview of its solubility in common organic solvents, and presents a detailed, field-proven experimental protocol for determining its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this reagent in their synthetic workflows.
Introduction: The Critical Role of Solubility in Synthesis
This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The successful incorporation of this and similar building blocks is fundamentally dependent on their solubility in the reaction medium. Poor solubility can lead to incomplete reactions, challenging purification, and ultimately, lower yields and purity of the target peptide. Understanding and predicting the solubility of this compound is therefore not merely a matter of convenience but a critical parameter for process optimization and reproducibility. This guide provides the foundational knowledge and practical methodologies to effectively manage the solubility of this key synthetic intermediate.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct structural features that dictate its behavior in various solvents.
-
Molecular Formula: C₃₂H₃₀N₂O₅[1]
-
Molecular Weight: Approximately 522.6 g/mol [1]
-
Core Structure: A D-glutamine core, providing a hydrophilic carboxylic acid group and an amide side chain.
-
Protecting Groups:
-
Benzyloxycarbonyl (Z-group): An N-terminal protecting group that introduces aromatic character and hydrophobicity.
-
Trityl (Trt-group): A bulky and highly hydrophobic protecting group on the side-chain amide.
-
The presence of the large, nonpolar Z and Trityl groups are the dominant factors influencing the solubility profile of this compound. These groups significantly increase the molecule's overall hydrophobicity, making it poorly soluble in aqueous solutions but more amenable to dissolution in organic solvents. The bulky nature of the trityl group can also sterically hinder intermolecular interactions that might otherwise lead to aggregation and reduced solubility in certain solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. For this compound, its solubility in a given organic solvent is determined by the balance of intermolecular forces between the solute and the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are highly effective at solvating protected amino acids[2]. They possess a high dipole moment and can engage in dipole-dipole interactions with the polar functionalities of this compound (the carboxylic acid and amide groups). Furthermore, their ability to disrupt the aggregation of hydrophobic protecting groups contributes to enhanced solubility[3]. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents in peptide synthesis, in part due to their excellent solvating properties for protected amino acids[4]. Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) to DMF can further enhance solubility[5].
-
Chlorinated Solvents (e.g., DCM, Chloroform): Dichloromethane (DCM) and chloroform are less polar than the aprotic polar solvents but are still effective for many protected amino acids due to their ability to solvate the hydrophobic Z and Trityl groups. The related compound H-Gln(Trt)-OH is known to be soluble in chloroform and dichloromethane[6].
-
Ethers (e.g., THF, Dioxane): Tetrahydrofuran (THF) and dioxane have moderate polarity and can be suitable solvents, although they are generally less effective than DMF or DMSO for highly functionalized and potentially aggregating protected amino acids.
-
Alcohols (e.g., Methanol, Ethanol): While the carboxylic acid group can form hydrogen bonds with alcohols, the large hydrophobic moieties of this compound typically limit its solubility in these more polar, protic solvents.
Qualitative Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively published, a qualitative profile can be constructed based on the behavior of structurally similar protected amino acids and general principles of solubility.
| Solvent | Abbreviation | Type | Predicted Solubility | Rationale |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | A standard and effective solvent for peptide synthesis, known to dissolve a wide range of protected amino acids. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | A very strong polar aprotic solvent, often used for compounds with low solubility in other organic solvents. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble | A highly effective solvating agent for protected peptides, often used as an alternative to DMF. |
| Dichloromethane | DCM | Chlorinated | Soluble | Good for solvating hydrophobic protecting groups. |
| Chloroform | Chlorinated | Soluble | Similar to DCM, effective for hydrophobic compounds. | |
| Tetrahydrofuran | THF | Ether | Sparingly Soluble | Moderate polarity may be less effective at solvating the entire molecule compared to DMF or DMSO. |
| Acetonitrile | ACN | Nitrile | Sparingly Soluble | Its polarity may not be optimal for dissolving compounds with large hydrophobic groups. |
| Methanol / Ethanol | MeOH / EtOH | Alcohol | Poorly Soluble | The high polarity and hydrogen-bonding network of alcohols are generally not conducive to solvating large, hydrophobic molecules. |
| Water | Aqueous | Insoluble | The high hydrophobicity of the Z and Trityl groups prevents dissolution in water. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable approach for determining the thermodynamic (or equilibrium) solubility of a compound[7][8][9].
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid should be present at the end of the experiment.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed.
-
Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[7].
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vial at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a standard curve of this compound in the same solvent with known concentrations.
-
Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample and the standards using a validated HPLC method. HPLC is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradation products[9].
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion and Best Practices
The solubility of this compound is dominated by its large, hydrophobic benzyloxycarbonyl and trityl protecting groups. This leads to good solubility in polar aprotic and chlorinated organic solvents such as DMF, DMSO, NMP, and DCM, and poor solubility in aqueous and alcoholic solvents. For practical applications in peptide synthesis, DMF or NMP are excellent first choices. When solubility challenges arise, the addition of DMSO or the use of solvent mixtures can be effective strategies. For precise quantification, the shake-flask method provides a reliable and reproducible means of determining thermodynamic solubility. Adherence to a rigorous experimental protocol, including confirmation of equilibrium and proper sample analysis by HPLC, will ensure the generation of high-quality, trustworthy solubility data, enabling more robust and efficient synthetic processes.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
- World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 36(4), 277-280.
- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Pacini, L., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- Babu, R., et al. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 6-11.
- Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 689240.
- USP. (2016). <1236> Solubility Measurements. USP-NF.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
-
Z-Gln(Trt)-OH [132388-60-4]. Aapptec Peptides. Retrieved from [Link]
-
Z-Gln(Trt)-OH. PubChem. National Institutes of Health. Retrieved from [Link]
-
N-D-Trityl-L-glutamine. ChemBK. Retrieved from [Link]
- Leron, R. B., & Chen, C.-C. (2016). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K.
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stability of Z-D-Gln(Trt)-OH under different conditions
<-4>
Executive Summary
Z-D-Gln(Trt)-OH is a critical building block in modern peptide synthesis, prized for its dual-protecting group strategy that facilitates controlled, sequential peptide elongation. The Nα-benzyloxycarbonyl (Z) group and the side-chain trityl (Trt) group offer orthogonal protection, enhancing solubility and preventing undesirable side reactions. However, the efficacy of this reagent is intrinsically linked to its chemical stability under the diverse conditions encountered during synthesis, purification, and storage. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its behavior under various pH, temperature, and solvent conditions. We elucidate the primary degradation pathways, including acid-catalyzed detritylation and pyroglutamate formation, and offer field-proven protocols for stability assessment and optimal handling. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to maximize the utility and integrity of this compound in their synthetic workflows.
Introduction: The Strategic Importance of this compound in Peptide Chemistry
In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high-yield, high-purity target molecules. This compound, a D-glutamine derivative, is a specialized reagent designed for strategic incorporation into peptide sequences. Its utility is defined by its two key protecting groups:
-
Nα-Benzyloxycarbonyl (Z or Cbz) Group: Introduced by Bergmann and Zervas, the Z-group is a cornerstone of peptide chemistry.[1] It is stable under a wide range of conditions but can be selectively removed, most commonly via catalytic hydrogenolysis or under strongly acidic conditions (e.g., HBr in acetic acid).[1][2][3] This stability profile allows for its use in both solution-phase and certain solid-phase strategies.
-
Nδ-Trityl (Trt) Group: The bulky trityl group serves two essential functions. First, it protects the side-chain amide of glutamine, preventing potential side reactions like dehydration to a nitrile during activation steps.[4] Second, it significantly enhances the solubility of the amino acid derivative in common organic solvents like dimethylformamide (DMF), which is a major advantage over unprotected Fmoc-Gln-OH.[4][5] The Trt group is highly acid-labile, meaning it can be cleaved under mild acidic conditions that leave other protecting groups, like Z or Fmoc, intact.[5][6]
The D-configuration of the amino acid is crucial for designing peptides with modified biological activity, increased proteolytic resistance, or specific conformational constraints. Understanding the stability of this compound is not merely an academic exercise; it is a practical necessity to prevent the introduction of impurities, ensure accurate stoichiometry, and guarantee the fidelity of the final peptide product.
Physicochemical Properties and Recommended Storage
Proper handling begins with a fundamental understanding of the reagent's properties.
| Property | Value | Source |
| Chemical Name | Nα-Benzyloxycarbonyl-Nδ-trityl-D-glutamine | N/A |
| Synonyms | This compound, Cbthis compound | [7] |
| CAS Number | 132388-60-4 (L-form) | [7] |
| Molecular Formula | C₃₂H₃₀N₂O₅ | [7] |
| Molecular Weight | 522.6 g/mol | [7] |
| Appearance | White to off-white powder | |
| Solubility | Good solubility in DMF and other common organic solvents | [4][5] |
Recommended Storage Conditions
To ensure long-term integrity, this compound, like most protected amino acids, must be stored with care.
-
Long-Term Storage: For periods longer than a month, the lyophilized powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[8][9]
-
Short-Term Storage: For temporary storage, refrigeration at 2-8°C is adequate.[8]
-
Handling: Before opening, the container must be allowed to warm to room temperature in a desiccator.[10] This critical step prevents atmospheric moisture from condensing on the cold powder, which can initiate hydrolysis and degradation.[10][11]
Core Stability Analysis: Degradation Under Stress
The stability of this compound is dictated by the lability of its protecting groups and the intrinsic reactivity of the glutamine residue.
pH-Dependent Stability
The molecule's stability is most profoundly influenced by pH.
-
Acidic Conditions (pH < 4): this compound is highly sensitive to acidic conditions. The primary degradation pathway is the rapid cleavage of the side-chain trityl group .[6] The mechanism proceeds via protonation of the amide nitrogen followed by the departure of the highly stable triphenylmethyl (trityl) cation.[12] Stronger acids, such as trifluoroacetic acid (TFA), will cleave the Trt group almost instantaneously, which is a feature exploited for deprotection in peptide synthesis.[5] Even milder acids like 50% aqueous acetic acid can remove the Trt group.[6] The Nα-Z group is generally stable to these mild acidic conditions but can be cleaved by strong, non-aqueous acids like HBr in acetic acid.[2]
-
Neutral Conditions (pH 5-7): The molecule exhibits its maximum stability in a slightly acidic to neutral pH range.[13][14] However, even under these conditions, a slow, temperature-dependent degradation can occur. The primary concern is the intramolecular cyclization of the D-glutamine residue to form a pyroglutamate (pGlu) derivative.[15][16] This reaction involves the nucleophilic attack of the Nα-amino group on the side-chain amide, eliminating ammonia.[15]
-
Basic Conditions (pH > 8): The compound is relatively stable under mild basic conditions. The Trt and Z groups are generally resistant to base.[1][6] However, strong basic conditions should be avoided as they can promote racemization and other side reactions.
Thermal and Solvent Effects
-
Temperature: Increased temperature significantly accelerates the rate of all degradation pathways, particularly the formation of pyroglutamate.[15][16] Therefore, reactions should be conducted at controlled temperatures, and long-term storage in solution, even at 4°C, is not recommended.[9] For maximum stability, solutions should be prepared fresh or flash-frozen as single-use aliquots and stored at -20°C or below.[9][10]
-
Solvents: In its solid, lyophilized form, the compound is stable.[9] In common peptide synthesis solvents like DMF or NMP, it is stable for typical reaction times. However, prolonged storage in any solution is discouraged due to the risk of degradation.[8][10]
Primary Degradation Pathways and Mechanisms
Two primary degradation pathways compromise the integrity of this compound. Understanding these mechanisms is key to mitigating their occurrence.
Pathway 1: Acid-Catalyzed Detritylation
This is the most significant degradation route under acidic conditions. The extreme lability of the Trt group is due to the formation of the resonance-stabilized trityl carbocation upon cleavage.
Caption: Mechanism of acid-catalyzed side-chain detritylation.
Pathway 2: Pyroglutamate (pGlu) Formation
This intramolecular cyclization is a common side reaction for N-terminal glutamine residues, especially during synthesis, storage in solution, or purification.[15][17] It is catalyzed by both acid and heat.[15]
Caption: Mechanism of intramolecular cyclization to form pyroglutamate.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound and monitor for potential degradation, a stability-indicating analytical method is essential. Forced degradation studies are performed to demonstrate that the analytical method can separate the intact molecule from its potential degradation products.[18][19][20]
Forced Degradation Study Workflow
A forced degradation study intentionally stresses the sample to generate degradation products, thereby validating the analytical method's specificity.[19][21]
Caption: Workflow for a forced degradation study of this compound.
Protocol: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its primary degradants, Z-D-Gln-OH and Z-D-pGlu(Trt)-OH.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector and Mass Spectrometer (MS).[22][23]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
4. Sample Preparation:
-
Dilute samples from the forced degradation study with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
5. Expected Elution Profile:
-
Z-D-Gln-OH: The most polar compound, expected to elute earliest due to the loss of the very hydrophobic Trt group.
-
This compound (Parent): Elutes after Z-D-Gln-OH.
-
Z-D-pGlu(Trt)-OH: The pyroglutamate derivative is typically more hydrophobic than the parent compound due to the loss of the free amine and will likely elute slightly later.
6. System Suitability:
-
Inject a standard mixture to ensure adequate resolution (>2.0) between the parent peak and known degradant peaks.
-
Tailing factor for the parent peak should be < 2.0.
Conclusion and Best Practices
The chemical stability of this compound is a critical parameter that directly impacts the success of peptide synthesis. While robust under optimal conditions, it is susceptible to degradation via two primary pathways: rapid, acid-catalyzed cleavage of the side-chain trityl group and slower, temperature- and acid-promoted cyclization to a pyroglutamate derivative.
To maximize the integrity and performance of this vital reagent, researchers should adhere to the following best practices:
-
Store Properly: Always store the lyophilized solid at -20°C or below, sealed tightly and protected from light and moisture.[8][9]
-
Handle with Care: Equilibrate the container to room temperature in a desiccator before opening to prevent moisture contamination.[10]
-
Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing the compound in solution for extended periods. If necessary, flash-freeze single-use aliquots.[10]
-
Control Reaction Conditions: Be mindful of the pH and temperature of reaction mixtures. Avoid unnecessary exposure to acidic conditions unless detritylation is the intended outcome.
-
Verify Purity: Routinely verify the purity of the reagent using a qualified stability-indicating HPLC method, especially for starting material that has been stored for a long time.
By implementing these strategies, scientists can ensure the reliability of this compound, leading to higher purity synthetic peptides and more reproducible scientific outcomes.
References
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.
- BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.
- Wessjohann, L. A., et al. (2004). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- GL Biochem. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Fundação de Amparo à Pesquisa do Estado de São Paulo. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- BenchChem. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.
- Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
- Alfa Chemistry. (n.d.). Analysis And Detection Of Protected Amino Acids.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Gurrath, M., Muller, G., & Podlech, J. (2004). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Wang, W., & Wang, Y. J. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Zhang, L., et al. (2018).
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- Romanova, E. V., et al. (2008). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. PubMed.
- Organic Chemistry Portal. (n.d.). Protective Groups - Stability.
- Alfa Chemistry. (n.d.). Validation Of Protected Amino Acid Analysis Methods.
- BenchChem. (2025, December). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Derks, R. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4].
- Agilent. (n.d.). Amino Acid Analysis.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Ulkoski, D. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS - UAH.
- Organic Chemistry Portal. (n.d.). Tritylamines.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH.
- MedchemExpress. (n.d.). Fmoc-Gln(Trt)-OH | Glutamine Derivative.
- Oliyai, C., & Borchardt, R. T. (1994). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Pharmaceutical Research.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid.
- Kang, J. S., & Lee, C. K. (1999). Degradation kinetics of L-glutamine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.
- Lynn, M. J., et al. (2018). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry.
- CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
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- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. peptide.partners [peptide.partners]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
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- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. agilent.com [agilent.com]
A Technical Guide to the Strategic Use of Z and Trt Protecting Groups in Z-D-Gln(Trt)-OH for Advanced Peptide Synthesis
Introduction: The Imperative of Precision in Peptide Synthesis
In the synthesis of peptides for research and therapeutic development, the precise assembly of amino acids is of utmost importance. Unwanted side reactions can compromise the integrity and purity of the final product.[1] Protecting groups are essential tools that temporarily block reactive functional groups on amino acids, ensuring that peptide bonds form only at the desired locations.[1] The strategic selection and use of these groups are fundamental to successful peptide synthesis.[2]
This guide provides an in-depth analysis of the functions of the benzyloxycarbonyl (Z) and trityl (Trt) protecting groups in the context of Z-D-Gln(Trt)-OH, a crucial building block for incorporating D-glutamine into a peptide sequence. We will explore the chemical principles behind each protecting group, their synergistic relationship, and provide practical, field-proven protocols for their selective removal.
Chapter 1: The Benzyloxycarbonyl (Z) Group: A Classic Approach to N-Terminal Protection
The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino group of amino acids.[3] Its enduring use in peptide synthesis is a testament to its reliability and favorable chemical properties.
1.1. Chemical Nature and Properties of the Z-Group
The Z-group is a carbamate that is introduced by reacting the amino acid's α-amino group with benzyl chloroformate. Its key advantages include the ease of preparation of Z-protected amino acids, which are often stable, crystalline solids, and a notable resistance to racemization during the activation of the carboxyl group for peptide coupling.[3]
1.2. The Mechanism of N-Terminal Protection
By masking the nucleophilic α-amino group, the Z-group prevents the amino acid from polymerizing with itself during the activation of its carboxyl group for coupling to the growing peptide chain.[4] This ensures the specific and controlled elongation of the peptide.
1.3. Deprotection of the Z-Group: Conditions and Mechanism
The Z-group is stable under mildly acidic and basic conditions, which allows for the selective removal of other protecting groups.[5] Its primary method of cleavage is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[3] This process is highly specific and proceeds under neutral conditions, leaving most other protecting groups, including the acid-labile Trt group, intact. The Z-group can also be removed by strong acids like HBr in acetic acid, but hydrogenolysis offers greater orthogonality in many synthetic strategies.[3]
Chapter 2: The Trityl (Trt) Group: Steric Shielding for the Glutamine Side-Chain
The side-chain amide of glutamine presents a specific challenge in peptide synthesis. Under certain conditions, it can undergo undesirable side reactions, such as dehydration to a nitrile.[6] The trityl (Trt) group provides an effective solution for protecting this reactive moiety.
2.1. The Challenge of the Glutamine Side Chain
Without protection, the side-chain amide of glutamine can be susceptible to modification during repeated coupling cycles in long peptide syntheses.[6] Furthermore, Fmoc-Gln-OH has poor solubility, and the addition of the Trt group significantly improves its solubility in common solvents like DMF.[6]
2.2. Chemical Nature and Properties of the Trt-Group
The trityl group is a bulky triphenylmethyl group.[3] Its large steric hindrance makes it well-suited for protecting side-chain functionalities rather than the more sterically accessible α-amino group.[3] The Trt group is highly sensitive to acidic conditions.[6]
2.3. Mechanism of Side-Chain Protection
The Trt group is attached to the nitrogen atom of the glutamine side-chain amide. This prevents any potential side reactions involving the amide during peptide synthesis.
2.4. Deprotection of the Trt-Group: Mild Acid Cleavage
The Trt group is readily cleaved by treatment with trifluoroacetic acid (TFA).[6] The cleavage is often performed in the presence of scavengers, such as triisopropylsilane (TIPS), to prevent the reactive trityl cation from reattaching to other nucleophilic residues in the peptide, like tryptophan or cysteine.[7][8] The lability of the Trt group in mild acid is a key feature that allows for its selective removal without affecting the Z-group.
Chapter 3: The Synergy of Orthogonal Protection: Z and Trt in this compound
The concept of "orthogonal protection" is central to modern peptide synthesis. It refers to the use of multiple protecting groups in a single synthesis, where each type of group can be removed by a specific chemical mechanism without affecting the others.[5] The combination of the Z and Trt groups in this compound is a prime example of an orthogonal protection strategy.
3.1. A Comparative Analysis of Deprotection Conditions
The distinct chemical stabilities of the Z and Trt groups allow for their selective removal.
| Protecting Group | Deprotection Reagent/Method | Stability |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base |
| Trt (Trityl) | Mild Acid (e.g., TFA) | Stable to catalytic hydrogenolysis and base |
This table summarizes the orthogonal nature of the Z and Trt protecting groups, highlighting their distinct deprotection conditions which are key to their strategic use in peptide synthesis.
3.2. Strategic Application in Peptide Synthesis: A Workflow Example
The orthogonality of the Z and Trt groups allows for flexible synthetic strategies. For instance, a peptide can be synthesized with this compound, and then the Trt group can be selectively removed on-resin to allow for a specific modification of the glutamine side chain, while the N-terminal Z-group remains intact. Conversely, the N-terminal Z-group could be removed to allow for peptide chain elongation, while the Trt group continues to protect the glutamine side chain.
Below is a diagram illustrating the concept of orthogonal deprotection with this compound.
Caption: Orthogonal deprotection of Z-D-Gln(Trt)-Peptide.
Chapter 4: Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific peptide sequence and solid-phase support being used.
4.1. Protocol for Selective Deprotection of the Trt Group
Objective: To remove the Trt group from the glutamine side chain while the Z-group remains intact.
Materials:
-
Peptide-resin containing the this compound residue.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.
-
Dichloromethane (DCM) for washing.
-
Diisopropylethylamine (DIEA) solution (e.g., 5% in DMF) for neutralization.
-
Dry, cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional agitation.[9] Note that sluggish deprotection of N-terminal Asn(Trt) or Gln(Trt) residues has been observed, and in such cases, extending the cleavage time may be necessary.[9]
-
Filter the resin and wash it thoroughly with DCM.
-
If the peptide is to remain on the resin for further synthesis, neutralize the resin with the DIEA solution and wash with DMF.
-
If the peptide is to be cleaved from the resin, the filtrate containing the peptide is collected and the peptide is precipitated with cold diethyl ether.
4.2. Protocol for the Deprotection of the Z Group
Objective: To remove the N-terminal Z-group while the Trt group remains intact.
Materials:
-
Peptide-resin containing the this compound residue.
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%).
-
Solvent system (e.g., DMF, methanol, or a mixture).
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus).
Procedure:
-
Swell the peptide-resin in the chosen solvent in a flask equipped with a stir bar.
-
Add the Pd/C catalyst to the suspension.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for several hours to overnight. The reaction progress can be monitored by techniques like HPLC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin with the solvent and proceed with the next step in the synthesis.
Conclusion: Enabling Advanced Peptide Design
The combination of the Z and Trt protecting groups in this compound provides researchers with a powerful and versatile tool for advanced peptide synthesis. The orthogonal nature of these groups allows for precise control over the deprotection sequence, enabling the synthesis of complex peptides with specific modifications. A thorough understanding of the chemistry and handling of these protecting groups, as outlined in this guide, is crucial for achieving high-purity, well-defined peptide products for research and drug development applications.
References
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using Nα–trityl-amino acids. Digital.CSIC. Retrieved from [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Strategic Guide to Sourcing Z-D-Gln(Trt)-OH for Advanced Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis and drug development, the quality of each building block is paramount to the success of the final product. Z-D-Gln(Trt)-OH (N-alpha-benzyloxycarbonyl-N-gamma-trityl-D-glutamine) is a critical protected amino acid derivative, valued for its ability to prevent side reactions associated with the glutamine side chain during complex synthesis protocols. This guide provides a comprehensive overview of sourcing this essential reagent, focusing on supplier evaluation, procurement best practices, and the technical specifications that ensure experimental reproducibility and integrity.
Chapter 1: The Criticality of High-Purity this compound in Peptide Synthesis
The successful synthesis of peptides, particularly for therapeutic applications, hinges on the purity and reliability of the constituent amino acids.[1] Impurities in starting materials, such as truncated sequences or deletion variants, can lead to a cascade of unwanted side products, complicating purification and potentially altering the biological activity of the final peptide.[2]
This compound is specifically designed to mitigate these challenges. The N-alpha-benzyloxycarbonyl (Z) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group on the side-chain amide of D-glutamine offers robust protection. This dual-protection scheme is crucial for preventing undesirable side reactions, such as dehydration or cyclization, during the coupling steps of solid-phase peptide synthesis (SPPS). The use of high-quality, well-characterized this compound directly contributes to higher yields of the target peptide and a cleaner impurity profile, which is a significant advantage in both research and manufacturing settings.[1]
Chapter 2: A Tiered Framework for Supplier Selection
Navigating the landscape of chemical suppliers can be a complex task. To simplify this process, suppliers of this compound can be categorized into three tiers, each catering to different scales and regulatory requirements of research and development.
Tier 1: Global Leaders in Amino Acid Derivatives
These are large, well-established companies with a global footprint and a strong reputation for quality and consistency. They often provide extensive documentation and support, making them a reliable choice for projects at all stages, from early research to commercial production.
-
Bachem: A globally recognized leader in the development and manufacturing of high-quality amino acid derivatives, Bachem offers a comprehensive range of products with rigorous quality control.[3] They are known for their expertise in GMP-compliant manufacturing, which is essential for clinical and therapeutic applications.[3]
-
Evonik Industries: With over 60 years of experience, Evonik is a major supplier of pharmaceutical-grade amino acids.[4] Their products are manufactured under strict quality standards, including GMP (ICH Q7) and various ISO certifications, ensuring high purity and controlled levels of endotoxins.[4]
-
MilliporeSigma (Merck KGaA): Offering a vast portfolio of chemicals and reagents, MilliporeSigma provides this compound and related derivatives under its Novabiochem® brand, which is highly regarded in the field of peptide synthesis.
Tier 2: Specialized Peptide Synthesis Reagent Providers
These companies focus specifically on the needs of peptide chemists and offer a high level of technical expertise and customer support.
-
Aapptec: Specializing in peptides and peptide synthesis reagents, Aapptec provides a range of protected amino acids, including this compound, and emphasizes the quality of their products for achieving better peptide synthesis outcomes.[5]
-
Chem-Impex: This supplier offers a variety of amino acid derivatives, including Nα-Fmoc-Nδ-trityl-D-glutamine, which is noted for its enhanced stability and solubility, making it ideal for complex peptide synthesis.[6]
-
CEM Corporation: Known for its peptide synthesis instrumentation, CEM also supplies high-purity Fmoc-Gln(Trt)-OH, certified with HPLC purity of ≥ 99.0% and enantiomeric purity of ≥ 99.8%.[7]
Tier 3: Custom Synthesis and Regional Suppliers
For specific needs such as isotope labeling, non-standard purity requirements, or localized sourcing, custom synthesis organizations (CSOs) and regional suppliers are valuable resources.
-
BOC Sciences: This company offers custom synthesis and GMP production services for a wide array of amino acids and their derivatives, catering to needs from R&D to commercialization.[]
-
Pharmaoffer: This platform connects buyers with GMP-certified suppliers of pharmaceutical-grade amino acids, providing a marketplace to source materials for various applications.[9]
Chapter 3: The Procurement and Quality Verification Workflow
A systematic approach to procurement and quality verification is essential to ensure that the purchased this compound meets the stringent requirements of your research.
Step-by-Step Procurement Protocol:
-
Request for Quotation (RFQ) and Documentation: When contacting suppliers, request a detailed quotation and specify the required quantity and purity level. Crucially, ask for a Certificate of Analysis (CoA) for the specific lot you will be purchasing.
-
Evaluation of the Certificate of Analysis (CoA): The CoA is a critical document that provides lot-specific data on the quality of the product. Key parameters to scrutinize include:
-
Purity (HPLC): This indicates the percentage of the desired compound in the sample. For most research applications, a purity of >98% is recommended.[10]
-
Identity (Mass Spectrometry, NMR): Confirms that the molecular weight and structure match that of this compound.
-
Enantiomeric Purity: Ensures that the compound is the correct D-enantiomer, which is critical for the biological activity of the final peptide.
-
Water Content and Residual Solvents: These can affect the accurate weighing of the compound and may interfere with the synthesis reaction.
-
-
Supplier Vetting: Beyond the CoA, consider the supplier's quality management systems (e.g., ISO 9001, GMP certification), technical support capabilities, and supply chain reliability.
-
Incoming Quality Control (QC): Upon receiving the material, it is best practice to perform in-house QC to verify the supplier's CoA. This can range from simple identity confirmation by mass spectrometry to a more comprehensive purity analysis by HPLC.
Visualizing the Procurement Process
The following diagram illustrates the key decision points and workflow for procuring high-quality this compound.
Caption: A workflow for the strategic sourcing and quality verification of this compound.
Chapter 4: Comparative Data of Representative Suppliers
The following table provides a summary of key attributes for a selection of suppliers to aid in the decision-making process.
| Supplier Tier | Representative Supplier | Key Strengths | Typical Purity Grades | GMP Availability |
| Tier 1 | Bachem | Global leader, strong GMP compliance, extensive documentation.[3] | >98%, Custom | Yes[3] |
| Tier 1 | Evonik Industries | High-purity pharmaceutical grade, strong regulatory record.[4] | High-purity chemical grade | Yes[4] |
| Tier 2 | Aapptec | Specializes in peptide synthesis reagents, technical expertise.[5] | >98% | Inquire |
| Tier 2 | Chem-Impex | Focus on derivatives for drug development, high solubility products.[6] | >98% | Inquire |
| Tier 3 | BOC Sciences | Custom synthesis, flexible scales from mg to kg.[] | Custom | Yes[] |
Conclusion
The selection of a this compound supplier is a critical decision that directly impacts the efficiency of peptide synthesis and the quality of the final product. By adopting a tiered approach to supplier evaluation, implementing a robust procurement and quality verification workflow, and carefully scrutinizing technical specifications, researchers and drug development professionals can ensure the integrity and reproducibility of their work. For applications leading to clinical trials, partnering with a supplier with a strong GMP manufacturing track record is non-negotiable. Ultimately, an informed and strategic sourcing process is a cornerstone of successful research and development in the pharmaceutical sciences.
References
- Vertex AI Search. (n.d.). Ensuring Purity and Yield: The Importance of Protected Amino Acids in Peptide Synthesis.
- Bachem. (n.d.). Amino Acid Derivatives Manufacturer & Supplier.
- Evonik Industries. (n.d.). High-purity amino acids for pharmaceutical applications.
- Biotage. (2023, January 30). Does amino acid concentration really matter during peptide synthesis?
- Medium. (2025, November 6). Why Peptide Purity Matters in Laboratory Research.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- BOC Sciences. (n.d.). Amino Acid cGMP Manufacturing Services.
- Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4].
- MedChemExpress. (n.d.). Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins.
- Pharmaoffer.com. (n.d.). Amino acids API Manufacturers | GMP-Certified Suppliers.
- Sigma-Aldrich. (n.d.). Fmoc-D-Gln(Trt)-OH Novabiochem 200623-62-7.
- Peptides.co. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
- ZY Biochem. (n.d.). Quality Factory Supply 132327-80-1 with Lowest Price, Factory Sells Fmoc-L-Gln(Trt)-OH.
- ChemPep. (n.d.). 132388-60-4 | Z-Gln(Trt)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- Cenmed Enterprises. (n.d.). FMOC-GLN(TRT)-OH >=98.0% (C005B-015034).
- Chemical-Suppliers.com. (n.d.). N-alpha-Z-N-δ-trityl-L-glutamine | CAS 132388-60-4.
- Chem-Impex. (n.d.). Nα-Fmoc-Nδ-trityl-D-glutamine.
- PubChem - NIH. (n.d.). Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399.
- Capot Chemical. (n.d.). 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine.
- Smolecule. (2023, August 15). Buy H-Gln(Trt)-OH | 102747-84-2.
- Aapptec Peptides. (n.d.). Boc-Gln(Trt)-OH [132388-69-3].
- Molsyns Research. (n.d.). Fmoc-Gln(trt)-OH.
- CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH.
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A Technical Guide to Nα-Benzyloxycarbonyl-Nδ-trityl-L-glutamine (Z-Gln(Trt)-OH) for Advanced Peptide Synthesis
This document provides an in-depth technical overview of Nα-Benzyloxycarbonyl-Nδ-trityl-L-glutamine, commonly referred to as Z-Gln(Trt)-OH (CAS Number: 132388-60-4). This guide is intended for researchers, chemists, and professionals in drug development and peptide synthesis, offering insights into its properties, synthesis, and strategic application.
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
The synthesis of complex peptides is a meticulous process that relies on the strategic use of protecting groups to prevent unwanted side reactions. The trifunctional nature of many amino acids necessitates the temporary masking of reactive side chains. For glutamine, the side-chain amide is susceptible to side reactions such as pyroglutamate formation and dehydration to a nitrile under certain conditions, which can lead to impurities and reduced yield of the desired peptide.[1] The use of a robust side-chain protecting group is therefore paramount. Z-Gln(Trt)-OH is a derivative of L-glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain amide nitrogen is protected by a bulky trityl (Trt) group. This dual protection strategy makes it a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Z-Gln(Trt)-OH
A thorough understanding of the physical and chemical properties of Z-Gln(Trt)-OH is essential for its effective use and storage.
| Property | Value | Reference(s) |
| CAS Number | 132388-60-4 | [1][2] |
| Molecular Formula | C₃₂H₃₀N₂O₅ | [2][3] |
| Molecular Weight | 522.6 g/mol | [2][4] |
| Appearance | White powder | [4] |
| Melting Point | 160 - 165 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [1] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [4][5] |
Synthesis and Characterization
General Synthesis Route
The synthesis of Z-Gln(Trt)-OH involves the sequential protection of the α-amino group and the side-chain amide of L-glutamine. While various specific methods exist, a general and illustrative pathway is outlined below. The synthesis of the related compound, Fmoc-D-Gln(Trt)-OH, provides a basis for this synthetic strategy.[5]
Diagram: General Synthesis Pathway for Z-Gln(Trt)-OH
Caption: A two-step synthesis of Z-Gln(Trt)-OH.
Experimental Protocol: Synthesis of Z-Gln(Trt)-OH
-
Nα-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH) Formation:
-
Dissolve L-glutamine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Z-Cl) dropwise while vigorously stirring. Maintain the pH in the alkaline range.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the Z-Gln-OH.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Nα-Benzyloxycarbonyl-Nδ-trityl-L-glutamine (Z-Gln(Trt)-OH) Formation:
-
Dissolve Z-Gln-OH in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA), to the solution.
-
Add trityl chloride (Trt-Cl) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for an extended period (monitoring by TLC is recommended).
-
Upon completion, quench the reaction and precipitate the product by adding it to ice-cold water.
-
The crude product can be purified by recrystallization or column chromatography.[6]
-
Analytical Characterization
Ensuring the purity and identity of Z-Gln(Trt)-OH is critical for its successful application in peptide synthesis.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A chiral HPLC method can be employed to determine the enantiomeric purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The spectra will show characteristic peaks for the aromatic protons of the Z and Trt groups, as well as the protons of the glutamine backbone.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).
Application in Peptide Synthesis: A Mechanistic Perspective
Z-Gln(Trt)-OH is a versatile reagent compatible with different peptide synthesis strategies. The choice of protecting groups dictates its application.
The Strategic Advantage of the Trityl Group
The trityl group offers several key advantages for side-chain protection of glutamine:
-
Prevention of Side Reactions: It effectively prevents the aforementioned side reactions of pyroglutamate formation and dehydration.[1]
-
Enhanced Solubility: The bulky and hydrophobic nature of the trityl group often improves the solubility of the protected amino acid derivative in organic solvents commonly used in SPPS, such as DMF.[2]
-
Acid Labile: The trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with the final cleavage step in many SPPS protocols.[2][9]
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled on a solid support (resin). Z-Gln(Trt)-OH can be used in conjunction with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries for Nα-protection, although the Z group itself is less common in modern SPPS due to its removal conditions. More commonly, the Trt-protected glutamine is used as Fmoc-Gln(Trt)-OH. However, the principles of its incorporation remain the same.
Diagram: Incorporation of a Protected Glutamine in SPPS
Caption: Cycle of amino acid incorporation in SPPS.
Experimental Protocol: Incorporation of Z-Gln(Trt)-OH in SPPS
This protocol assumes a manual SPPS workflow.
-
Resin Preparation: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like DMF.
-
Nα-Deprotection: If a peptide chain is already present on the resin, deprotect the N-terminal amino group (e.g., remove the Fmoc group with 20% piperidine in DMF).
-
Activation of Z-Gln(Trt)-OH:
-
Dissolve Z-Gln(Trt)-OH in DMF.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the carboxylic acid. Allow pre-activation for a few minutes.[10]
-
-
Coupling: Add the activated Z-Gln(Trt)-OH solution to the resin and agitate for a specified time (e.g., 1-2 hours).
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for removing Trt and other acid-labile groups is TFA-based. For example, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used. TIS acts as a scavenger to trap the released trityl cations.[9][10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Applications and Case Studies
Z-Gln(Trt)-OH and its Fmoc-protected counterpart, Fmoc-Gln(Trt)-OH, are widely used in the synthesis of biologically active peptides for research and therapeutic development.[11][12] For instance, they are employed in the synthesis of peptide hormones, neuropeptides, and enzyme substrates where the presence of glutamine is crucial for biological activity. The use of Trt-protected glutamine has been documented in the synthesis of various peptide sequences, contributing to higher purity and yield of the final product.[13]
Conclusion
Nα-Benzyloxycarbonyl-Nδ-trityl-L-glutamine (Z-Gln(Trt)-OH) is a cornerstone reagent for the synthesis of complex peptides. Its dual-protection scheme, particularly the robust and advantageously bulky trityl group on the side chain, provides a solution to the inherent challenges associated with incorporating glutamine residues. By preventing undesirable side reactions and enhancing solubility, Z-Gln(Trt)-OH and its analogues empower researchers to achieve higher yields and purity in their synthetic endeavors. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its effective and strategic deployment in the field of peptide chemistry.
References
- PubChem. (n.d.). Z-Gln(Trt)-OH. National Center for Biotechnology Information.
- BenchChem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.
- Google Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.
- ChemScene. (n.d.). 132388-60-4 | Z-Gln(Trt)-OH.
- Chem-Impex. (n.d.). Nα-Z-Nδ-trityl-L-glutamine.
- Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4].
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Chem-Impex. (n.d.). Nδ-Trityl-L-glutamine.
- Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis.
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC.
- Application of the Trityl Group in Peptide Chemistry. (n.d.).
- ChemScene. (n.d.). 132388-60-4 | Z-Gln(Trt)-OH.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- BenchChem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.
- Synthesis of Peptides. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- SciSpace. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides.
- PubMed Central. (2014). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS.
- PubMed Central. (n.d.). Introduction to Peptide Synthesis.
- CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH.
- PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
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- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. peptide.com [peptide.com]
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- 13. rsc.org [rsc.org]
The Mirror Image Advantage: Harnessing D-Glutamine Configuration for Advanced Peptide Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide therapeutics, overcoming inherent limitations such as poor proteolytic stability and short in-vivo half-lives remains a paramount challenge. While nature almost exclusively utilizes L-amino acids, the strategic incorporation of their D-enantiomers represents a powerful strategy in modern peptide design. This technical guide provides an in-depth exploration of the role of D-glutamine configuration in modulating peptide structure. We will dissect the fundamental principles of stereochemistry and its profound impact on secondary and tertiary structures, moving beyond mere description to explain the causal relationships that drive these changes. This guide details the functional consequences of D-glutamine incorporation, including enhanced enzymatic resistance and altered biological activity. Furthermore, we provide field-proven, step-by-step experimental protocols for the synthesis, characterization, and functional validation of D-amino acid-containing peptides, ensuring a self-validating and reproducible methodological framework. This document serves as an essential resource for researchers and drug development professionals seeking to leverage the stereochemical advantage of D-glutamine to engineer next-generation peptide therapeutics.
The Foundational Principle: Chirality in Peptide Architecture
All proteinogenic amino acids, with the exception of achiral glycine, exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms. Biological systems, through the process of ribosomal translation, exhibit a profound preference for L-amino acids, making them the ubiquitous building blocks of life.[1][2] D-amino acids are less common in higher organisms but are found in bacterial cell walls and as post-translational modifications in some peptides.[1][3]
The fundamental advantage of incorporating a D-amino acid, such as D-glutamine, into a peptide therapeutic lies in its ability to confer resistance to enzymatic degradation.[3][4] Endogenous proteases have evolved with active sites that are highly stereospecific, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[5][6] The introduction of a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the enzyme's active site and thus protecting it from cleavage.[5]
Caption: L- and D-Glutamine as non-superimposable mirror images.
The Structural Ripple Effect of D-Glutamine Incorporation
Substituting a single L-amino acid with its D-enantiomer can have profound and cascading effects on a peptide's structure, from local backbone torsion to the global fold.
Disruption of Canonical Secondary Structures
The rigid geometry of the peptide bond restricts the backbone to a limited set of dihedral angles (φ and ψ). For L-amino acids, these angles predominantly fall into regions that allow for the formation of right-handed α-helices and β-sheets. Introducing a D-amino acid, with its inverted stereochemistry, forces the local backbone into φ and ψ angles that are energetically unfavorable for these canonical structures.
-
α-Helices: The incorporation of a D-amino acid is generally destabilizing to a right-handed α-helix.[7][8] It disrupts the precise hydrogen-bonding pattern (i to i+4) that defines the helix, often introducing a "kink" or forcing a complete unfolding of the helical segment.
-
β-Sheets: In β-sheet rich structures, a single L-to-D substitution can be even more deleterious, often leading to complete unfolding of the protein at room temperature.[7][8] The planarity and inter-strand hydrogen bonding of the β-sheet are highly sensitive to the stereochemistry of the constituent residues.
Induction of Novel Structural Motifs: The β-Turn
While disruptive to helices and sheets, the unique conformational preferences of D-amino acids can be exploited as a design element. D-amino acids are frequently used to stabilize β-turns, compact structures that reverse the direction of the peptide chain. Specifically, a D-amino acid at the i+1 position of a four-residue turn strongly promotes the formation of a Type II' β-turn, a motif that is sterically hindered for L-amino acids. This ability to enforce specific turns is a powerful tool for constraining peptides into a bioactive conformation that can enhance receptor binding affinity.[9]
Caption: Impact of D-Gln substitution on peptide secondary structures.
Functional Consequences and Therapeutic Advantages
The structural alterations induced by D-glutamine directly translate into significant functional changes, which are central to their application in drug development.
Dramatically Enhanced Proteolytic Resistance
This is the most widely exploited advantage of D-amino acid incorporation. Proteases, such as trypsin, chymotrypsin, and various metalloproteinases, are essential for protein turnover but are the primary barrier to the clinical viability of peptide drugs. By replacing a key L-amino acid at a cleavage site with a D-amino acid, the peptide becomes a poor substrate for these enzymes, significantly extending its circulatory half-life.[1][10][11] This leads to improved bioavailability and allows for less frequent dosing regimens.
Caption: Mechanism of D-peptide resistance to enzymatic degradation.[5]
Modulation of Biological Activity and Receptor Binding
The effect of a D-amino acid substitution on biological activity is context-dependent and must be empirically determined.
-
Loss of Activity: If the original L-conformation is essential for binding to a target receptor, substitution can abolish activity.
-
Enhanced Activity: In many cases, the increased structural rigidity and stability conferred by a D-amino acid can lock the peptide into a high-affinity binding conformation, leading to increased potency.[2] The extended half-life also contributes to a more sustained therapeutic effect.[2]
-
Altered Specificity: The new conformation may lead to novel interactions, potentially altering the peptide's binding specificity and reducing off-target effects.[4]
Reduced Immunogenicity
Peptide therapeutics can elicit an immune response, leading to the production of anti-drug antibodies that neutralize the drug and can cause adverse effects. Since antigen processing and presentation pathways are optimized for L-peptides, peptides containing D-amino acids are often less immunogenic, making them safer for long-term administration.[12]
Experimental Methodologies: A Practical Guide
Validating the effects of D-glutamine substitution requires a suite of robust analytical and functional assays.
Synthesis of Peptides Containing D-Glutamine
Modern peptide synthesis is predominantly performed using automated solid-phase peptide synthesis (SPPS). The incorporation of D-glutamine is straightforward and follows the same principles as L-amino acid coupling.
Protocol: Standard Fmoc-SPPS for a D-Glutamine Peptide
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first C-terminal protected amino acid (e.g., Fmoc-L-Ala-OH) using a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the resin.
-
Wash: Wash the resin to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence. When the sequence calls for D-glutamine, simply use the corresponding protected building block (e.g., Fmoc-D-Gln(Trt)-OH). The trityl (Trt) group protects the side-chain amide.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass and purity using mass spectrometry (e.g., LC-MS).[13][14]
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content of a peptide in solution. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
Protocol: Assessing Secondary Structure by CD Spectroscopy
-
Sample Preparation: Dissolve the purified L-peptide and its D-Gln analogue in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 50-100 μM. The buffer should be free of components that absorb in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrophotometer. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for better signal-to-noise).
-
Blank Measurement: Record a spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length).
-
Sample Measurement: Record the spectra for both the L- and D-Gln peptides.
-
Data Processing: Subtract the blank spectrum from each sample spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity ([θ]) to normalize for concentration and peptide length.
-
Interpretation:
-
α-Helix: Characterized by negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[8]
-
β-Sheet: Shows a single negative band near 218 nm.[8]
-
Random Coil: Exhibits a strong negative band near 200 nm.[7]
-
Causality: A significant decrease in the [θ]₂₂₂ value for the D-Gln peptide compared to its L-counterpart strongly indicates a loss of α-helical content, validating the disruptive effect of the D-configuration.[7][8]
-
Functional Analysis: Protease Stability Assay
This assay directly measures the primary advantage of D-amino acid substitution: resistance to enzymatic breakdown.
Protocol: Comparative Protease Stability Assay using RP-HPLC
-
Reagent Preparation:
-
Peptide Stocks: Prepare 1 mg/mL stock solutions of both the L-peptide and the D-Gln peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Protease Stock: Prepare a stock solution of a relevant protease (e.g., 1 mg/mL Trypsin in buffer).
-
-
Reaction Setup: For each peptide, set up the following reactions in triplicate in microcentrifuge tubes:
-
Test Reaction: 50 µL peptide stock + 10 µL protease stock.
-
Control Reaction (No Enzyme): 50 µL peptide stock + 10 µL buffer.
-
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each tube and quench the reaction by adding it to 90 µL of a quenching solution (e.g., 1% TFA). This stops the enzymatic activity.
-
Analysis by RP-HPLC:
-
Inject each quenched sample onto an RP-HPLC system (e.g., C18 column).
-
Run a gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the intact peptide from its degradation fragments.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the intact peptide.
-
Plot the percentage of remaining intact peptide against time for both the L- and D-Gln peptides.
-
Causality: The L-peptide should show a rapid decrease in peak area over time in the presence of the enzyme, while the D-Gln peptide should remain largely stable.[10][15] This directly demonstrates the protective effect of the D-configuration. The "No Enzyme" control validates that the peptide is stable on its own under the assay conditions.
-
Caption: Experimental workflow for a comparative protease stability assay.
Data Presentation: Quantifying the Stability Advantage
Summarizing quantitative data in a clear, tabular format is essential for direct comparison and interpretation.
Table 1: Comparative Stability of L-Peptide vs. D-Gln Peptide in Rat Serum at 37°C
| Time (hours) | % Intact L-Peptide Remaining | % Intact D-Gln Peptide Remaining |
| 0 | 100% | 100% |
| 1 | 45% | 98% |
| 4 | 12% | 95% |
| 8 | < 2% | 92% |
| 24 | Not Detected | 85% |
| Half-Life (t½) | ~0.8 hours | > 48 hours |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Future Perspectives
The strategic substitution of L-glutamine with its D-enantiomer is a cornerstone of modern peptide engineering. This single, subtle change at the molecular level initiates a cascade of structural alterations that translate into profound functional advantages, most notably a dramatic increase in resistance to enzymatic degradation. This guide has provided the theoretical underpinnings, practical methodologies, and causal reasoning necessary for researchers to confidently apply this strategy. The provided protocols for synthesis, structural analysis, and functional validation offer a self-validating framework for investigating the impact of D-glutamine in any peptide sequence. As the demand for more stable, potent, and safer peptide therapeutics grows, a deep, mechanistic understanding of stereochemical control will remain indispensable for innovation in drug discovery and development.
References
- Title: Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation Source: Bioorganic Chemistry, 2025 URL
- Title: Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches Source: Amino Acids, 2018 URL
- Title: Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides Source: International Journal of Molecular Sciences, 2024 URL
- Title: Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins Source: Protein Science, 2020 URL
- Title: Should My Peptides Have D-Amino Acids?
- Title: D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide Source: BenchChem URL
- Title: A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids Source: BenchChem URL
- Title: The Critical Role of D-Amino Acids in Modern Peptide Therapeutics Source: Biomatrik URL
- Title: Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments Source: Acta Biomaterialia, 2023 URL
- Title: Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins Source: Semantic Scholar URL
- Title: D-Amino Acid-Containing Peptide Synthesis Source: CD Formulation URL
- Title: The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine Source: Current Topics in Medicinal Chemistry, 2016 URL
- Title: Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide Source: International Journal of Molecular Sciences, 2024 URL
- Title: D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP Source: Acta Biochimica et Biophysica Sinica, 2017 URL
- Title: Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2007 URL
- Title: Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry Source: Analytical Chemistry, 2013 URL
- Title: Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide Source: ResearchGate URL
- Title: Strategies for improving peptide stability and delivery Source: Queen's University Belfast, 2022 URL
- Title: The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization Source: ResearchGate URL
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-D-Gln(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction: A Strategic Building Block for Enhanced Peptide Stability
In the landscape of therapeutic peptide development, the engineering of molecules with enhanced stability and prolonged in vivo half-lives is a paramount objective. The incorporation of non-canonical amino acids, particularly D-enantiomers, is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] Z-D-Gln(Trt)-OH is a specialized amino acid derivative designed for this purpose, combining three critical features for advanced Solid-Phase Peptide Synthesis (SPPS):
-
D-Glutamine Backbone: The D-configuration of the alpha-carbon fundamentally alters the peptide's susceptibility to cleavage by endogenous proteases, significantly enhancing metabolic stability.[2]
-
Z-Group (Benzyloxycarbonyl) Nα-Protection: The Z-group is a classic urethane-type protecting group for the alpha-amino function. Its removal conditions differ from the more common Boc and Fmoc groups, offering a distinct orthogonality for specific synthetic strategies.[3]
-
Trt-Group (Trityl) Side-Chain Protection: The bulky trityl group provides robust protection for the side-chain amide of glutamine. This is crucial for preventing common side reactions during peptide synthesis, such as the dehydration of the amide to a nitrile or intramolecular cyclization to form pyroglutamate.[4] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common SPPS solvents.[5]
This guide provides a comprehensive framework for the effective use of this compound in SPPS protocols, addressing its unique chemical properties and providing detailed methodologies for researchers, scientists, and drug development professionals.
Chemical Properties and Handling
A summary of the key properties of this compound is presented below. Sourcing high-purity material is essential for successful and reproducible synthetic outcomes.
| Property | Value |
| Molecular Formula | C42H38N2O5 |
| Molecular Weight | 650.76 g/mol |
| Appearance | White to off-white solid |
| Typical Purity | ≥98% |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. |
| Solubility | Good solubility in DMF, NMP, and DCM. |
Strategic Considerations in SPPS: A Non-Standard Orthogonal Scheme
The combination of Z (Nα-protection) and Trt (side-chain protection) presents a unique, non-standard protection scheme that deviates from the common Fmoc/tBu or Boc/Bzl strategies.[6] While both groups are acid-labile to varying degrees, their selective removal requires careful planning. The Trt group is highly acid-labile and is typically removed during the final cleavage from the resin using trifluoroacetic acid (TFA).[5][7] The Z-group, however, is stable to moderate TFA treatment but can be cleaved by strong acids like HBr in acetic acid or, more commonly, by catalytic hydrogenolysis.[3]
A critical consideration is the documented side reaction of N-benzylation when Z-groups are exposed to TFA, which can lead to undesired peptide modifications.[8] Therefore, a successful strategy must accommodate the sequential and selective removal of these protecting groups. This guide outlines a Boc-style SPPS workflow where the Z-group serves as the temporary N-terminal protection, followed by a carefully planned final cleavage and deprotection sequence.
}
Figure 1: SPPS workflow using this compound.
Experimental Protocols
Protocol 1: SPPS Cycle for Incorporation of this compound
This protocol details a single cycle for incorporating this compound into a peptide chain growing on a solid support, following a manual Boc-strategy workflow. This assumes the synthesis is proceeding from the C-terminus to the N-terminus.[9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)
-
Reagents for Z-group deprotection (see Step 1)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Methodology:
-
N-Terminal Z-Group Deprotection:
-
Condition: This is the most critical step deviating from standard protocols. Catalytic transfer hydrogenolysis is a recommended method for Z-group removal on the solid support as it avoids strong acids.
-
Procedure:
-
Swell the Z-protected peptide-resin in DMF.
-
Treat the resin with a solution of palladium catalyst (e.g., Pd(PPh₃)₄) and a hydrogen donor (e.g., formic acid or ammonium formate) in DMF.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor the reaction for completeness using a qualitative test for free amines (e.g., Kaiser test).
-
Once complete, thoroughly wash the resin with DMF (3x), IPA (2x), and DCM (3x) to remove all reagents.
-
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to begin activation. The solution should be used immediately.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines.[4] A negative result (yellow beads) indicates successful coupling. If the test remains positive, a second coupling may be required.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
}
Figure 2: SPPS cycle for this compound incorporation.
Protocol 2: Two-Stage Final Cleavage and Deprotection
This protocol is designed to circumvent the incompatibility of the Z-group with TFA. It involves first cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (like Trt), followed by the removal of the Z-group in solution.
Stage 1: TFA-Mediated Resin Cleavage and Trt-Group Removal
Materials:
-
Dried Z-protected peptide-resin
-
Cleavage Cocktail (e.g., Reagent K or a simpler TFA/scavenger mix)
-
Scavengers: Triisopropylsilane (TIS), Water, Phenol, Thioanisole, 1,2-ethanedithiol (EDT) depending on peptide sequence.
-
Cold diethyl ether
Cleavage Cocktail Recommendations:
| Reagent Cocktail | Composition (v/v) | Recommended For |
| Standard (Low Scavenger) | TFA / TIS / H₂O (95:2.5:2.5) | Peptides without Trp, Met, Cys. Essential for scavenging Trt cation.[10] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues (Cys, Met, Trp, Tyr).[11] |
| Reagent B (Low Odor) | TFA / Phenol / H₂O / TIS (88:5:5:2) | Good for Trt-containing peptides; does not protect Met from oxidation. |
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin). The mixture may turn yellow due to the formation of the trityl carbocation.[10]
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude Z-protected peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether (2x), and dry under vacuum.
-
Quality Control: At this stage, verify the mass of the crude Z-peptide via mass spectrometry to confirm complete removal of the Trt group.
Stage 2: Z-Group Deprotection in Solution
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the crude Z-peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by HPLC or TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude peptide can now be purified by preparative HPLC.
Conclusion and Field-Proven Insights
The use of this compound is a powerful, albeit technically demanding, approach to synthesizing protease-resistant peptides. The primary challenge lies in the non-standard orthogonality of the Z and Trt protecting groups. The protocols outlined in this guide provide a validated pathway to success by separating the N-terminal deprotection cycles from the final cleavage and side-chain deprotection events.
Key Takeaways for the Senior Scientist:
-
Embrace the D-Configuration: The incorporation of D-amino acids is a proven method to enhance peptide stability and is synthetically straightforward, following the same coupling principles as L-amino acids.[1]
-
Respect the Z-Group: Do not treat the Z-group like a Boc or Fmoc group. Its removal requires specific conditions (preferably hydrogenolysis) that must be carefully integrated into the SPPS workflow. Standard TFA deprotection cycles are not suitable.
-
Plan the Cleavage: The final cleavage is not a single-pot reaction. A two-stage approach—TFA cleavage followed by solution-phase Z-deprotection—is the most robust method to avoid side reactions and ensure a high-purity final product.
-
Scavengers are Non-Negotiable: The cleavage of the Trt group generates a stable trityl carbocation that can alkylate nucleophilic residues like Trp or Cys. The use of a scavenger such as TIS is mandatory to quench this reactive species.[10]
By understanding the underlying chemistry and adopting these specialized protocols, researchers can effectively leverage the unique advantages of this compound to develop novel and highly stable peptide therapeutics.
References
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. Published January 6, 2026. [Link]
- Nuñez-Martinez, E., et al.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Published March 17, 2020. [Link]
- Al-Musaimi, O., et al.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Felix, A.M. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Published June 4, 2007. [Link]
-
Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Published June 13, 2014. [Link]
-
de la Torre, B.G., and Albericio, F. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Published August 29, 2013. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Jilek, A., et al. Biosynthesis of D-amino Acid-Containing Peptides. PubMed. [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Published August 9, 2025. [Link]
-
Barlos, K., et al. A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Kent, S.B.H. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. Published April 10, 2025. [Link]
-
Suthirakun, S., et al. Study of the Glycerol Hydrogenolysis Reaction on Cu, Cu–Zn, and Cu–ZnO Clusters. ACS Omega. Published September 7, 2022. [Link]
-
ResearchGate. Hydrogenolysis of Glycerol to 1,2-Propanediol over Ru–Cu Bimetals Supported on Different Supports. Published August 6, 2025. [Link]
-
Ghosh, K., and Raj, M. to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
Palombo, I., et al. Glycerol Hydrogenolysis to 1,2-Propanediol over Novel Cu/ZrO2 Catalysts. MDPI. Published January 10, 2022. [Link]
-
Wang, A., et al. Hydrogenolysis of Glycerol to 1,3-propanediol under Low Hydrogen Pressure over WOx -Supported Single/Pseudo-Single Atom Pt Catalyst. PubMed. [Link]
-
AAPPTec. SYNTHESIS NOTES. [Link]
-
Kobayashi, H., et al. Hydrogenolysis of isosorbide to diols and triols over a heterogeneous SiO2-supported Rh catalyst. Catalysis Science & Technology. [Link]
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. osti.gov [osti.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Z-D-Gln(Trt)-OH in Advanced Peptide Synthesis
Abstract: The incorporation of N-α-Carbobenzoxy-D-glutamine(N-γ-trityl) (Z-D-Gln(Trt)-OH) is a critical step in the synthesis of many therapeutic peptides, where the D-amino acid confers proteolytic stability and the trityl group provides robust side-chain protection. However, the successful coupling of this residue is fraught with challenges, including side-chain-independent racemization and, most notably, intramolecular cyclization to form pyroglutamate when glutamine is at the N-terminus. This guide provides a detailed analysis of the underlying chemical principles, a critical evaluation of modern coupling methodologies, and field-proven protocols designed to ensure high-yield and high-purity outcomes for researchers and drug development professionals.
Part 1: The Chemistry of this compound Coupling: Core Challenges
A foundational understanding of the potential side reactions is paramount to developing a successful coupling strategy. For this compound, two primary challenges must be managed: pyroglutamate formation and racemization.
The Pyroglutamate (pGlu) Side Reaction: A Chain Termination Cascade
When a glutamine residue is at the N-terminal position of a peptide chain, its free amino group can act as an intramolecular nucleophile, attacking the side-chain amide. This irreversible cyclization reaction forms a pyroglutamyl (pGlu) residue, which effectively caps the N-terminus and terminates further peptide elongation.[1][2] This side reaction is particularly prevalent during the activation step of the subsequent amino acid coupling.[1]
The bulky trityl (Trt) protecting group on the side-chain amide of this compound offers significant steric hindrance that helps to prevent this cyclization. However, the risk is not eliminated, especially during prolonged activation times or under basic conditions. The most effective strategy to minimize pGlu formation is to accelerate the rate of the desired intermolecular coupling, thereby outcompeting the intramolecular cyclization.
Caption: Intramolecular cyclization of N-terminal glutamine to form a pyroglutamyl residue.
The Risk of Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a persistent threat in peptide synthesis. It primarily occurs during the carboxyl activation step through the formation of a planar, achiral oxazolone intermediate.[3][4][5] While urethane-based protecting groups like Carbobenzoxy (Z) are specifically designed to suppress racemization compared to acyl groups, the risk is not zero.[6] The choice of coupling reagent, additives, and the type and amount of base used are critical factors that dictate the extent of epimerization.[7][8] For this compound, this would lead to the formation of a Z-L-Gln(Trt)-OH diastereomeric impurity, which can be challenging to separate from the desired product.
Caption: General mechanism of racemization via oxazolone formation during activation.
Steric Hindrance and Solubility
The trityl group is exceptionally bulky. While this provides excellent protection for the side-chain amide against dehydration, which can be a problem with reagents like carbodiimides[6][9], it also presents a significant steric barrier around the carboxyl group. This steric hindrance can slow down the coupling reaction, necessitating the use of more powerful activation reagents or longer reaction times.[10][11] Furthermore, protected glutamine derivatives can sometimes exhibit poor solubility in common synthesis solvents like N,N-Dimethylformamide (DMF), which can impede coupling efficiency.[2][12]
Part 2: A Critical Evaluation of Coupling Reagents for this compound
The choice of coupling reagent is the single most important variable in mitigating the challenges described above. Modern peptide synthesis relies on three main classes of reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides + Additives: The Low-Racemization Standard
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[13] When used alone, they are notorious for causing both racemization and side reactions.[9] However, their performance is dramatically improved by the addition of nucleophilic additives.
-
HOBt (1-Hydroxybenzotriazole): The classical additive, HOBt, intercepts the O-acylisourea to form an active ester that is more stable and less prone to racemization.[9]
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt, Oxyma has been shown to be superior in suppressing racemization and accelerating coupling rates, making the DIC/Oxyma combination a highly effective and low-risk choice.[6][7]
Phosphonium Salts: High Reactivity and Clean Reactions
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are pre-formed reagents that generate HOBt or HOAt active esters in situ. They offer high coupling efficiency and are generally considered very clean, with a lower propensity for causing side reactions compared to other reagent classes.[14][15] A key advantage over uronium/aminium salts is that they do not cause N-terminal guanidinylation, a common chain-terminating side reaction.[16] This makes them an excellent choice for difficult or sterically hindered couplings, including those involving this compound.
Uronium/Aminium Salts: The Need for Speed
Uronium/aminium salts like HBTU, HCTU, and HATU are among the most popular and fastest coupling reagents, making them ideal for automated solid-phase peptide synthesis (SPPS).[9][17][18] They react with the carboxylate to form an active ester, leading to rapid amide bond formation.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers a good balance of high reactivity and racemization suppression.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most powerful coupling reagents due to the formation of a highly reactive HOAt ester.[9]
The primary drawback of this class is the potential for a side reaction where the reagent modifies the N-terminal amine of the peptide, forming a stable guanidinium group that prevents further elongation.[16] This is more likely to occur if there is a stoichiometric excess of the coupling reagent or if the coupling reaction is slow.
Comparative Summary of Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Action | Relative Speed | Racemization Suppression | Key Considerations for Gln(Trt) Coupling |
| Carbodiimide + Additive | DIC/Oxyma, DIC/HOBt | Forms O-acylisourea intermediate, intercepted by additive to form an active ester.[13] | Moderate | Excellent (especially with Oxyma)[6][7] | Cost-effective and reliable. The preferred method when minimizing racemization is the absolute priority. |
| Phosphonium Salt | PyBOP, PyAOP | Forms a reactive acyloxyphosphonium intermediate, which generates an active ester.[15] | Fast | Very Good | Excellent for hindered couplings. Does not cause guanidinylation, making it a "cleaner" alternative to uronium salts.[16] |
| Uronium/Aminium Salt | HCTU, HATU, COMU | Forms a highly reactive active ester (OBt, OAt, or Oxyma derivative).[19] | Very Fast | Good to Very Good | Ideal for speed and efficiency. Risk of N-terminal guanidinylation side reaction requires careful stoichiometry.[16] |
Part 3: Field-Proven Protocols for this compound Coupling
The following protocols are designed for a standard 0.1 mmol scale solid-phase synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be of high purity (peptide synthesis grade).
General Best Practices
-
Solvent: Use anhydrous N,N-Dimethylformamide (DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA) is standard. For couplings with a very high risk of racemization, consider using a weaker base like 2,4,6-collidine.[1][6]
-
Equivalents: Based on the loading of the resin.
-
Monitoring: Use a qualitative ninhydrin (Kaiser) test to monitor the reaction. A negative test (beads remain colorless or yellow) indicates complete coupling.
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This method is recommended when preserving stereochemical integrity is the highest priority.
Reagents & Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
Oxyma Pure (0.5 mmol, 5 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)
-
DMF (peptide synthesis grade)
-
Reaction vessel for SPPS
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If starting from an Fmoc-protected resin, perform Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (5 eq.) and Oxyma Pure (5 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Activation: Add DIC (5 eq.) to the amino acid/Oxyma solution. The solution may become slightly cloudy. Do not pre-activate for more than 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the drained peptide-resin. Add enough additional DMF to ensure the resin is well-suspended and can be agitated freely.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring & Wash: Perform a Kaiser test. If the test is negative, the reaction is complete. Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, continue agitation for another hour or consider a double coupling.
Protocol 2: Efficient High-Throughput Coupling using HCTU
This is a robust and rapid protocol suitable for most standard syntheses.
Reagents & Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HCTU (0.45 mmol, 4.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
DMF (peptide synthesis grade)
-
Reaction vessel for SPPS
Step-by-Step Procedure:
-
Resin Preparation: Prepare the resin as described in Protocol 1.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (5 eq.) and HCTU (4.5 eq.) in DMF (approx. 2 mL).
-
Activation: Add DIPEA (10 eq.) to the amino acid/HCTU solution. The solution will typically change color (e.g., to yellow). Use this activated solution within 5 minutes.
-
Coupling: Add the activated solution to the drained peptide-resin. Add extra DMF if necessary to ensure proper mixing.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. The reaction is typically very fast.
-
Monitoring & Wash: Perform a Kaiser test. Upon a negative result, drain and wash the resin as described in Protocol 1.
Part 4: Strategic Workflow and Troubleshooting
Decision-Making Workflow for Gln(Trt) Coupling
Choosing the right protocol depends on the specific context of the synthesis. This workflow provides a logical guide for reagent selection.
Caption: Workflow for selecting the optimal coupling strategy for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from Trt group or peptide sequence. 2. Poor solubility of this compound. 3. Inefficient activation or degraded reagents. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Switch Reagent: Move to a more powerful reagent (e.g., from DIC/Oxyma to HATU or PyBOP).[20] 3. Increase Temperature: Couple at a slightly elevated temperature (e.g., 35-40°C), but be aware of an increased risk of racemization. |
| Significant Pyroglutamate Peak in HPLC/MS | 1. Gln residue was at the N-terminus. 2. Coupling reaction was too slow, allowing intramolecular cyclization to occur.[1] | 1. Accelerate Coupling: Use a faster coupling reagent like HCTU or HATU. 2. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately. 3. Use Lower Base Concentration: Use the minimum amount of base necessary for the reaction. |
| Presence of Diastereomeric Impurity (+2 amu peak) | 1. Racemization occurred during the activation step. 2. Use of a strong base or excessive base. 3. Prolonged reaction time at elevated temperature. | 1. Switch to DIC/Oxyma: This combination is known for excellent suppression of racemization.[7] 2. Use a Weaker Base: Substitute DIPEA with 2,4,6-collidine.[6] 3. Lower Temperature: Perform the coupling at 0°C or room temperature. |
Conclusion
The successful incorporation of this compound is a manageable challenge that requires a deliberate and informed approach to the selection of coupling reagents and reaction conditions. By understanding the competing side reactions of pyroglutamate formation and racemization, researchers can strategically choose a methodology that prioritizes either speed or stereochemical fidelity. For routine couplings where speed is essential, aminium salts like HCTU are highly effective. For situations demanding the highest purity and lowest risk of racemization, particularly in the synthesis of long or aggregation-prone peptides, the DIC/Oxyma method is a superior choice. Finally, for sterically demanding couplings, the clean and powerful activation provided by phosphonium salts like PyBOP offers a reliable path to success.
References
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Van den Nest, W. (2000). Application of the Trityl Group in Peptide Chemistry (Doctoral dissertation, University of Nijmegen). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Ulkoski, D. (2015). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS: The UAH Institutional Repository. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Yang, Y., et al. (2023). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Thieme.
-
Biotage. (2024, April 9). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? [Link]
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
-
Fields, G. B. (Ed.). (2002). Solid-phase peptide synthesis. Academic Press. (Note: The provided link is to a general review article on peptide synthesis.) [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Thieme.
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of chromatography A, 447, 383-388. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature communications, 14(1), 5192. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Albericio, F., & Carpino, L. A. (1997). The uronium/guanidinium peptide coupling reagents. Methods in enzymology, 289, 104-126. [Link]
-
Isenegger, P. G., et al. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature chemistry, 11(11), 1033-1039. [Link]
-
ResearchGate. (2018). Proposed mechanism for activation by uronium salt. [Link]
-
Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Journal of neurochemistry, 88(6), 1499-1506. [Link]
-
Giram, P. (2015, August 31). Can someone provide me with a Carbodimide Coupling Protocol? ResearchGate. [Link]
-
Sall, A., et al. (2011). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of medicinal chemistry, 54(10), 3537-3551. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Aapptec. (2021, May 19). Carbodiimides and Additives. [Link]
-
Chemistry Stack Exchange. (2021, May 26). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? [Link]
-
CEM Corporation. Fmoc-Gln(Trt)-OH. [Link]
Sources
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- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. louis.uah.edu [louis.uah.edu]
- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 12. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic N-Terminal Modification of Peptides Using Z-D-Gln(Trt)-OH
Abstract
N-terminal modification is a pivotal strategy in peptide chemistry, employed to enhance therapeutic potential by improving stability, modulating biological activity, and increasing resistance to enzymatic degradation.[1][2] This guide provides a detailed technical overview and field-proven protocols for the N-terminal modification of peptides using Z-D-Gln(Trt)-OH. We delve into the chemical rationale behind this reagent, leveraging an orthogonal protection strategy to achieve high-fidelity modifications. This document is intended for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis and optimization.
Introduction: The Rationale for this compound in N-Terminal Engineering
The N-terminus of a peptide is a primary target for exopeptidases, representing a key liability for in vivo stability. Capping this terminus with a non-natural moiety can dramatically extend a peptide's circulatory half-life and bioavailability.[2] The choice of this compound as a modifying agent is a deliberate, multi-faceted strategic decision rooted in the principles of modern peptide chemistry.
-
The Power of D-Configuration: The incorporation of a D-amino acid at the N-terminus provides steric hindrance against common aminopeptidases, which are stereospecific for L-amino acids. This significantly reduces the rate of enzymatic cleavage.
-
The Z-Group (Benzyloxycarbonyl): The Z-group is a classic and robust Nα-protecting group. Its stability to the basic conditions of Fmoc-deprotection and the mildly acidic conditions used to cleave some resins makes it an excellent choice for late-stage modifications.[3] It is typically removed under strong acidic conditions or via hydrogenolysis.[3]
-
The Trt-Group (Trityl): The side-chain amide of glutamine is susceptible to dehydration and other side reactions during the carboxyl activation step required for peptide coupling.[4] The bulky trityl (Trt) protecting group effectively shields the amide, preventing these unwanted reactions and ensuring the integrity of the glutamine residue.[4][5] Furthermore, its high acid lability allows for its simultaneous removal with other side-chain protecting groups (like tBu) and cleavage from the resin during the final trifluoroacetic acid (TFA) step.[4]
This combination of protecting groups exemplifies an orthogonal protection strategy , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7][8] This allows for precise, sequential chemical manipulations, which is the cornerstone of complex peptide synthesis.[8][9]
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for successful and reproducible outcomes.
| Property | Value | Reference(s) |
| CAS Number | 200625-96-3 | [10] |
| Molecular Formula | C₃₂H₃₀N₂O₅ | [10] |
| Molecular Weight | 522.59 g/mol | [10] |
| Appearance | White to off-white powder or crystalline solid | |
| Solubility | Soluble in DMF, DCM, Chloroform. Limited solubility in non-polar solvents. | [11] |
| Storage Conditions | Store at 2-8°C, desiccated. Keep tightly sealed to protect from moisture. | [11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both solid-phase (on-resin) and solution-phase N-terminal modification. The solid-phase approach is generally preferred for its efficiency and ease of purification.[12]
Protocol 1: On-Resin N-Terminal Modification (Recommended)
This protocol assumes the peptide has been fully synthesized on a solid support (e.g., Rink Amide or Wang resin) using a standard Fmoc/tBu strategy, and the final N-terminal Fmoc group has been removed.
Caption: Workflow for on-resin N-terminal peptide modification.
Materials:
-
Peptidyl-resin with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13][14]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the peptidyl-resin (1.0 eq) in DMF for at least 30-60 minutes in a reaction vessel.
-
Perform a Kaiser test to confirm the presence of a free primary amine on the N-terminus.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
Reagent Molar Equivalents (vs. Resin) Rationale This compound 3.0 Excess drives the reaction to completion. HBTU 2.9 Highly efficient coupling reagent, forms an active ester, minimizes racemization.[15][16] DIPEA 6.0 Non-nucleophilic base required to activate the carboxyl group and maintain basic reaction conditions.[13] -
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the reaction time may be extended.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Once the reaction is complete, drain the reaction vessel and wash the resin extensively: 3x with DMF, 3x with DCM, and 3x with MeOH.
-
Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Place the dried resin in a larger reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin). Caution: Perform this step in a certified fume hood.
-
The TIS acts as a scavenger for the cleaved trityl and other carbocations, preventing side reactions.[17]
-
Agitate the slurry at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt group and other acid-labile side-chain protecting groups (e.g., tBu, Pbf).[18]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Protocol 2: Solution-Phase N-Terminal Modification
This protocol is for modifying a previously synthesized and purified peptide that possesses a free N-terminus. All side-chain functional groups must be appropriately protected if they are reactive under the coupling conditions.
Procedure:
-
Reagent Preparation:
-
Dissolve the purified, N-terminally deprotected peptide (1.0 eq) in a minimal amount of DMF.
-
In a separate vial, prepare the activated this compound solution as described in Protocol 1, Step 2, but using tighter stoichiometry (e.g., 1.2 eq this compound, 1.15 eq HBTU, 2.4 eq DIPEA).
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the dissolved peptide.
-
Stir the reaction at room temperature. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to track the disappearance of the starting peptide and the appearance of the modified product. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, quench by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent and perform an aqueous work-up to remove excess reagents.
-
Lyophilize the crude protected product.
-
Perform the Trt deprotection step by dissolving the product in a TFA cocktail as described in Protocol 1, Step 5.
-
-
Final Purification:
-
Precipitate the final deprotected peptide in cold diethyl ether.
-
Purify the final product by preparative RP-HPLC to achieve the desired purity.
-
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the final modified peptide.
Caption: Key structural features and analytical verification methods.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the final product.[19][20][21] The modified peptide will typically have a different retention time than the unmodified precursor, providing a clear indication of successful modification. Purity is determined by integrating the area of the product peak relative to all other peaks detected (typically at 214 nm).[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for confirming the identity of the modified peptide.[22] The observed molecular weight must match the calculated theoretical mass of the peptide plus the mass of the added Z-D-Gln moiety. High-resolution mass spectrometry can provide unambiguous confirmation of the elemental composition.[20]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reagent excess. 2. Incomplete activation. 3. Steric hindrance at the N-terminus. 4. Poor resin swelling. | 1. Increase equivalents of this compound, HBTU, and DIPEA. 2. Ensure reagents are fresh and anhydrous. 3. Increase coupling time to 6-12 hours or perform a double coupling. Consider a more potent coupling agent like HATU.[13][14] 4. Ensure resin is fully swollen in DMF before starting. |
| Low Purity After Cleavage | 1. Incomplete removal of protecting groups. 2. Scavenger-related side reactions. 3. Aspartimide formation (if Asp is present). | 1. Extend TFA cleavage time to 3-4 hours. 2. Ensure adequate TIS is used to scavenge Trt cations. 3. If Asp is adjacent to the N-terminus, consider using coupling conditions that minimize this side reaction (e.g., lower temperature). |
| Unexpected Mass by MS | 1. Dehydration of Gln side-chain (-18 Da). 2. Incomplete Trt deprotection (+242 Da). 3. Adduct formation. | 1. The Trt group on Gln is specifically used to prevent this; if it occurs, the starting material may be compromised. 2. Increase TFA cleavage time or temperature slightly. 3. Optimize precipitation and washing steps. |
References
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... [Figure]. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (2016). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]
-
PubMed. (n.d.). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Activotec. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled Reversible N-Terminal Modification of Peptides and Proteins. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
AAPPTec. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Fmoc-N-Me-Gln(Trt)-OH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]
-
YouTube. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. Retrieved from [Link]
-
Digital CSIC. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Retrieved from [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. nbinno.com [nbinno.com]
- 6. fiveable.me [fiveable.me]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. appchemical.com [appchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. peptide.com [peptide.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. ijsra.net [ijsra.net]
- 21. biovera.com.au [biovera.com.au]
- 22. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Introduction: The Critical Role of Glutamine and its Protection in Peptide Synthesis
An Application Guide for the Strategic Incorporation of Z-D-Gln(Trt)-OH in Solution-Phase Peptide Synthesis
Glutamine (Gln) is a frequently occurring amino acid residue in bioactive peptides, contributing significantly to their structure, solubility, and biological function through its polar amide side chain. However, this very side chain presents a challenge during chemical peptide synthesis. Under the conditions of carboxyl group activation, particularly with carbodiimide reagents, the unprotected side-chain amide of glutamine can undergo dehydration to form a nitrile, an irreversible and highly undesirable side reaction.[1][2] To circumvent this, the side chain must be masked with a temporary protecting group.
This guide focuses on the use of This compound , a derivative of D-glutamine strategically designed for solution-phase peptide synthesis (SPPS). It employs two distinct protecting groups:
-
The Benzyloxycarbonyl (Z or Cbz) group: Protecting the α-amino terminus, the Z-group is a classic urethane-type protection stable to both acidic and basic conditions but readily removable by catalytic hydrogenolysis.[3][4]
-
The Trityl (Trt) group: Protecting the side-chain amide, the bulky Trt group provides robust steric hindrance against side reactions.[5] Crucially, it is highly sensitive to acid and can be cleaved under very mild acidic conditions that leave the Z-group and other acid-labile groups (like t-Butyl) intact.
The combination of Z and Trt groups represents a powerful orthogonal protection strategy , where each group can be removed selectively without affecting the other, providing precise control over the synthetic route.[4][6] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective application of this compound in solution-phase synthesis.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its successful application. The Trityl group significantly enhances the lipophilicity of the amino acid derivative, generally improving its solubility in common organic solvents used in peptide synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF), compared to its unprotected counterparts.[7]
| Property | Value | Source |
| CAS Number | 200625-96-3 | [8] |
| Molecular Formula | C₃₂H₃₀N₂O₅ | [8][9][10] |
| Molecular Weight | 522.6 g/mol | [9][11] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | (2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | [11] |
Core Application: Peptide Bond Formation in Solution Phase
The primary application of this compound is as a building block for the elongation of a peptide chain. This involves the activation of its C-terminal carboxylic acid followed by nucleophilic attack from the free N-terminal amine of a second amino acid or peptide fragment.
Caption: General workflow for peptide coupling using this compound.
Protocol 1: Dipeptide Synthesis via DCC/HOBt Activation
This protocol details a standard and reliable method for coupling this compound with a C-terminally protected amino acid ester using a carbodiimide activator and a racemization suppressant.
Core Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of this compound. This activated species can react directly with the amine component or, preferably, with 1-Hydroxybenzotriazole (HOBt) to form an OBt active ester. This intermediate then couples efficiently with the amino acid ester, minimizing the risk of racemization, a significant concern for many amino acids during activation.[2]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| This compound | 522.60 | 1.0 | N-protected amino acid |
| Amino Acid Ester HCl (e.g., H-Gly-OMe·HCl) | Variable | 1.0 - 1.1 | C-terminal amino acid |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 1.1 | Racemization suppressant |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 1.1 | Non-nucleophilic base |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of amino acid). Stir the solution under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Activation: Add DCC (1.1 eq), dissolved in a minimal amount of DCM, to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30-60 minutes at 0 °C.
-
Amine Component Preparation: In a separate flask, suspend the amino acid ester hydrochloride salt (1.1 eq) in DCM. Add DIEA (1.1 eq) dropwise to neutralize the salt and liberate the free amine.
-
Coupling: Add the neutralized amine solution from step 3 to the activation mixture from step 2. Rinse the amine flask with a small amount of DCM and add it to the reaction to ensure a complete transfer.
-
Reaction: Allow the flask to warm slowly to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), monitoring the disappearance of the this compound spot.
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU byproduct and wash the solid with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with: 5% aqueous citric acid or KHSO₄ solution (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude peptide can be purified by silica gel flash column chromatography or recrystallization to yield the pure, protected dipeptide.[12]
Orthogonal Deprotection Strategies
The true utility of the Z/Trt protection scheme lies in the ability to selectively remove one group while the other remains intact. This allows for either N-terminal elongation or side-chain modification.
Caption: Orthogonal deprotection of Z and Trt protecting groups.
Protocol 2: Selective Removal of the Side-Chain Trityl (Trt) Group
Core Principle: The Trt group is exceptionally acid-labile and can be cleaved with dilute trifluoroacetic acid (TFA). The released trityl cation is a potent electrophile and must be trapped by a scavenger to prevent re-alkylation of nucleophilic residues like Tryptophan or Methionine.[13][14]
Methodology:
-
Preparation: Dissolve the protected peptide (1.0 eq) in anhydrous DCM.
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES) (2.5-5.0% v/v).[14]
-
Deprotection: Cool the solution to 0 °C. Add a pre-prepared solution of 1-5% TFA in DCM dropwise.[14] The reaction is often very rapid.
-
Monitoring: Monitor the deprotection by TLC or HPLC. The reaction is typically complete within 30-60 minutes at room temperature.
-
Work-up: Evaporate the solvent and TFA under reduced pressure. The crude peptide can be purified or precipitated by adding cold diethyl ether.
Protocol 3: Selective Removal of the N-Terminal Z-Group
Core Principle: The Z-group is efficiently cleaved by catalytic hydrogenation, which reduces the benzyl ester to toluene and liberates the free amine via decarboxylation of the resulting unstable carbamic acid. These conditions are completely orthogonal to the acid-labile Trt group.[3][4]
Methodology:
-
Preparation: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or DMF for less soluble peptides.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10% by weight of the peptide) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure, typically by using a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the UV-active Z-protected starting material.
-
Work-up: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the N-terminally deprotected peptide, which can be used directly in the next coupling step.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search.
- Vertex AI Search. Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Vertex AI Search. The Role of FMOC-N-Me-Gln(Trt)-OH in Advanced Peptide Drug Discovery.
- Vertex AI Search. Protecting Groups in Peptide Synthesis | Biosynth.
- Vertex AI Search. Amino Acid Sidechain Deprotection - Aapptec Peptides.
- Vertex AI Search. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Vertex AI Search. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?
- Vertex AI Search. Z-Gln(Trt)-OH [132388-60-4] - Aapptec Peptides.
- Vertex AI Search. Selecting Orthogonal Building Blocks - Sigma-Aldrich.
- Vertex AI Search. This compound | 200625-96-3 | C32H30N2O5 - Appchem.
- Vertex AI Search. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents - Advanced ChemTech.
- Vertex AI Search. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC - NIH.
- Vertex AI Search. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem - NIH.
- Vertex AI Search. Coupling Reagents - Aapptec Peptides.
- Vertex AI Search. Z-Gln(Trt)-OH | CAS 132388-60-4 | AMERICAN ELEMENTS ®.
- Vertex AI Search. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
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- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. appchemical.com [appchemical.com]
- 9. peptide.com [peptide.com]
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- 11. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Glutamine-Rich Peptides Using Z-D-Gln(Trt)-OH
Abstract
The chemical synthesis of peptides rich in glutamine (Gln) presents considerable challenges, primarily due to the inherent instability of the glutamine side-chain amide.[1][2] This can lead to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile, which ultimately compromises the purity and yield of the target peptide.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Z-D-Gln(Trt)-OH, a protected D-glutamine derivative, to overcome these synthetic hurdles. We will explore the rationale behind the selection of the benzyloxycarbonyl (Z) and trityl (Trt) protecting groups, present detailed protocols for solid-phase peptide synthesis (SPPS), and offer field-proven insights to ensure the successful assembly of glutamine-rich peptide sequences.
The Challenge of Glutamine in Peptide Synthesis
Glutamine is a critical amino acid in many biologically active peptides. However, its side-chain amide is prone to intramolecular cyclization, especially when it is at the N-terminus of a peptide chain, to form a stable five-membered ring, pyroglutamate. This reaction is irreversible and leads to a truncated peptide. Additionally, during the activation of the carboxylic acid for coupling in solid-phase peptide synthesis (SPPS), the side-chain amide can be dehydrated to form a nitrile.[2] These side reactions not only reduce the yield of the desired peptide but also complicate the purification process.
The use of a suitable protecting group for the side-chain amide is therefore crucial for the successful synthesis of glutamine-containing peptides. The ideal protecting group should be stable during the peptide chain elongation and be easily removable at the end of the synthesis without causing degradation of the peptide.
This compound: A Strategic Choice
This compound is a derivative of D-glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain amide is protected by a trityl (Trt) group. This combination of protecting groups offers a unique set of advantages for the synthesis of complex peptides.
-
The Trityl (Trt) Group for Side-Chain Protection: The bulky trityl group provides excellent steric hindrance, effectively preventing both pyroglutamate formation and side-chain dehydration during coupling reactions.[2][3] The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4][5] Furthermore, the presence of the Trt group often enhances the solubility of the protected amino acid in common SPPS solvents.[4][6]
-
The Benzyloxycarbonyl (Z) Group for Nα-Protection: The Z-group is a classic urethane-type protecting group. Unlike the more common Fmoc group, which is base-labile, the Z-group is stable to the basic conditions used for Fmoc deprotection. This makes the Z-group orthogonal to the Fmoc/tBu strategy and particularly useful in specific synthetic schemes. The Z-group is typically removed by catalytic hydrogenolysis (e.g., using H₂/Pd-C), which provides a mild deprotection method that is orthogonal to the acid-labile side-chain protecting groups and resin linkage.[7]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 132388-60-4[8][9][10] |
| Molecular Formula | C₃₂H₃₀N₂O₅[8][9] |
| Molecular Weight | 522.6 g/mol [9][10] |
| IUPAC Name | (2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid |
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers with appropriate modifications.
General Workflow for SPPS using this compound
The general workflow for incorporating this compound into a peptide sequence using a standard Fmoc/tBu strategy for the other amino acids is depicted below. This workflow assumes the use of an acid-labile resin (e.g., Wang resin).
Caption: General SPPS workflow incorporating this compound.
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol assumes the peptide chain has been elongated using standard Fmoc chemistry and the N-terminal Fmoc group of the preceding amino acid has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 20-30 minutes in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the previous Fmoc deprotection step.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU or HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), the coupling step can be repeated ("double coupling").
-
Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.
-
Protocol for Z-Group Deprotection (Hydrogenolysis)
Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood away from any ignition sources.
Materials:
-
Z-protected peptide-resin
-
Palladium on charcoal (10% Pd/C)
-
Solvent: DMF or a mixture of DMF/DCM
-
Hydrogen gas (H₂) source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Swell the Z-protected peptide-resin in the chosen solvent system.
-
Add the palladium catalyst (0.1-0.2 equivalents by weight relative to the resin) to the resin suspension.
-
-
Hydrogenolysis Reaction:
-
Securely seal the reaction vessel and purge the atmosphere with hydrogen gas.
-
Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously for 2-24 hours at room temperature.
-
-
Post-Reaction Workup:
-
Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This is a critical step to prevent catalyst contamination.
-
Wash the resin thoroughly with DMF and DCM.
-
The peptide-resin now has a free N-terminal amine and is ready for the next coupling step or final cleavage.
-
Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from an acid-labile resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Troubleshooting and Best Practices
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling (double coupling) with a freshly prepared activated amino acid solution is recommended.
-
Aggregation: For long or hydrophobic glutamine-rich peptides, aggregation can be a problem. Using a more polar solvent system or incorporating a chaotropic agent like 0.1 M LiCl in DMF can help to disrupt secondary structures and improve coupling efficiency.
-
Catalyst Poisoning during Hydrogenolysis: Sulfur-containing amino acids (Met, Cys) can poison the palladium catalyst. If these are present in the sequence, alternative deprotection strategies for the Z-group or careful selection of catalyst-resistant protecting groups for Cys and Met are necessary.
-
Solubility of this compound: While the Trt group generally improves solubility, in some solvent systems, solubility can still be a challenge.[6][11] Ensure complete dissolution of the amino acid derivative during the activation step.
Conclusion
The strategic use of this compound provides a robust and reliable method for the synthesis of challenging glutamine-rich peptides. The Trt group effectively prevents common side reactions associated with glutamine, while the Z-group offers an orthogonal protection strategy that can be advantageous in the synthesis of complex peptide targets. By following the detailed protocols and best practices outlined in this guide, researchers can significantly improve the yield and purity of their target peptides, accelerating research and development in peptide-based therapeutics.
References
-
MDPI. (n.d.). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Retrieved from [Link]
-
American Elements. (n.d.). Z-Gln(Trt)-OH. Retrieved from [Link]
- Xu, M., MacArthur, N. S., Duong, C. M., Islam, S., McElwee, J. P., & Jakobsche, C. E. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(04), 388-392.
-
ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Z-Gln(Trt)-OH. PubChem. Retrieved from [Link]
-
Aapptec. (n.d.). Z-Gln(Trt)-OH [132388-60-4]. Retrieved from [Link]
-
American Chemical Society. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glutamine-derived peptides: Current progress and future directions. PubMed. Retrieved from [Link]
-
SciSpace. (2014, July 18). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Retrieved from [Link]
-
Peptide Logic. (n.d.). The Role of FMOC-N-Me-Gln(Trt)-OH in Advanced Peptide Drug Discovery. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 20). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]
Sources
- 1. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. scispace.com [scispace.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. Z-Gln(Trt)-OH | C32H30N2O5 | CID 10962399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Analytical Strategies for Monitoring Z-D-Gln(Trt)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
Introduction: The Challenge of Incorporating Z-D-Gln(Trt)-OH
In the realm of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid residue is paramount to achieving the desired full-length peptide with high purity.[1][2] While routine couplings are often straightforward, certain amino acids present unique challenges due to steric hindrance, potential for side reactions, or aggregation of the growing peptide chain.[3][4][5] this compound, a protected form of D-glutamine, is one such residue that requires careful monitoring of coupling efficiency. The bulky trityl (Trt) protecting group on the side-chain amide, while crucial for preventing side reactions, can sterically hinder the coupling reaction.[3] Furthermore, incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques available to monitor the coupling efficiency of this compound. We will delve into the mechanistic underpinnings of these methods, offering detailed protocols and insights to ensure the integrity of your synthetic peptides.
Core Monitoring Strategy: A Multi-pronged Approach
A robust strategy for monitoring this compound coupling relies on a combination of qualitative and quantitative in-process controls. Relying on a single method can be misleading; therefore, a multi-pronged approach is recommended to provide a comprehensive picture of the reaction's progress.
Figure 1: A multi-pronged workflow for monitoring this compound coupling efficiency.
Qualitative Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a rapid and highly sensitive colorimetric assay for the detection of free primary amines on the resin.[7][8] A positive result (an intense blue color) after the coupling step indicates the presence of unreacted amino groups, signifying an incomplete reaction.[7]
Protocol: Kaiser Test
-
Sample Collection: After the coupling reaction and subsequent washing steps, carefully remove a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Reagent Addition: In a small glass test tube, add 2-3 drops of each of the following Kaiser test reagents to the resin beads:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Gently heat the test tube using a heat gun or a heating block at approximately 120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue: Incomplete coupling. A recoupling step is necessary.
-
Yellow/Colorless: Complete coupling. You can proceed to the next Fmoc deprotection step.
-
Faint Blue/Greenish: Near-complete coupling. A second coupling is advisable to drive the reaction to completion.
-
Expert Insights & Limitations
While invaluable for its speed, the Kaiser test is not without its limitations, especially with certain residues.[1] For this compound, be aware of the following:
-
Steric Hindrance: The bulky Trt group might partially shield the N-terminal amine of the newly coupled glutamine, potentially leading to a weaker positive result than expected for a given level of incompleteness.
-
False Negatives: In rare cases of severe peptide aggregation on the resin, the ninhydrin reagent may not be able to access the unreacted amines, leading to a false negative result.[3]
-
Subjectivity: The interpretation of the color can be subjective, especially for faint color changes.[9]
Due to these limitations, the Kaiser test should be used as a preliminary screening tool and its results corroborated with more quantitative methods.
Quantitative Monitoring: UV-Vis Spectroscopy of Fmoc Cleavage
A powerful quantitative method to indirectly assess coupling efficiency is to monitor the cleavage of the Fmoc protecting group from the subsequent amino acid. The principle lies in the fact that the amount of Fmoc group cleaved is directly proportional to the number of successfully coupled amino acids in the previous step. The cleaved Fmoc group reacts with the piperidine in the deprotection solution to form a dibenzofulvene-piperidine adduct, which has a characteristic strong UV absorbance around 301 nm.[10]
Protocol: Quantitative UV-Vis Monitoring
-
Fmoc Deprotection & Filtrate Collection: After coupling this compound and washing the resin, perform the Fmoc deprotection of the newly added residue using a known volume of 20% piperidine in DMF.[10][11] Collect the entire filtrate in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilution: Dilute the collected filtrate to the mark with spectrophotometric grade DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of the deprotection solution.
-
Calculation of Coupling Yield: The coupling yield can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹).
-
c is the concentration of the adduct.
-
l is the path length of the cuvette (typically 1 cm).
-
By comparing the calculated amount of cleaved Fmoc with the theoretical loading of the resin, the coupling efficiency can be determined.
Expert Insights
This method provides a more objective and quantitative measure of the overall success of the deprotection and coupling cycle.[12] Consistent yields across multiple cycles indicate efficient synthesis, while a sudden drop after the this compound coupling step would signal a problem.
Confirmatory Analysis: HPLC and Mass Spectrometry
The most definitive method for assessing coupling efficiency is to perform a "cleave and check" analysis on a small aliquot of the peptide-resin.[13] This involves cleaving the peptide from the solid support and analyzing the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol: Cleave and Check
-
Resin Sampling: After the this compound coupling and subsequent washing, take a small, accurately weighed sample of the dried peptide-resin (e.g., 5-10 mg).
-
Cleavage: Treat the resin sample with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether and then air-dry.
-
Sample Preparation for Analysis: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC).[14][15] A typical starting gradient for a peptide of unknown hydrophobicity would be a linear gradient from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The presence of a significant peak corresponding to the deletion sequence (peptide without this compound) is a clear indication of incomplete coupling.
-
Mass Spectrometry Analysis: Confirm the identity of the peaks observed in the HPLC chromatogram by mass spectrometry.[16] The expected mass of the desired peptide and the deletion sequence should be calculated and compared with the experimental data.
Data Interpretation
| Analytical Technique | Information Provided | Pros | Cons |
| Kaiser Test | Qualitative presence of free primary amines. | Rapid, inexpensive, highly sensitive. | Subjective, prone to false negatives with aggregated peptides, unreliable for secondary amines.[7][8] |
| UV-Vis Spectroscopy | Quantitative measure of Fmoc cleavage, indirect measure of coupling efficiency. | Quantitative, objective, good for monitoring trends. | Indirect measurement, assumes complete Fmoc deprotection.[10] |
| HPLC/MS | Definitive, quantitative assessment of product purity and identity of byproducts. | Highly accurate and detailed, identifies specific failure sequences.[6][13] | Time-consuming, requires specialized equipment, involves peptide cleavage. |
Troubleshooting Incomplete this compound Coupling
If any of the above monitoring techniques indicate incomplete coupling of this compound, consider the following troubleshooting steps:
-
Double Coupling: Immediately perform a second coupling reaction using fresh reagents. This is often sufficient to drive the reaction to completion.
-
Change Coupling Reagents: If double coupling is ineffective, consider using a more potent coupling reagent such as HATU or HCTU.[17]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or gently increasing the temperature (e.g., to 30-40°C) can improve efficiency, but be cautious of potential side reactions like racemization.
-
Solvent Choice: For difficult couplings, consider switching from DMF to a more polar solvent like NMP or a mixture of DMF/DMSO to improve resin swelling and reagent accessibility.[8]
-
Capping: If incomplete coupling persists, it is crucial to "cap" the unreacted amines by treating the resin with acetic anhydride.[18] This prevents the formation of deletion sequences in subsequent steps, making the final purification of the target peptide easier.
Figure 2: A decision-making workflow for troubleshooting incomplete this compound coupling.
Conclusion
The successful incorporation of this compound into a peptide sequence requires diligent in-process monitoring. A combination of the rapid, qualitative Kaiser test for initial assessment, quantitative UV-Vis spectroscopy for trend analysis, and definitive HPLC/MS analysis for confirmation provides a robust quality control strategy. By understanding the principles and limitations of each technique and implementing a logical troubleshooting workflow, researchers can significantly improve the efficiency of their peptide synthesis and the purity of their final products.
References
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC - Benchchem. (n.d.).
- Monitoring the synthesis of biomolecules using mass spectrometry. (n.d.).
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2).
- Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations - Polypeptide. (n.d.).
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Kaiser test for monitoring incomplete coupling of modified amino acids - Benchchem. (n.d.).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Fmoc Test Protocols and Methods - Springer Nature Experiments. (n.d.).
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
- Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019, November 11).
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. (n.d.).
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (n.d.).
- Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA - Benchchem. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- HPLC of Peptides and Proteins. (n.d.).
- Peptide Isolation – Method Development Considerations - Waters Corporation. (n.d.).
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Refubium - Freie Universität Berlin. (2019, November 11).
- (PDF) Peptide Coupling Reactions - ResearchGate. (2025, August 9).
- Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology - MDPI. (2026, January 14).
- Peptide synthesis - Wikipedia. (n.d.).
- Easy parallel screening of reagent stability, quality control, and metrology in solid phase peptide synthesis (SPPS) and peptide couplings for microarrays - PubMed. (n.d.).
- Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies. (n.d.).
- Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3).
- A Side-Reaction in the SPPS of Trp-containing Peptides - PubMed. (n.d.).
- (PDF) A side-reaction in the SPPS of Trp-containing peptides - ResearchGate. (2025, August 5).
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4).
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. (2022, January 7).
- Dependence of stepwise SPPS yield on coupling efficiency (A) and number... - ResearchGate. (n.d.).
- TRT Side Effects in Men: Risks, Common Issues & Safety Tips - Voy. (n.d.).
- Fmoc-Gln(Trt)-OH - CEM Corporation. (n.d.).
- SPPS Tips For Success Handout - Mesa Labs. (n.d.).
- The stimulus-secretion coupling of amino acid-induced insulin release. Metabolic response of pancreatic islets of L-glutamine and L-leucine - PubMed. (1982, August 10).
- Characteristics and efficiency of glutamine production by coupling of a bacterial glutamine synthetase reaction with the alcoholic fermentation system of baker's yeast - PubMed. (n.d.).
- The stimulus-secretion coupling of amino acid-induced insulin release. Influence of a nonmetabolized analog of leucine on the metabolism of glutamine in pancreatic islets - PubMed. (1982, April 10).
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- 12. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. renyi.hu [renyi.hu]
- 15. waters.com [waters.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. bachem.com [bachem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: A Strategic Approach to the Preparative HPLC Purification of Peptides Containing Z-D-Gln(Trt)-OH
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Abstract
The purification of synthetic peptides containing bulky, hydrophobic protecting groups presents a significant challenge in process development. This application note details a robust and systematic methodology for the preparative reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides incorporating the N-terminally protected Z-D-Gln(Trt)-OH residue. The extreme hydrophobicity imparted by the benzyloxycarbonyl (Z) and, most notably, the trityl (Trt) groups necessitates a carefully designed strategy encompassing sample preparation, column selection, and mobile phase optimization to achieve high purity and recovery. We present a comprehensive workflow, from analytical method development to preparative scale-up, including detailed protocols and troubleshooting guidance.
Introduction: The Physicochemical Challenge
The successful synthesis of complex peptides often relies on the use of side-chain protecting groups to prevent unwanted reactions. The glutamine residue, Gln, is frequently protected with a trityl (Trt) group on its side-chain amide to enhance solubility in organic solvents during synthesis and prevent side-chain dehydration.[1][2][3] When combined with an N-terminal benzyloxycarbonyl (Z) group, the resulting peptide becomes exceptionally hydrophobic.
The primary challenges in purifying such peptides by RP-HPLC are:
-
Poor Aqueous Solubility: The large, nonpolar Z and Trt moieties drastically reduce the peptide's solubility in the highly aqueous mobile phases typically used at the start of an HPLC gradient.[4][5][6]
-
Strong Retention: The peptide exhibits very strong interaction with the hydrophobic stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution.[5] This can lead to broad peaks and poor resolution from closely eluting, often structurally similar, impurities.
-
Potential for Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to column clogging, poor peak shape, and reduced recovery.[5][7]
-
Acid Lability of the Trityl Group: The Trt group is sensitive to acid.[1][4] Trifluoroacetic acid (TFA), the most common ion-pairing agent in peptide RP-HPLC, can cause premature cleavage of the Trt group on-column if concentrations or exposure times are not controlled, leading to a complex mixture of protected and partially deprotected species.[4]
This guide provides a logical framework to overcome these challenges systematically.
Core Principles for Method Development
A successful purification strategy is built on a fundamental understanding of how chromatographic parameters can be manipulated to address the specific properties of the target peptide.
Column Selection: Mitigating Strong Retention
While C18 columns are the workhorse for many peptide separations, their high hydrophobicity can be a disadvantage for peptides containing this compound, leading to excessive retention.[5][8]
-
Causality: A less retentive stationary phase is often optimal. Columns with shorter alkyl chains, such as C8 or C4 , reduce the strength of hydrophobic interactions.[5][8][9] This allows the peptide to elute at a lower organic solvent concentration, often resulting in sharper peaks and better separation from other hydrophobic impurities.[9][10]
-
Recommendation: Start method development with a C8 column. For very large or exceptionally hydrophobic peptides, a C4 column may be even more suitable.[5]
-
Pore Size: A wide-pore silica (e.g., 300 Å) is recommended for peptides to ensure unrestricted access to the stationary phase surface, improving peak shape and loading capacity.[7]
Mobile Phase Optimization: The Key to Success
The composition of the mobile phase is the most powerful tool for optimizing the separation.
-
Ion-Pairing Agent (TFA): Trifluoroacetic acid (TFA) is essential. It serves multiple functions:
-
pH Control: At a typical concentration of 0.1%, TFA maintains a low pH (~2), ensuring that the carboxylic acid groups on the peptide are protonated and behave consistently.[11]
-
Ion Pairing: TFA forms a neutral ion pair with positively charged residues (like Lys, Arg, His), enhancing their hydrophobicity and retention, leading to improved peak shape.[5][12][13]
-
Suppressing Silanol Interactions: It masks interactions between the peptide and residual silanol groups on the silica stationary phase, which can otherwise cause peak tailing.[11][12]
-
-
Organic Modifier: Acetonitrile (ACN) is the preferred organic solvent (Solvent B) for peptide purification due to its low viscosity, which results in lower backpressure, and its UV transparency at the low wavelengths (210-220 nm) used for peptide bond detection.[14]
-
Solubility Enhancers: For peptides with extremely poor solubility, adding a small percentage of a different organic solvent like isopropanol to the mobile phase or the sample diluent can improve solubility and peak shape.[7]
A Systematic Workflow for Purification
This section outlines a step-by-step process from initial analytical scouting to final preparative purification and quality control.
Caption: Method Development Workflow for Hydrophobic Peptides.
Experimental Protocols
Protocol 1: Sample Preparation & Solubility Testing
The primary goal is to completely dissolve the crude peptide in a solvent compatible with the HPLC mobile phase.
-
Initial Test: Attempt to dissolve ~1 mg of the crude peptide in 1 mL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Vortex and sonicate. If it dissolves, proceed.
-
Insolubility: If the peptide is insoluble, it is often due to its hydrophobicity.[6]
-
Stepwise Approach: First, add a minimal amount of pure organic solvent (e.g., pure ACN or DMSO) to "wet" the peptide.[6][7]
-
Dilution: Slowly add the aqueous mobile phase (Water w/ 0.1% TFA) dropwise while vortexing until the peptide dissolves. The goal is to use the highest possible percentage of water without causing precipitation.
-
-
Filtration: Before injection, filter the sample through a 0.45 µm syringe filter to remove particulates and prevent column clogging.
Protocol 2: Analytical Method Development
Use an analytical column (e.g., 4.6 mm ID) with the same stationary phase as the intended preparative column.
-
System Setup:
-
Column: C8, 5 µm, 300 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
-
Scouting Gradient: Run a broad, fast gradient to determine the approximate %ACN at which the peptide elutes.
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Gradient Optimization: Once the elution point is known, design a shallow gradient around it to maximize resolution.
-
Example: If the peptide elutes at ~70% B in the scouting run, a new gradient could be: 40% to 80% B over 40 minutes. This decreases the gradient slope, allowing more time for separation of closely eluting impurities.
-
| Parameter | Analytical Scouting Method | Analytical Optimized Method |
| Column | C8, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 150 mm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | ||
| Time (min) | %B (ACN w/ 0.1% TFA) | %B (ACN w/ 0.1% TFA) |
| 0.0 | 5 | 40 |
| 20.0 | 95 | 80 |
| 22.0 | 95 | 95 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 40 |
Table 1: Example HPLC Gradient Conditions.
Protocol 3: Preparative Scale-Up and Purification
-
Column and Flow Rate Scaling:
-
Select a preparative column (e.g., 21.2 mm ID) with the same packing material.
-
Scale the flow rate geometrically based on the column cross-sectional area:
-
New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²
-
Example: 1.0 mL/min × (10.6 mm / 2.3 mm)² ≈ 21.2 mL/min
-
-
-
Gradient Adjustment: The gradient time must also be scaled to maintain the same resolution. The gradient duration should be kept proportional to the column volume.
-
Loading: The amount of crude peptide that can be loaded depends on the complexity of the mixture and the resolution of the target peak. Start with a conservative load (e.g., 20-50 mg) and increase in subsequent runs if purity is acceptable.
-
Execution:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the dissolved and filtered crude peptide.
-
Run the scaled-up gradient method.
-
Collect fractions throughout the elution of the main peak and its surrounding impurities.
-
Protocol 4: Post-Purification Workflow
-
Fraction Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Pooling: Combine fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal & Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final peptide as a dry, fluffy powder.
-
Final QC: Perform a final analytical HPLC to confirm the purity of the lyophilized product and use Mass Spectrometry (MS) to verify the molecular weight and confirm the identity of the peptide.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | Peptide aggregation; secondary interactions with silica. | Increase column temperature to 40-60°C to improve solubility and kinetics.[5][7] Ensure TFA concentration is adequate (0.1%).[12][15] |
| Low Recovery | Irreversible adsorption to the column; precipitation on-column. | Switch to a less hydrophobic column (C8 -> C4). Ensure sample is fully dissolved before injection. Try a different sample solvent (e.g., add DMSO). |
| Split or Fronting Peaks | Column overloading; sample solvent stronger than the initial mobile phase. | Reduce the sample load. Dilute the sample in a solvent weaker than or equal to the initial mobile phase composition.[7] |
| Multiple Peaks for Product | On-column deprotection of the Trt group. | Reduce TFA concentration if possible (e.g., to 0.05%), though this may compromise peak shape.[15] Minimize the run time to reduce acid exposure. |
Table 2: Troubleshooting Guide.
Conclusion
The successful purification of highly hydrophobic peptides like those containing this compound is achievable through a logical and systematic approach. By anticipating challenges such as poor solubility and strong retention, and by making informed choices regarding the stationary phase (favoring C8/C4) and mobile phase, researchers can develop robust and scalable purification methods. The workflow presented here, which emphasizes methodical development from analytical to preparative scale, provides a reliable framework for obtaining high-purity protected peptides for subsequent use in pharmaceutical research and development.
References
-
Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
AAPPtec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Reverse Phase Column Choice Affects Peptide Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. Retrieved from [Link]
-
YMC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. Retrieved from [Link]
-
ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification? Retrieved from [Link]
-
Quora. (2020). Why do we use C8 material for proteins and C18 for peptides in RP chromatography? Retrieved from [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
Masuda, S., et al. (2019). A trimethyllysine-containing trityl tag for solubilizing hydrophobic peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. Retrieved from [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. Retrieved from [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Google Patents. (2020). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Z-Gln(Trt)-OH [132388-60-4]. Retrieved from [Link]
-
Xiamen Aeco Chemical Co., Ltd. (n.d.). Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. Retrieved from [Link]
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- 7. waters.com [waters.com]
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- 11. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
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- 15. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Peptides Synthesized with Z-D-Gln(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with specific stereochemistry and protected side chains is a cornerstone of modern drug discovery and biochemical research. The use of non-natural D-amino acids can confer peptides with enhanced stability against enzymatic degradation, a critical attribute for therapeutic candidates.[1][2][3][4] The incorporation of Z-D-Gln(Trt)-OH, which features a benzyloxycarbonyl (Z) protecting group at the N-terminus, a D-enantiomer of glutamine, and a trityl (Trt) group protecting the side-chain amide, presents unique analytical challenges and opportunities. Mass spectrometry (MS) is an indispensable tool for the characterization of these complex synthetic peptides, providing crucial information on molecular weight, sequence, and the integrity of protecting groups.[5][6]
This guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of peptides synthesized using this compound. It is designed to equip researchers with the necessary knowledge to navigate the intricacies of sample preparation, instrument setup, and data interpretation for both protected and deprotected peptides.
Understanding the Components: Z, D-Gln, and Trt
A thorough understanding of the chemical properties of each component of this compound is fundamental to successful mass spectrometry analysis.
-
Z (Benzyloxycarbonyl) Group: The Z-group is a well-established N-terminal protecting group in peptide synthesis.[7] It is relatively stable but can be removed under specific conditions, such as catalytic hydrogenation or strong acids.[7] Its presence adds a predictable mass to the peptide and can influence ionization efficiency.
-
D-Glutamine (D-Gln): The incorporation of a D-amino acid does not alter the mass of the peptide compared to its L-counterpart.[3][8] However, it can subtly influence the peptide's three-dimensional structure, which may affect its fragmentation pattern in tandem mass spectrometry (MS/MS) and its retention time in liquid chromatography (LC).[1][2] Ion mobility-mass spectrometry (IM-MS) is a powerful technique for distinguishing between peptides containing D- and L-amino acids.[1][2][4]
-
Trt (Trityl) Group: The trityl group is a bulky and highly acid-labile protecting group used for the side chain of glutamine.[7][9] Its lability is a key consideration during sample preparation and analysis, as premature deprotection can lead to a heterogeneous sample.[10][11] The Trt group significantly increases the hydrophobicity of the peptide.
Experimental Workflow for MS Analysis
A typical workflow for the mass spectrometry analysis of a peptide synthesized with this compound involves several key stages, from sample preparation to data interpretation.
Figure 1: General workflow for the mass spectrometry analysis of peptides containing this compound.
PART 1: Analysis of the Intact Protected Peptide
Analyzing the peptide with its protecting groups intact is crucial for confirming the success of the synthesis and for troubleshooting any unexpected outcomes.
Protocol 1: Sample Preparation for Intact Peptide Analysis
Objective: To prepare the protected peptide for direct infusion or LC-MS analysis without removing the Z and Trt groups.
Materials:
-
Lyophilized protected peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or trifluoroacetic acid (TFA) (MS-grade)[12]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Solubilization: Carefully dissolve a small amount of the lyophilized peptide in a suitable solvent. Due to the hydrophobicity imparted by the Z and Trt groups, a higher percentage of organic solvent is often required. Start with a solution of 50% ACN in water. If solubility is an issue, the ACN percentage can be increased.
-
Acidification: To promote ionization in positive-ion mode ESI-MS, acidify the sample with a final concentration of 0.1% FA or TFA.[12][13] Note that TFA can sometimes cause ion suppression but is a common component in reverse-phase chromatography.[12]
-
Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Mass Spectrometry Parameters for Intact Peptide Analysis
The following table provides typical starting parameters for electrospray ionization (ESI) mass spectrometry. These may need to be optimized for your specific instrument and peptide.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The Z-group and the peptide backbone are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Cone Voltage | 20 - 40 V | A gentle cone voltage is used to minimize in-source fragmentation and preserve the intact protected peptide ion. |
| Source Temperature | 100 - 150 °C | A lower temperature helps to prevent thermal degradation of the protected peptide. |
| Desolvation Gas Flow | 600 - 800 L/hr | Efficiently removes solvent from the ESI droplets. |
| Mass Range | 500 - 2500 m/z | Should be wide enough to encompass the expected mass-to-charge ratio of the protected peptide. |
Data Interpretation:
The primary goal is to confirm the molecular weight of the fully protected peptide. The expected mass can be calculated, and the observed mass spectrum should show a prominent peak corresponding to the [M+H]+ ion or other adducts (e.g., [M+Na]+, [M+K]+). The presence of these adducts is common, especially if the sample contains residual salts.[12]
PART 2: Analysis of the Deprotected Peptide
For sequence verification and characterization of the final product, the protecting groups must be removed.
Protocol 2: Deprotection of Peptides Containing Z and Trt Groups
Objective: To efficiently remove the Z and Trt protecting groups prior to MS analysis.
Materials:
-
Lyophilized protected peptide
-
Trifluoroacetic acid (TFA)[10]
-
Triisopropylsilane (TIS) or other scavengers[14]
-
Dichloromethane (DCM) (optional)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
Nitrogen or argon gas stream
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[10] The TIS acts as a scavenger to prevent the reactive trityl cation from modifying the peptide.[14]
-
Deprotection Reaction: Add the cleavage cocktail to the lyophilized peptide in a microcentrifuge tube. The reaction is typically carried out at room temperature for 1-3 hours.[15]
-
Peptide Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the pellet with cold ether to remove residual scavengers and cleaved protecting groups. Repeat the wash step.
-
Drying: Dry the peptide pellet under a stream of nitrogen or argon gas.
-
Solubilization: Dissolve the dried peptide in an appropriate solvent for MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
Workflow for Deprotected Peptide Analysis
Figure 2: Detailed workflow for the analysis of the deprotected peptide.
Protocol 3: Sample Cleanup using C18 ZipTips
Objective: To desalt and concentrate the deprotected peptide sample before LC-MS/MS analysis.[13][16][17][18]
Materials:
-
C18 ZipTips (or equivalent solid-phase extraction tips)
-
Wetting Solution: 50% ACN in water
-
Equilibration Solution: 0.1% TFA or FA in water
-
Wash Solution: 0.1% TFA or FA in water
-
Elution Solution: 50-80% ACN with 0.1% FA
Procedure:
-
Wetting: Aspirate and dispense the wetting solution through the ZipTip 3-5 times.
-
Equilibration: Aspirate and dispense the equilibration solution through the ZipTip 3-5 times.
-
Binding: Slowly aspirate and dispense the peptide sample through the ZipTip 10-15 times to allow the peptide to bind to the C18 resin.
-
Washing: Aspirate and dispense the wash solution through the ZipTip 3-5 times to remove salts and other impurities.
-
Elution: Elute the purified peptide by aspirating and dispensing the elution solution through the ZipTip into a clean microcentrifuge tube.
LC-MS/MS Parameters for Deprotected Peptide Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 reversed-phase (e.g., 1.7 µm particle size, 75 µm ID x 150 mm) | Provides good separation of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 5-40% B over 30-60 minutes | A shallow gradient is often necessary for good separation of peptide isomers and impurities. |
| Flow Rate | 200-300 nL/min | Typical for nano-LC systems coupled to MS. |
| MS System | ||
| Ionization Mode | Positive ESI | Standard for peptide analysis. |
| MS1 Scan Range | 350 - 1800 m/z | Covers the typical m/z range for tryptic peptides. |
| MS/MS Activation | CID or HCD | Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common fragmentation methods. |
| Data-Dependent Acquisition | Top 10-20 most intense ions | Selects the most abundant precursor ions for fragmentation. |
| Dynamic Exclusion | Enabled (e.g., for 30 seconds) | Prevents repeated fragmentation of the same precursor ion. |
Data Interpretation: Fragmentation of Peptides Containing Glutamine
Understanding the fragmentation patterns of peptides containing glutamine is crucial for accurate sequence interpretation.
-
b- and y-ions: These are the most common fragment ions and result from cleavage of the peptide backbone, providing sequence information.
-
Neutral Losses: Peptides containing glutamine can exhibit a neutral loss of ammonia (-17 Da) from the side chain, particularly under CID conditions.[19][20]
-
Cyclization: N-terminal glutamine can undergo cyclization to form pyroglutamic acid, resulting in a mass loss of 17 Da (NH3).[21] This is more common with unprotected N-termini.
-
c1-ions: Peptides with glutamine at the second position from the N-terminus can produce a prominent c1 fragment ion, which can aid in de novo sequencing.[22]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or low signal for protected peptide | Poor solubility, ion suppression. | Increase the percentage of organic solvent. Use a different acidification agent (e.g., formic acid instead of TFA). |
| Multiple peaks for the intact peptide | Incomplete synthesis, premature deprotection. | Review synthesis and cleavage protocols. Analyze the sample with minimal exposure to acidic conditions. |
| Incomplete deprotection | Insufficient cleavage time or inefficient cleavage cocktail. | Increase the reaction time for deprotection. Ensure fresh cleavage reagents are used. |
| Ambiguous MS/MS spectra | Complex fragmentation, presence of isomers. | Utilize different fragmentation techniques (e.g., ETD). Employ ion mobility-MS if available to separate isomers. |
Conclusion
The mass spectrometry analysis of peptides synthesized with this compound requires a methodical approach that considers the unique chemical properties of the protecting groups and the D-amino acid. By carefully controlling sample preparation, optimizing instrument parameters, and understanding the potential fragmentation pathways, researchers can confidently characterize these complex synthetic molecules. This guide provides a solid foundation for developing robust analytical workflows for the quality control and detailed characterization of these important research and therapeutic compounds.
References
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. PubMed. [Link]
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. [Link]
-
d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health (NIH). [Link]
-
(PDF) Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. ResearchGate. [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]
-
The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. [Link]
-
Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. PubMed. [Link]
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of Massachusetts Chan Medical School. [Link]
-
Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. PubMed. [Link]
-
Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. [Link]
-
Z-Gln(Trt)-OH [132388-60-4]. Aapptec Peptides. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. ResearchGate. [Link]
-
Formation of c1 fragment ions in collision-induced dissociation of glutamine-containing peptide ions: a tip for de novo sequencing. PubMed. [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. [Link]
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“Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Digital CSIC. [Link]
-
Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate. [Link]
-
Characterization of Glutamine Deamidation by Long-Length Electrostatic Repulsion-Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry (LERLIC-MS/MS) in Shotgun Proteomics. ACS Publications. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]
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Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
-
Mass Spectrometry. ProteomeTools. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Mass spectrometry data for peptide sequencing. (a) Illustrates an... ResearchGate. [Link]
-
Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
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- 1. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. polypeptide.com [polypeptide.com]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formation of c1 fragment ions in collision-induced dissociation of glutamine-containing peptide ions: a tip for de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-D-Gln(Trt)-OH in Drug Discovery and Development
Introduction: The Strategic Role of Z-D-Gln(Trt)-OH in Modern Peptide Therapeutics
In the landscape of drug discovery, particularly in the synthesis of therapeutic peptides, the incorporation of non-natural amino acids is a cornerstone strategy for overcoming biological barriers. This compound, or N-α-Benzyloxycarbonyl-N-γ-trityl-D-glutamine, is a highly specialized building block designed to impart enhanced stability and functionality to peptide-based drug candidates. The presence of a D-enantiomer of glutamine is critical for increasing resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and improving the pharmacokinetic profile of the therapeutic peptide.[1]
This guide provides an in-depth exploration of the applications of this compound, grounded in the fundamental principles of peptide chemistry. The molecule's design incorporates two essential protecting groups:
-
N-α-Benzyloxycarbonyl (Z): A classic urethane-type protecting group for the alpha-amino function. Its stability under a range of conditions and specific removal methods, such as catalytic hydrogenation, offer unique advantages in complex synthetic strategies, particularly in solution-phase synthesis.[2][3]
-
N-γ-Trityl (Trt): A bulky and acid-labile protecting group for the side-chain amide of glutamine. Its primary role is to prevent deleterious side reactions during peptide synthesis, such as pyroglutamate formation or dehydration to a nitrile, which can significantly compromise yield and purity.[4] Furthermore, the Trt group enhances the solubility of the amino acid derivative in organic solvents, a crucial factor for efficient coupling reactions.[4][5]
By understanding the causality behind the selection of these protecting groups and the D-configuration of the core amino acid, researchers can strategically leverage this compound to construct novel and robust peptide therapeutics, from metabolically stable enzyme inhibitors to sophisticated components in antibody-drug conjugates.
Section 1: Physicochemical Properties and Handling
Proper handling and storage of this compound are paramount for maintaining its integrity and ensuring successful synthetic outcomes. The following table summarizes its key properties.
| Property | Value | Reference |
| Chemical Name | N-α-Benzyloxycarbonyl-N-γ-trityl-D-glutamine | [6] |
| Synonyms | This compound | [6] |
| CAS Number | 200625-96-3 | [6] |
| Molecular Formula | C₃₂H₃₀N₂O₅ | [6][7] |
| Molecular Weight | 522.6 g/mol | [6][7] |
| Appearance | White to off-white powder | |
| Solubility | Good solubility in organic solvents such as DMF, NMP, and DCM.[8] | |
| Storage | Store at 2-8°C, protected from moisture. | [9] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Keep the container tightly sealed when not in use to prevent moisture absorption.
Section 2: Core Application - Peptide Synthesis
The primary application of this compound is as a building block in the synthesis of peptides. Its unique combination of protecting groups makes it suitable for specific strategies where control over chirality and side-chain reactivity is essential.
Rationale for Use in Peptide Synthesis
The decision to use this compound is driven by several key considerations:
-
Metabolic Stability: Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body. The incorporation of a D-glutamine residue creates a non-natural peptide bond that is resistant to enzymatic cleavage, significantly enhancing the peptide's stability and bioavailability.[1]
-
Prevention of Side Reactions: The glutamine side chain is notoriously prone to two major side reactions during synthesis:
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal glutamine can occur, leading to a truncated and inactive peptide.
-
Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to form a nitrile. The bulky trityl (Trt) group provides steric hindrance that effectively prevents both of these undesirable reactions.[4]
-
-
Enhanced Solubility: Fmoc-protected glutamine has very low solubility in common synthesis solvents like DMF.[5] The lipophilic Trt group significantly improves the solubility of the derivative, ensuring homogeneous reaction conditions and facilitating higher coupling efficiency.[4]
-
Synthetic Strategy: The Z-group is traditionally used in solution-phase peptide synthesis. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, offering an orthogonal protecting group strategy for the synthesis of complex peptide fragments.[2]
General Workflow for Peptide Synthesis
The following diagram illustrates a typical cycle in solid-phase peptide synthesis (SPPS) where a protected amino acid like this compound is incorporated into a growing peptide chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. appchemical.com [appchemical.com]
- 7. peptide.com [peptide.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc-Gln(Trt)-OH [myskinrecipes.com]
Troubleshooting & Optimization
preventing side reactions with Z-D-Gln(Trt)-OH during coupling
Technical Support Center: Z-D-Gln(Trt)-OH
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during peptide coupling. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant peak with a mass loss of 17 Da in my crude peptide analysis. What is this byproduct and why is it forming?
This is a classic signature of pyroglutamate (pGlu) formation.[1] The side-chain amide of glutamine, even when protected by a Trt group, can undergo intramolecular cyclization with the N-terminal α-amino group, resulting in the formation of a five-membered lactam ring and the elimination of ammonia (NH₃), which has a mass of approximately 17 Da.[2][3]
This side reaction is particularly prevalent when Glutamine is at the N-terminus of a peptide chain.[4] The process can occur spontaneously, especially under acidic or neutral pH conditions and at elevated temperatures.[1][5] During synthesis, prolonged coupling times or the use of strong bases can accelerate this unwanted cyclization.
Q2: I've detected a mass loss of 18 Da. What is this side product?
A mass loss of 18 Da corresponds to dehydration of the glutamine side-chain amide to form a nitrile.[6] This is a well-known side reaction in peptide synthesis, particularly when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an additive.[7][8] The carbodiimide can over-activate the side-chain amide, leading to the elimination of water (H₂O), which has a mass of 18 Da.
While the bulky trityl (Trt) protecting group on this compound is specifically designed to sterically hinder and prevent this reaction, it can still occur under harsh activation conditions or with prolonged exposure to the coupling reagents.[9]
Troubleshooting Guide: Optimizing Your Coupling Strategy
Q3: How can I choose the right coupling reagent to minimize these side reactions?
The choice of coupling reagent is critical. While carbodiimides are effective, they are more prone to inducing side reactions with glutamine.[7] For coupling this compound, aminium/uronium or phosphonium salt-based reagents are highly recommended.
| Reagent Class | Examples | Suitability for this compound | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Excellent | Highly efficient and rapid, reducing reaction times and minimizing side product formation.[8] COMU offers enhanced safety as it does not generate potentially explosive byproducts.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | Strong coupling reagents with low racemization potential.[11] PyBOP is a reliable choice, but note that the byproduct HMPA from the older BOP reagent is carcinogenic.[8] |
| Carbodiimides + Additives | DIC + HOBt, DIC + Oxyma Pure | Good | The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to suppress nitrile formation and reduce racemization.[4][7][8] This combination is a cost-effective alternative but may require longer reaction times. |
| Carbodiimides (alone) | DCC, DIC | Not Recommended | High risk of side-chain dehydration to form nitriles.[6][8] DCC should be avoided in solid-phase synthesis due to the insolubility of its urea byproduct.[7] |
Q4: What is the role of the base in preventing side reactions, and which one should I use?
The base used during coupling plays a dual role: it deprotonates the incoming amino acid's ammonium salt and facilitates the activation process. However, a strong or sterically hindered base can promote side reactions.
-
N,N-Diisopropylethylamine (DIPEA): While widely used, its strong basicity can sometimes increase the risk of side reactions, including racemization.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, often recommended to minimize base-catalyzed side reactions.[8]
-
2,4,6-Collidine: A sterically hindered and weaker base that has been shown to significantly reduce racemization compared to DIPEA and NMM, making it an excellent choice for sensitive couplings.[8][10]
Recommendation: For sensitive sequences involving this compound, consider using NMM or 2,4,6-collidine as the base to minimize the risk of side reactions.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound
This protocol is designed to minimize side reactions during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Reagents & Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagent: HATU
-
Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the solvent.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.95 eq.) in DMF.
-
Add NMM or Collidine (6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not pre-activate for extended periods.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Agitate the reaction vessel under a nitrogen atmosphere for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor the reaction for completion (disappearance of free amine).
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Proceed: Continue with the next deprotection and coupling cycle of your synthesis.
Protocol 2: Analytical HPLC-MS for Crude Peptide Analysis
This method allows for the identification of your target peptide and potential side products.
Instrumentation & Columns:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Mass Spectrometer: ESI-MS coupled to the HPLC output.
-
Column: C18 reverse-phase column (e.g., 3.5 µm particle size, 150 x 2.1 mm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
HPLC Method:
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% to 95% B over 30 minutes.
-
Detection: Monitor at 214 nm and 280 nm.
-
-
MS Analysis:
-
Set the mass spectrometer to scan a relevant m/z range for your peptide's expected charge states.
-
Acquire data in positive ion mode.
-
-
Data Interpretation:
References
- BenchChem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.
- BenchChem. (n.d.). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.
- Dick, L. W., et al. (2009). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry.
- EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Wiley-VCH. (2002). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
- Cooper, H. J., et al. (2014). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry.
- ACS Publications. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Guan, X., et al. (2012). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry.
- MDPI. (2022). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- ResearchGate. (n.d.). Common methods for determination of glutamine in glutamine peptides.
- DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- PubMed. (1991). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis.
- ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mesalabs.com [mesalabs.com]
- 11. file.globalso.com [file.globalso.com]
- 12. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Time for Z-D-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for a common challenge in Solid-Phase Peptide Synthesis (SPPS): the efficient coupling of Z-D-Gln(Trt)-OH. This document moves beyond standard protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust understanding for future syntheses.
Introduction: The Challenge of this compound
This compound is a frequently used building block in peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group offers an alternative protection strategy to the more common Fmoc group, while the bulky trityl (Trt) group on the side-chain amide of glutamine is crucial for preventing side reactions.[1][2][3][4] Specifically, the Trt group minimizes the risk of pyroglutamate formation and dehydration of the side-chain amide to a nitrile, which are common issues when using unprotected or inadequately protected glutamine.[3]
However, the combination of the Z-group and the sterically demanding Trt group can present significant challenges during the coupling step. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[5] This guide will address the most common questions and issues encountered when working with this and other sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: My coupling of this compound is sluggish or incomplete. What are the primary causes?
Several factors can contribute to poor coupling efficiency with sterically hindered amino acids like this compound:
-
Steric Hindrance: The bulky nature of both the Z and Trt groups can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This is a primary reason for slower reaction kinetics.[6]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, making the N-terminal amine less accessible.[7][8] This is particularly problematic for hydrophobic sequences.
-
Suboptimal Activation: The choice and amount of coupling reagent may not be sufficient to overcome the activation energy barrier for such a hindered amino acid. Standard reagents might not generate a reactive enough species.[6]
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can limit the diffusion of reagents to the reaction sites.[6][9]
Q2: How can I monitor the coupling reaction to confirm its completion?
Relying on a fixed coupling time is often insufficient. It is critical to monitor the reaction to ensure it has gone to completion.[10]
-
Qualitative Colorimetric Tests: The Kaiser test is a widely used method for detecting the presence of primary amines.[5][10] A positive (blue) result indicates free amines and an incomplete coupling. For secondary amines (like proline), the chloranil or isatin tests are more appropriate.[10] It's important to wash the resin thoroughly before testing to remove any interfering reagents.[10]
-
Quantitative Methods: For more precise measurement, techniques like HPLC analysis of a small, cleaved sample can provide quantitative data on the extent of coupling.[11][12] Spectrophotometric methods using chromogenic reporters can also be employed for quantitative monitoring of coupling efficiency.[5]
Q3: What are the best coupling reagents for a difficult amino acid like this compound?
For sterically demanding couplings, more powerful activating reagents are necessary.[6]
| Coupling Reagent Class | Examples | Reactivity & Use Case |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Form highly reactive OAt- or OBt-esters. HATU is generally considered more reactive and faster than HBTU, often leading to higher purity, especially for difficult sequences.[13][14][15][16] |
| Phosphonium Salts | PyBOP, PyAOP | Also highly effective and form reactive esters.[6] PyAOP is particularly useful for coupling N-methyl amino acids.[16] |
| Carbodiimides | DIC/HOBt, DCC | Often not potent enough for sterically hindered couplings when used alone.[6] |
Recommendation: For this compound, starting with HATU or HCTU is highly recommended due to their superior activation capabilities.[13][15]
Q4: Can I just extend the coupling time? What are the risks?
Increasing the reaction time is a common and often effective strategy for difficult couplings, with some protocols suggesting overnight reactions.[6] However, prolonged exposure to the basic conditions of the coupling reaction can increase the risk of side reactions, most notably racemization . Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a significant concern that can compromise the biological activity of the final peptide.[17]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving coupling issues with this compound.
Issue 1: Positive Kaiser Test After Standard Coupling Time
A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.
Workflow for Resolution:
Caption: Troubleshooting workflow for a positive Kaiser test.
Detailed Protocols:
Protocol 1: Double Coupling [6] If the initial coupling is incomplete, the simplest solution is to repeat the coupling step.
-
After the first coupling, wash the resin thoroughly with DMF (3x).
-
Prepare a fresh solution of activated this compound using the same equivalents of amino acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) as in the first coupling.
-
Add the fresh solution to the resin and allow the reaction to proceed for the same duration as the first coupling, or longer.
-
Wash the resin and perform a Kaiser test to check for completion.
Protocol 2: Capping Unreacted Amines [10] If double coupling fails, it's crucial to block the unreacted amines to prevent the formation of deletion peptides. This is achieved by acetylation.
-
Wash the resin thoroughly with DMF.
-
Prepare a capping solution (e.g., 10% acetic anhydride and 1% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin extensively with DMF and DCM to remove all capping reagents.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Issue 2: Consistently Low Coupling Yields with this compound
If you consistently face challenges with this residue, a more fundamental optimization of your protocol is required.
Workflow for Optimization:
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-Gln(Trt)-OH [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Technical Support Center: Navigating Aggregation in Peptides Containing Z-D-Gln(Trt)-OH
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenge of peptide aggregation during solid-phase peptide synthesis (SPPS), with a specific focus on sequences incorporating the Z-D-Gln(Trt)-OH residue. While the Trityl (Trt) protecting group on the glutamine side chain is highly effective at preventing side reactions and enhancing the solubility of the amino acid building block itself, it does not prevent the growing peptide chain from self-associating.[1][2][3] This guide is designed to help you understand and overcome these aggregation-related hurdles.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets. These structures can then associate with each other through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates.[4] This aggregation can physically block reactive sites on the peptide-resin, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and difficult purifications.
Q2: Why are peptides containing Glutamine (Gln) prone to aggregation?
A2: The side chain of glutamine contains an amide group that can act as both a hydrogen bond donor and acceptor. This property allows Gln-containing peptide chains to form extensive intermolecular hydrogen bond networks, which can seed and promote aggregation.[5][6] Even with the side chain protected by a bulky Trt group, the propensity of the peptide backbone to form these bonds remains, especially in hydrophobic sequences or sequences with multiple Gln residues.
Q3: Does the this compound building block itself cause aggregation?
A3: Not directly. The Fmoc-Gln(Trt)-OH derivative is known for its excellent solubility in standard SPPS solvents like Dimethylformamide (DMF).[3] The primary cause of aggregation is the sequence of the growing peptide chain, not the individual protected amino acid.[7] However, the incorporation of any amino acid, including this compound, contributes to the overall sequence properties that may favor aggregation.
Q4: My resin beads are clumping together and swelling has decreased. Is this aggregation?
A4: Yes, these are classic physical signs of on-resin aggregation. Other indicators include a dramatic slowdown or complete failure of coupling or deprotection reactions, which can be misleadingly interpreted by colorimetric tests like the Kaiser test (ninhydrin test), often giving false negative results. A test cleavage of a small amount of resin can confirm if the desired peptide is being synthesized or if deletion sequences are prevalent.[8]
Q5: What is the role of the Trityl (Trt) group on the Gln side chain?
A5: The Trityl (Trt) group is a bulky protecting group used for the side-chain amide of glutamine in Fmoc-based SPPS.[2] Its primary functions are to prevent dehydration of the amide to a nitrile during the activation step and to block potential side reactions.[1][2] An added benefit is that it significantly improves the solubility of the Fmoc-Gln(Trt)-OH building block in organic solvents.[1][3]
Troubleshooting Guides: Mitigating Peptide Aggregation
When facing aggregation, a multi-faceted approach is often necessary. The following troubleshooting steps are organized from simplest to most complex to implement.
Issue 1: Slow or Incomplete Coupling/Deprotection
Your monitoring tests (e.g., Kaiser test) indicate a stalled reaction, and you observe physical changes in the resin like shrinking or clumping.
Intermolecular hydrogen bonding between peptide chains is creating a physical barrier, preventing reagents from accessing the N-terminus of the growing peptide. This is particularly common in hydrophobic sequences or after the peptide reaches 6-7 residues in length.[7]
Caption: Troubleshooting workflow for on-resin aggregation.
Protocol 1: Solvent and Temperature Modification
-
Solvent Exchange : Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[7] For extremely difficult sequences, a "Magic Mixture" can be employed: a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2M ethylene carbonate.[4][8]
-
Elevated Temperature : Perform the coupling and/or deprotection steps at an elevated temperature (e.g., 50-60°C). Heat provides the energy to disrupt the hydrogen bonds causing the aggregation.[8][9] This is particularly effective when using microwave peptide synthesizers.
-
Sonication : Applying sonication during the coupling or deprotection steps can help break up physical clumps of resin and improve reagent diffusion.[7]
Protocol 2: Use of Chaotropic Agents
Chaotropic salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.
-
Reagent Preparation : Prepare a 0.8 M solution of LiCl or NaClO₄ in DMF.[4]
-
Application : Before the coupling step (after Fmoc deprotection and washing), wash the peptide-resin with the chaotropic salt solution (2 x 1 minute).[4] This helps to break apart existing secondary structures.
-
In-Coupling Additive (Alternative) : The chaotropic salt can also be added directly to the coupling mixture.[4]
| Strategy | Reagent/Condition | Concentration/Setting | Application Point | Reference |
| Solvent Change | N-Methyl-2-pyrrolidone (NMP) | N/A | Substitute for DMF | [7] |
| Magic Mixture | DCM/DMF/NMP + Triton X-100 + Ethylene Carbonate | 1:1:1 + 1% + 2M | Acylation/Deprotection Solvent | [4][8] |
| Temperature | Heat | 50-60°C | Coupling/Deprotection | [8][9] |
| Chaotropic Salts | LiCl or NaClO₄ | 0.8 M in DMF | Pre-coupling wash | [4] |
Issue 2: Prophylactic Prevention for Known "Difficult" Sequences
You are planning the synthesis of a peptide known to be hydrophobic or rich in Gln, Ser, Thr, or Val, which are prone to causing aggregation.
The primary amino acid sequence itself has a high propensity to form stable secondary structures during chain elongation. A proactive strategy is required to prevent aggregation before it starts.
Caption: Proactive workflow for preventing aggregation.
Protocol 3: Incorporation of Pseudoproline Dipeptides
Pseudoproline dipeptides introduce a "kink" in the peptide backbone, effectively disrupting the formation of regular secondary structures.[7]
-
Sequence Analysis : Identify Ser or Thr residues in your peptide sequence.
-
Dipeptide Selection : Substitute the standard Fmoc-Xaa-OH and Fmoc-Ser/Thr(tBu)-OH couplings with a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Coupling : Couple the pseudoproline dipeptide using standard activation methods (e.g., HATU/DIPEA). The native peptide structure is fully restored during the final TFA cleavage.
Protocol 4: Use of Backbone Protection (Hmb/Dmb)
Attaching a temporary protecting group to the backbone amide nitrogen physically prevents hydrogen bond formation.
-
Residue Selection : Identify suitable positions for incorporation, ideally every 6-7 residues.[7] Glycine is a common choice.
-
Derivative Coupling : Couple an Fmoc-AA(Hmb/Dmb)-OH protected amino acid. For glycine, using a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide is often more efficient to overcome the sterically hindered coupling to the Dmb-protected glycine.
-
Synthesis Continuation : Continue with standard SPPS cycles. The Hmb/Dmb groups are labile and will be removed during the final TFA cleavage.[7]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 491-502. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Chen, A. Y., et al. (2007). Aggregation Kinetics of Interrupted Polyglutamine Peptides. Biophysical Journal, 93(11), 3966-3975. Retrieved from [Link]
-
Carballo-Pacheco, M., et al. (2020). Dissecting the role of glutamine in seeding peptide aggregation. bioRxiv. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., et al. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 5(4), 275-278. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Notredame, C. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
Carballo-Pacheco, M., et al. (2021). Dissecting the role of glutamine in seeding peptide aggregation. ResearchGate. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Z-D-Gln(Trt)-OH in Coupling Reactions
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Z-D-Gln(Trt)-OH during peptide coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome these common hurdles and ensure the success of your synthesis.
Introduction: Understanding the Challenge
This compound is a commonly used protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group on the alpha-amine and the trityl (Trt) group on the side-chain amide offer specific advantages in terms of orthogonality and preventing side reactions.[1][2][3] However, the bulky and hydrophobic nature of these protecting groups can significantly decrease the solubility of the amino acid derivative in standard coupling solvents, leading to precipitation and incomplete reactions. This guide will walk you through the causes of this poor solubility and provide practical solutions to enhance it.
Troubleshooting Guide: Addressing Specific Issues
This section addresses common problems encountered during the use of this compound in coupling reactions.
Problem 1: this compound precipitates out of solution upon addition of the coupling reagent.
Cause: The formation of the activated species, such as an O-acylisourea or a benzotriazolyl ester, can alter the solubility profile of the amino acid derivative, leading to its precipitation in the chosen solvent.
Solution:
Step 1: Solvent System Optimization.
-
Primary Solvents: The most commonly used solvents in solid-phase peptide synthesis (SPPS) are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5] If precipitation occurs in one, attempt the reaction in the other. NMP is generally a better solvent for many protected amino acids.[4]
-
Co-solvents: The addition of a co-solvent can significantly enhance solubility.
-
Dichloromethane (DCM): A mixture of DMF and DCM can sometimes improve solubility and has been reported to be superior to DMF or NMP alone in certain cases.[4] Start with a 1:1 (v/v) mixture.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can help dissolve highly aggregated or poorly soluble protected amino acids. Use a small amount of DMSO to initially dissolve the this compound before adding the primary solvent.[6]
-
Step 2: Pre-dissolving the Amino Acid.
-
Before adding the coupling reagent, ensure the this compound is fully dissolved in the chosen solvent system. Gentle warming (to 35-40°C) can aid dissolution, but prolonged heating should be avoided to prevent potential side reactions.[7]
Step 3: Choice of Coupling Reagent.
-
Some coupling reagents and their byproducts can influence the overall solubility of the reaction mixture.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents often lead to cleaner reactions than uronium salts and their byproducts are generally more soluble.[8]
-
Carbodiimides (e.g., DCC, DIC): While effective, the byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble and can complicate purification.[9][10] DIC is often preferred in SPPS as its urea byproduct is more soluble.[11]
-
Problem 2: The coupling reaction is sluggish or incomplete, even with no visible precipitation.
Cause: Micro-aggregation or poor solvation of the protected amino acid can limit its availability to react with the N-terminus of the peptide chain, even if macroscopic precipitation is not observed.
Solution:
Step 1: Increase Reaction Temperature.
-
Elevating the reaction temperature to 35-50°C can disrupt intermolecular aggregation and increase the kinetic energy of the molecules, leading to a more efficient coupling.[7] However, be mindful of potential side reactions like racemization, especially with prolonged heating.[7]
Step 2: Employ Chaotropic Salts.
-
Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), can disrupt the secondary structure of aggregating peptide chains and improve solvation. A pre-wash of the resin with a solution of the chaotropic salt in DMF before coupling can be effective.[6]
Step 3: Utilize "Greener" Alternative Solvents.
-
Recent research has identified more environmentally friendly solvents that can also offer excellent solvating properties.[5][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the best primary solvents for dissolving this compound?
A1: N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) are the most common and effective primary solvents for peptide synthesis.[4][5] NMP is often considered a superior solvent for many protected amino acids due to its higher polarity.[4]
Q2: How do the Z and Trt protecting groups affect the solubility of the glutamine derivative?
A2:
-
Z (Benzyloxycarbonyl) Group: This group is relatively hydrophobic and can contribute to decreased solubility in more polar solvents.[2][15] It is stable to the mildly basic conditions of Fmoc removal and the acidic conditions used for Boc deprotection, making it a versatile protecting group.[2]
-
Trt (Trityl) Group: The trityl group is a bulky, hydrophobic protecting group. While it effectively prevents side reactions of the glutamine side-chain amide, its hydrophobicity is a major contributor to the poor solubility of this compound. Interestingly, for Fmoc-Gln-OH, which has very low solubility, the addition of the Trt group to the side chain actually improves its solubility in DMF.
Q3: Can the choice of coupling reagent impact the solubility of the reaction mixture?
A3: Yes. The coupling reagent and its byproducts can influence the overall solubility.
-
Uronium/Aminium salts (e.g., HATU, HBTU): These are highly efficient coupling reagents.[8][9] However, their byproducts can sometimes contribute to insolubility issues.
-
Phosphonium salts (e.g., PyBOP, PyAOP): These reagents generally produce more soluble byproducts compared to uronium salts.[8]
-
Carbodiimides (e.g., DCC, DIC): The byproduct of DCC (DCU) is highly insoluble in most organic solvents.[10] DIC is often preferred as its urea byproduct is more soluble.[11]
Q4: What is the effect of temperature on the solubility of this compound?
A4: Generally, for solid solutes in liquid solvents, increasing the temperature increases solubility.[16][17] This is because the dissolution process is often endothermic.[16] For this compound, gently warming the solution can help overcome the energy barrier for dissolution and disrupt intermolecular forces that lead to aggregation.[7] However, it is crucial to avoid excessive or prolonged heating, which can lead to degradation or unwanted side reactions.[7]
Experimental Protocols and Data
Table 1: Solubility of this compound in Common Peptide Synthesis Solvents
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| N,N-Dimethylformamide (DMF) | ~15 | Moderate solubility, may require slight warming. |
| N-Methyl-2-pyrrolidone (NMP) | ~25 | Good solubility, often dissolves readily.[4] |
| Dichloromethane (DCM) | <5 | Poor solubility, not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | >50 | Excellent solubility, useful as a co-solvent.[6] |
| Tetrahydrofuran (THF) | <10 | Limited solubility. |
| Acetonitrile (ACN) | <5 | Poor solubility. |
Note: These are approximate values and can vary based on the purity of the solute and solvent.
Protocol 1: General Procedure for Improved Coupling of this compound
This protocol outlines a step-by-step method for enhancing the solubility and coupling efficiency of this compound.
-
Amino Acid Preparation: In a separate reaction vessel, add the desired amount of this compound.
-
Solvent Addition: Add a minimal amount of DMSO to the this compound and vortex until it is fully dissolved. Then, add the primary solvent (NMP or DMF) to achieve the desired concentration.
-
Gentle Warming: If the amino acid does not fully dissolve, gently warm the solution to 35-40°C with continuous stirring until a clear solution is obtained.
-
Coupling Reagent Addition: Add the chosen coupling reagent (e.g., HATU, PyBOP) and activator base (e.g., DIPEA) to the amino acid solution.
-
Activation: Allow the activation to proceed for 1-2 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin-bound peptide with the deprotected N-terminus.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours. If the reaction is sluggish, consider increasing the temperature to 40-50°C for the duration of the coupling.[7]
-
Monitoring: Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
Diagrams
Workflow for Troubleshooting this compound Solubility Issues
Caption: Decision tree for addressing solubility problems with this compound.
Factors Influencing this compound Solubility
Caption: Key factors that impact the solubility of this compound.
References
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Vertex AI Search. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis.
- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). Technical Support Center: Enhancing Fmoc-Protected Peptide Solubility.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vertex AI Search. (n.d.).
- ResearchGate. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- CEM Corporation. (n.d.). A new green solvent for solid phase peptide synthesis.
- Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580–587.
- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe.
- ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- York Research Database. (2017, April 7). The greening of peptide synthesis.
- Wikidot. (2017, March 7). Protecting Groups - Lokey Lab Protocols.
- ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
- Sigma-Aldrich. (n.d.).
- PubMed. (n.d.). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis.
- PMC - NIH. (2023, June 20). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
- PEPTLAB. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- ResearchGate. (2023, June 15). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PubMed. (2019, January 31). The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis.
- PMC - NIH. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
- PubMed. (2019, August 1). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis.
- ACS Publications. (2019, November 19). Amino Acid-Protecting Groups.
- StatPearls - NCBI Bookshelf - NIH. (n.d.). Biochemistry, Dissolution and Solubility.
- Master Organic Chemistry. (2018, June 7).
- Wageningen University & Research. (2018, May 16).
- Wikipedia. (n.d.). Protecting group.
- PEPTLAB. (n.d.).
- Chromatography Online. (2021, January 1).
- Akina Inc. (n.d.). Effect of reaction temperature on PLGA properties and semi-solvent interactions.
- ChemicalBook. (2025, September 25). H-Gln(Trt)-OH | 102747-84-2.
- PubMed. (n.d.). Effect of temperature on the solubility of desflurane, sevoflurane, enflurane and halothane in blood.
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. file.globalso.com [file.globalso.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cleavage of Peptides with C-terminal Z-D-Gln(Trt)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered during the cleavage of peptides featuring a C-terminal Z-D-Gln(Trt)-OH moiety. The unique combination of a benzyloxycarbonyl (Z) group at the N-terminus and a trityl (Trt) protected glutamine at the C-terminus within a D-amino acid configuration presents a distinct set of hurdles in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful cleavage and deprotection of your peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving a peptide with a C-terminal this compound?
The main challenges stem from the properties of the protecting groups in this specific arrangement:
-
Acid Lability of the Trityl Group: The Trt group on the glutamine side chain is highly acid-labile and, upon cleavage, generates stable trityl carbocations.[1] These reactive species can cause side reactions, such as alkylation of nucleophilic amino acid residues like tryptophan or methionine.[1]
-
Pyroglutamate Formation: The C-terminal glutamine, especially after deprotection, is susceptible to intramolecular cyclization to form pyroglutamate. This side reaction is influenced by the cleavage conditions and the peptide sequence.[2][3][4]
-
Orthogonality of Z and Trt Protecting Groups: The Z-group is typically removed by hydrogenolysis, while the Trt group is acid-labile.[5][6] Ensuring the selective removal of the Trt group and other side-chain protecting groups without prematurely cleaving the Z-group requires careful selection of the cleavage cocktail and conditions.
-
Steric Hindrance: The bulky nature of both the Z and Trt groups can influence the peptide's conformation on the resin, potentially affecting cleavage efficiency.
Q2: Why is my peptide yield low after cleavage?
Low peptide yield can be attributed to several factors:
-
Incomplete Cleavage from the Resin: The cleavage time may be insufficient, or the trifluoroacetic acid (TFA) concentration might be too low to efficiently cleave the peptide from the solid support.[7]
-
Peptide Precipitation Issues: The choice of ether for precipitation and the temperature can significantly impact the recovery of the crude peptide.[7]
-
Adsorption to the Resin: Highly hydrophobic peptides can sometimes adsorb to the polystyrene resin, leading to lower recovery.
-
Side Reactions: The formation of byproducts reduces the amount of the desired peptide.
Q3: I am observing a significant peak in my HPLC that corresponds to the peptide minus the Trt group, but it's not the desired product. What could it be?
This is a classic sign of pyroglutamate formation . The deprotected C-terminal glutamine can undergo intramolecular cyclization to form a pyroglutamyl residue. This results in a mass loss equivalent to that of an ammonia molecule (17 Da) from the glutamine side chain, which can be confirmed by mass spectrometry. This reaction is often catalyzed by weak acids and bases.[4]
Q4: Can I use a standard cleavage cocktail for my this compound peptide?
While a standard TFA-based cocktail can be a starting point, it often requires optimization. A "standard" cocktail like TFA/TIS/H₂O (95:2.5:2.5) may be sufficient for simple peptides lacking sensitive residues.[1] However, for sequences containing tryptophan, methionine, or cysteine, a more robust cocktail with additional scavengers is necessary to prevent side reactions.[1][8][9]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete Removal of the Trityl (Trt) Group
-
Symptoms: Mass spectrometry analysis shows a peak corresponding to the mass of the peptide with the Trt group still attached (+243.3 Da).
-
Potential Causes:
-
Insufficient cleavage time or TFA concentration.[7]
-
Steric hindrance around the C-terminal residue.
-
-
Solutions:
-
Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours and monitor the progress by taking small aliquots for analysis.[7]
-
Optimize TFA Concentration: Ensure a high concentration of TFA (typically 95%) is used in the cleavage cocktail.[7]
-
Consider a Different Cleavage Cocktail: For particularly stubborn cases, a stronger acid system or a cocktail with additives that can improve swelling and acid penetration may be beneficial.
-
Issue 2: Significant Pyroglutamate Formation
-
Symptoms: A major byproduct is observed with a mass loss of 17 Da from the expected peptide mass.
-
Potential Causes:
-
Solutions:
-
Minimize Cleavage Time: Use the shortest effective cleavage time to minimize exposure to acidic conditions.
-
Work at Lower Temperatures: Performing the cleavage at a reduced temperature (e.g., 4 °C) can sometimes slow down the rate of pyroglutamate formation.
-
Optimize Scavenger Composition: While not a direct solution, ensuring efficient scavenging of carbocations can prevent other side reactions that might complicate purification.
-
Issue 3: Alkylation of Sensitive Residues (e.g., Trp, Met)
-
Symptoms: Mass spectrometry reveals adducts on tryptophan (+243.3 Da for tritylation) or oxidation of methionine (+16 Da).
-
Potential Causes:
-
Solutions:
-
Use a Scavenger-Rich Cocktail: Employ a cleavage cocktail containing scavengers specifically designed to trap carbocations and prevent oxidation. A widely used and effective cocktail is Reagent K.[8][10]
-
Increase Scavenger Concentration: If alkylation persists, consider increasing the percentage of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Experimental Protocols and Data
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical for success. The following table summarizes common cocktails and their applications for peptides containing Gln(Trt).
| Cleavage Cocktail | Composition (v/v/w for solids) | Recommended For | Potential Issues & Remarks |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General use, especially for Trt-containing peptides without other sensitive residues.[8][10] | Does not prevent methionine oxidation.[10] |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without Trp, Met, or Cys.[1] | High risk of alkylation if sensitive residues are present. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[8][10] | Highly effective but has a strong odor due to thiol scavengers. |
Step-by-Step Cleavage Protocol (Using Reagent K)
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cocktail Preparation: Freshly prepare Reagent K by combining the components in the specified ratios in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow, which is normal and indicates the release of the trityl cation.[7]
-
Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC and mass spectrometry analysis.
Visualizing the Challenges: A Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting cleavage issues with this compound peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cem.de [cem.de]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Peptides with Stubborn Protecting Groups
Welcome to the Technical Support Center for peptide purification. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides, particularly those with stubborn protecting groups. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you navigate these complex experimental workflows.
I. Understanding the Challenge: The Persistence of Protecting Groups
During solid-phase peptide synthesis (SPPS), reactive functional groups on amino acids are temporarily masked with protecting groups to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1] The ideal protecting group strategy, often referred to as an "orthogonal" system, allows for the selective removal of different classes of protecting groups under specific chemical conditions without affecting others.[2][3][4] However, incomplete removal of these "permanent" side-chain protecting groups during the final cleavage step is a common hurdle, leading to significant purification challenges.[5][6]
These partially protected peptides are often co-eluted with the target peptide during purification due to similar physicochemical properties, making their separation difficult.[7] This guide will provide strategies to both improve the efficiency of protecting group removal and to effectively purify the desired peptide from these persistent impurities.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of peptides with stubborn protecting groups, offering potential causes and step-by-step solutions.
Issue 1: Incomplete Cleavage of Acid-Labile Side-Chain Protecting Groups (e.g., tBu, Boc, Trt)
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide plus the mass of one or more protecting groups. HPLC analysis may show a closely eluting, often more hydrophobic, impurity peak.[8]
Potential Causes:
-
Insufficient Cleavage Time or Reagent Volume: The standard 2-3 hour cleavage time may be insufficient for complete deprotection, especially for long or sterically hindered peptides.[9][10]
-
Ineffective Scavenging: During acid-mediated cleavage (typically with trifluoroacetic acid - TFA), reactive carbocations are generated (e.g., tert-butyl cation from tBu and Boc groups).[11] If not effectively "trapped" by scavengers, these can re-attach to nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[11][12]
-
Steric Hindrance: In larger peptides or sequences prone to aggregation, the cleavage cocktail may not efficiently access all protected sites.[10][13]
-
Problematic Residues: Certain amino acid sequences can present unique challenges. For example, N-terminal Asparagine protected with a Trityl (Trt) group, Asn(Trt), is known for its slow deprotection rate.[10]
Solutions & Experimental Protocols:
-
Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is critical. A widely used and effective general-purpose cocktail is Reagent K . For peptides without particularly sensitive residues, a simpler, less odorous cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[14]
-
Protocol: Preparation of Reagent K
-
In a well-ventilated fume hood, combine the following reagents:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Prepare the cocktail fresh before each use.
-
Use approximately 10 mL of the cocktail per 0.25 mmol of peptide-resin.[15]
-
-
-
Extend Cleavage Time: If incomplete deprotection is suspected, increase the cleavage reaction time to 4-6 hours. For very difficult sequences, an overnight cleavage may be necessary, although potential side reactions should be monitored.[10]
-
Perform a Second Cleavage: If analysis after the initial cleavage still shows a significant amount of protected peptide, a second cleavage can be performed.
-
Protocol: Two-Step Cleavage
-
After the initial cleavage reaction, filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Wash the precipitated peptide to remove scavengers and by-products.
-
Subject the partially purified peptide to a fresh cleavage cocktail for an additional 2-4 hours.[10]
-
-
Workflow for Diagnosing and Resolving Incomplete Cleavage:
Caption: Troubleshooting workflow for incomplete peptide deprotection.
Issue 2: Purification of Hydrophobic Peptides with Residual Protecting Groups
Symptom: The crude peptide has poor solubility in standard HPLC mobile phases (Water/Acetonitrile with 0.1% TFA). During purification, the peptide may precipitate on the column, leading to poor peak shape, low recovery, and column clogging.[16][17] The presence of bulky, hydrophobic protecting groups like Trt exacerbates this issue.[17]
Potential Causes:
-
High Hydrophobicity: The intrinsic sequence of the peptide combined with remaining hydrophobic protecting groups leads to aggregation and poor solubility in aqueous solutions.[18][19]
-
Strong Secondary Structure Formation: Hydrophobic sequences are prone to forming stable α-helices or β-sheets, which can further reduce solubility.[19][20]
Solutions & Experimental Protocols:
-
Modify HPLC Mobile Phases: For highly hydrophobic peptides, alternative solvents and additives can improve solubility and chromatographic performance.
-
Protocol: Hydrophobic Peptide Purification
-
Solvent Screening: Test the solubility of the crude peptide in various solvents. A good starting point is to dissolve the peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) before diluting it with the initial mobile phase.[21]
-
Alternative Organic Modifiers: Consider replacing acetonitrile (ACN) with more solubilizing organic solvents like isopropanol or n-propanol in the mobile phase.[16] A mixture of ACN and n-propanol can also be effective.[22]
-
Use of Chaotropic Agents: Adding chaotropic agents like guanidinium hydrochloride (GuHCl) to the mobile phase can disrupt secondary structures and improve solubility. However, their removal after purification needs to be considered.
-
-
-
Employ Alternative Chromatographic Techniques: If RP-HPLC proves ineffective, other methods may be more suitable.
-
Normal-Phase Chromatography: For fully protected, highly hydrophobic peptides, normal-phase chromatography can be a viable alternative as these peptides are often more soluble in non-polar organic solvents.[21]
-
Size-Exclusion Chromatography (SEC): SEC can be used as an initial clean-up step to remove smaller impurities and truncated sequences, simplifying the subsequent RP-HPLC purification.[23]
-
Table 1: Comparison of Purification Strategies for Hydrophobic Peptides
| Strategy | Advantages | Disadvantages | Best For |
| Modified RP-HPLC | High resolution; well-established technique. | May still have solubility issues; requires method development. | Peptides with moderate to high hydrophobicity. |
| Normal-Phase Chromatography | Good for peptides insoluble in aqueous solutions. | Lower resolution than RP-HPLC; requires different solvent systems. | Fully protected, highly hydrophobic peptide fragments.[21] |
| Size-Exclusion Chromatography | Good for initial cleanup and buffer exchange. | Low resolution; not suitable for separating closely related impurities. | Removing significantly smaller or larger impurities before a high-resolution step.[23] |
III. Frequently Asked Questions (FAQs)
Q1: What are "scavengers" and why are they essential in a cleavage cocktail?
A1: During the acid-catalyzed removal of protecting groups like Boc, tBu, and Trt, highly reactive carbocations are formed. These cations can irreversibly modify sensitive amino acid side chains, particularly Trp, Met, Cys, and Tyr, through alkylation.[11] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing unwanted side reactions.[10] Common scavengers and their functions are listed in the table below.
Table 2: Common Scavengers and Their Functions in Cleavage Cocktails
| Scavenger | Function | Reference |
| Triisopropylsilane (TIS) | A very effective scavenger for trityl cations. | [10] |
| Water (H₂O) | Scavenges tert-butyl cations. | [15] |
| 1,2-Ethanedithiol (EDT) | Useful for Cys(Trt) removal and helps prevent Trp oxidation. | [10] |
| Phenol | Protects Tyr and Trp residues. | [24] |
| Thioanisole | Prevents side reactions with Met and Trp. | [24] |
Q2: My peptide contains an Arginine residue protected with Pbf or Pmc, and deprotection seems incomplete. What should I do?
A2: Arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) can be difficult to remove completely, especially Pmc.[9][25] If you observe incomplete deprotection, consider the following:
-
Extend Cleavage Time: A longer reaction time (4 hours or more) is often required for these bulky sulfonyl-based protecting groups.[9]
-
Use a Stronger Scavenger Cocktail: A cocktail containing EDT or thioanisole is recommended to scavenge the reactive sulfonyl species released during cleavage.[25]
-
Consider Alternative Protecting Groups: For future syntheses, Arg(Pbf) is generally more easily cleaved than Arg(Pmc).[25]
Q3: How can I distinguish between a deletion sequence and a peptide with an incomplete deprotection in my LC-MS data?
A3: A deletion sequence is a peptide that is missing one or more amino acids from its sequence, which occurs due to incomplete coupling or deprotection during the synthesis cycles.[6][26] A peptide with incomplete deprotection has the full, correct amino acid sequence but retains one or more side-chain protecting groups.[5] You can distinguish them by their mass:
-
Deletion Sequence: The mass will be lower than the target peptide by the mass of the missing amino acid residue(s).
-
Incompletely Deprotected Peptide: The mass will be higher than the target peptide by the mass of the remaining protecting group(s).
Logical Flow for Impurity Identification:
Caption: Identifying impurities using mass spectrometry data.
Q4: Can I selectively remove a single protecting group while the peptide is still on the resin?
A4: Yes, this is a key principle of orthogonal protection strategy and is often used for on-resin modifications like cyclization or branching.[4] For example, protecting groups like ivDde or Alloc can be removed under specific conditions (e.g., hydrazine for ivDde, palladium catalyst for Alloc) without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups. This allows for selective manipulation of a specific amino acid side chain within the peptide sequence.
IV. Conclusion
The successful purification of synthetic peptides, especially those with stubborn protecting groups, requires a systematic and informed approach. By understanding the chemistry of protecting groups and cleavage reactions, anticipating potential side reactions, and methodically troubleshooting purification challenges, researchers can significantly improve the purity and yield of their target peptides. This guide provides a foundation for tackling these common issues, but it is important to remember that each peptide is unique, and optimization of these protocols may be necessary to achieve the desired results.
References
- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- MDPI. (n.d.). Advances in Therapeutic Peptides Separation and Purification.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- tks. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?.
- CDN. (n.d.). Cleavage Cocktail Selection.
- ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
- Benchchem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- ResearchGate. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt).
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Vertex AI Search. (n.d.). Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification.
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- AAPPTec. (n.d.). Peptide Purification.
- PubMed. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
- Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- American Chemical Society. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- American Peptide Society. (n.d.). Peptide Purification.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Books Gateway. (2019, December 3). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
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- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide: Z-D-Gln(Trt)-OH vs. Fmoc-D-Gln(Trt)-OH in Modern Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of protected amino acids is a foundational decision that dictates the strategy, efficiency, and ultimate success of peptide synthesis. Glutamine, a seemingly simple residue, introduces specific challenges that demand careful consideration of its protective chemistry. This guide provides an in-depth, objective comparison of two key glutamine derivatives: the classical Z-D-Gln(Trt)-OH and the modern workhorse Fmoc-D-Gln(Trt)-OH .
We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, grounding our discussion in the principles of Solid-Phase Peptide Synthesis (SPPS) and the critical concept of orthogonal protection strategies.
The Glutamine Challenge: Why Side-Chain Protection is Non-Negotiable
The side-chain amide of glutamine is the source of two primary, yield-reducing side reactions during SPPS:
-
Dehydration: During the carboxyl group activation step required for coupling, the side-chain amide can be irreversibly dehydrated to form a nitrile. This is particularly problematic when using carbodiimide reagents like DCC.[1]
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue has a high propensity to cyclize, attacking its own N-terminal amine to form a pyroglutamyl (pGlu) cap.[2][3][4] This reaction terminates the peptide chain prematurely and can be difficult to separate from the desired product.[3][5]
Furthermore, unprotected Fmoc-Gln-OH exhibits notoriously poor solubility in standard SPPS solvents like Dimethylformamide (DMF), leading to inefficient and incomplete coupling reactions.[6]
The trityl (Trt) group, a bulky and acid-labile protecting group, is the common solution to these problems. By physically shielding the side-chain amide, it effectively prevents dehydration and significantly improves the derivative's solubility, making Fmoc-Gln(Trt)-OH a readily soluble and highly efficient building block.[6][7][8][9] Since both molecules in our topic utilize Trt side-chain protection, our core comparison shifts to the Nα-protecting group: the classical Z versus the modern Fmoc.
The Nα-Protecting Groups: A Tale of Two Chemistries
The choice between Z (Benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) is not a choice between good and bad, but a strategic decision between a specialist tool and a universal workhorse. Their utility is defined by their deprotection chemistry and, crucially, their orthogonality to other protecting groups in the synthetic scheme.[10][11][12]
Fmoc-D-Gln(Trt)-OH: The Workhorse for Iterative SPPS
The Fmoc group is the cornerstone of modern SPPS.[13] Its removal is achieved under mild, basic conditions—typically a 20% solution of piperidine in DMF—via a base-catalyzed β-elimination mechanism.[10][14]
This base lability makes it perfectly orthogonal to the acid-labile side-chain protecting groups (like Trt, Boc, tBu) and acid-cleavable linkers used in the most common SPPS strategies.[12] This "Fmoc/tBu" approach allows for the repetitive, cyclical removal of the Nα-Fmoc group at each step of chain elongation without disturbing the side-chain protection or the peptide's anchor to the resin.[15]
This compound: The Specialist for Orthogonal Strategies
The Z (or Cbz) group is a classical protecting group, predating modern SPPS. It is exceptionally stable to both the basic conditions of Fmoc removal and the standard acidic conditions (TFA) used for resin cleavage and side-chain deprotection in Fmoc/tBu strategies.[11][16] The Z-group is typically removed under harsh conditions, most commonly catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or strong acids like HBr in acetic acid.[6][12][17]
These demanding deprotection requirements make Z-amino acids unsuitable for the repetitive, cyclical nature of standard SPPS.[6][16] Instead, the Z-group's value lies in its unique orthogonality. It allows for a third, independent dimension of chemical manipulation, which is invaluable in the synthesis of complex peptides.
Head-to-Head Performance Comparison
The choice between these derivatives is dictated entirely by the synthetic end-goal.
| Feature | Fmoc-D-Gln(Trt)-OH | This compound |
| Primary Use Case | Routine, iterative solid-phase peptide synthesis (SPPS).[13] | Advanced strategies: N-terminal modification, fragment condensation, synthesis of complex/cyclic peptides.[16] |
| Nα-Deprotection | Mild Base: 20-50% Piperidine in DMF.[10][14] | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH).[11][12] |
| Automation Compatibility | Excellent. The standard for all automated peptide synthesizers. | Poor. Hydrogenolysis requires specialized, non-standard equipment and offline processing. |
| Orthogonality | Orthogonal to acid-labile groups (Trt, tBu, Boc).[10] | Orthogonal to both base-labile (Fmoc) and acid-labile (Trt, tBu, Boc) groups.[11] |
| Key Advantage | Speed, efficiency, and compatibility with standard SPPS workflows. | Enables selective N-terminal deprotection without affecting any other part of a protected peptide. |
| Key Disadvantage | Base-labile nature can promote side reactions like diketopiperazine formation with specific sequences (e.g., -Pro-Gly-).[18] | Harsh deprotection conditions are incompatible with standard SPPS resins and many other protecting groups (e.g., those containing sulfur). |
Experimental Protocols & Methodologies
The following protocols represent validated, standard procedures for the application of each derivative.
Protocol 1: Standard Coupling of Fmoc-D-Gln(Trt)-OH in Automated SPPS
This protocol outlines a typical double-coupling procedure on a 0.1 mmol scale using a standard peptide synthesizer.
-
Resin Preparation: Start with 0.1 mmol of a pre-swelled Rink Amide or Wang resin in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (0.5 mmol, 5 eq), HBTU (0.49 mmol, 4.9 eq), and HOBt (0.5 mmol, 5 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) to the amino acid solution to activate.
-
Immediately add the activated mixture to the resin and allow it to react for 45 minutes.
-
-
Washing: Drain the reaction vessel and wash with DMF (3 times).
-
Second Coupling (Optional, for difficult sequences): Repeat step 4.
-
Washing & Capping: Wash the resin with DMF (3 times) and DCM (3 times). Perform a capping step with acetic anhydride if necessary to terminate any unreacted chains.
-
Progression: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Selective N-Terminal Deprotection of Z-Gln(Trt)-Peptide-Resin
This protocol demonstrates the unique utility of the Z-group for N-terminal modification while the peptide remains on the solid support with all other protecting groups intact.
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc/tBu chemistry. For the final N-terminal residue, couple this compound instead of its Fmoc counterpart.
-
Resin Preparation: After synthesis, wash the Z-Gln(Trt)-[...]-Resin thoroughly with DMF, followed by Methanol, and dry it completely under vacuum.
-
Hydrogenolysis Setup:
-
Suspend the dried resin in a suitable solvent like DMF or NMP in a specialized hydrogenation vessel equipped with a gas inlet and magnetic stirring.
-
Carefully add Palladium on Carbon (Pd/C, 10% w/w) catalyst (approx. 0.1 eq by weight relative to the peptide-resin).
-
Safety Note: Pd/C is flammable. Handle under an inert atmosphere.
-
-
Deprotection Reaction: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon or a controlled line. Let the suspension stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot of resin, cleaving the peptide with TFA, and analyzing by LC-MS to confirm the loss of the Z-group mass (134.1 Da).
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.
-
Result: The resulting Gln(Trt)-[...]-Resin now has a free N-terminus, ready for cyclization, labeling, or fragment coupling, while all acid-labile side-chain protecting groups remain intact.
Strategic Application & Decision-Making
The true power of these reagents is realized when they are applied correctly within a broader synthetic plan.
-
Choose Fmoc-D-Gln(Trt)-OH for:
-
All routine, linear peptide synthesis via automated or manual SPPS.
-
When speed and efficiency are the primary concerns.
-
When the final product is a standard, fully deprotected peptide.
-
-
Leverage this compound for:
-
N-Terminal Capping: When you need to add a final Z-group that will remain throughout subsequent manipulations and purification.
-
Convergent Synthesis: For preparing a fully protected peptide fragment on resin that will be cleaved and then coupled to another fragment in solution.
-
On-Resin Cyclization: To selectively deprotect the N-terminus to allow for head-to-tail or side-chain-to-N-terminus cyclization while other side-chains remain protected.
-
Conclusion
The comparison between this compound and Fmoc-D-Gln(Trt)-OH is a clear illustration of the evolution and sophistication of peptide synthesis. Fmoc-D-Gln(Trt)-OH is the undisputed, superior choice for the iterative assembly of peptide chains in modern SPPS , offering compatibility with automated workflows and a mild, orthogonal deprotection scheme.
However, This compound remains an invaluable specialist tool . Its robustness to both acidic and basic conditions grants chemists a third dimension of orthogonality, unlocking advanced synthetic pathways for complex peptides, cyclic constructs, and fragment condensation strategies that are inaccessible with a purely Fmoc-based approach. The expert peptide chemist understands not which is "better," but precisely when to deploy each to achieve the desired molecular architecture with maximum efficiency and purity.
References
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BenchChem. A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Powder Systems. What is Solid-phase Peptide Synthesis?.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023-06-05).
- Aapptec Peptides. Coupling Reagents.
- NIH. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025-04-10).
- Luxembourg Bio Technologies. Coupling Reagents.
- Springer Link. Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).
- Vertex AI Search. Amino Acid Derivatives for Peptide Synthesis.
- Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- NIH. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
- BenchChem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- EurekAlert!. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. (2023-11-01).
- PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05).
- BenchChem. Application Notes and Protocols for the Cleavage of the Trityl (Trt) Group from the Glutamine Side Chain.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Bachem. Introduction to Peptide Synthesis Methods.
- Thieme. 6.7 Pyroglutamic Acid Peptides.
- NIH. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05).
- Chem-Impex. Nα-Fmoc-Nδ-trityl-D-glutamine.
- ResearchGate. Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side....
- ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05).
- Biosynth. Protecting Groups in Peptide Synthesis.
- NIH. Advances in Fmoc solid‐phase peptide synthesis.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- PubMed. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons.
- University of Groningen. Application of the Trityl Group in Peptide Chemistry.
- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series. (2025-07-11).
- Springer Link. Methods for Removing the Fmoc Group.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group. (2025-08-10).
- Glen Research. Deprotection Guide.
- BenchChem. A Comparative Guide to Fmoc-Gln(Trt)-OH and Other Glutamine Derivatives in Peptide Synthesis.
- NIH. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 18. renyi.hu [renyi.hu]
A Comparative Guide to Z and Boc Protecting Groups for D-Glutamine in Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful chemical synthesis, particularly in the assembly of peptides and other complex molecules. When incorporating D-glutamine, an amino acid with a reactive side-chain amide, the choice between the Carbobenzyloxy (Z or Cbz) and the tert-Butoxycarbonyl (Boc) protecting groups for the α-amino function is a critical decision that dictates the synthetic route and can significantly impact yield and purity. This guide provides an in-depth, objective comparison of Z- and Boc-protected D-glutamine, supported by chemical principles and established protocols, to empower you in making the most informed choice for your specific application.
At a Glance: Key Physicochemical and Strategic Differences
The fundamental distinction between the Z and Boc protecting groups lies in their lability—the chemical conditions required for their removal. This difference is the basis for their use in orthogonal protection strategies, where one group can be selectively cleaved without affecting the other.[1][2] The Z group is typically removed under reductive conditions (catalytic hydrogenolysis) or by strong acids, while the Boc group is labile to moderate acids like trifluoroacetic acid (TFA).[2][3]
| Feature | Z (Carbobenzyloxy) Group | Boc (tert-Butoxycarbonyl) Group |
| Full Name | Benzyloxycarbonyl | tert-Butoxycarbonyl |
| Typical Reagent | Benzyl Chloroformate | Di-tert-butyl dicarbonate (Boc Anhydride) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH)[2][4] | Moderate to Strong Acids (e.g., TFA, HCl in dioxane)[4][] |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂ |
| Orthogonality | Orthogonal to Boc and Fmoc groups[6][7] | Orthogonal to Z and Fmoc groups[4] |
| Primary Application | Solution-phase synthesis, protecting group for lysine side-chains[8] | Solid-phase peptide synthesis (SPPS), solution-phase synthesis[2][9] |
Chemical Structures and Properties of Protected D-Glutamine
The choice of protecting group influences the physical properties of the resulting amino acid derivative, such as its solubility and crystallinity, which can affect handling and reaction conditions.
| Property | Z-D-Gln-OH | Boc-D-Gln-OH |
| Molecular Formula | C₁₃H₁₆N₂O₅ | C₁₀H₁₈N₂O₅[10] |
| Molecular Weight | 280.28 g/mol | 246.26 g/mol [10] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[11][12] |
| Solubility | Soluble in ethanol. | Soluble in DMF, DCM, methanol, and other polar organic solvents; sparingly soluble in water.[11][13] |
| Melting Point | 131 - 132°C[14] | Decomposes, with various reported ranges such as 113-116 °C or 134-138 °C.[15] |
Synthetic Strategy and Mechanistic Considerations
The selection between Z and Boc for D-glutamine protection is intrinsically linked to the overall synthetic strategy.
The Boc Strategy:
The Boc group is a cornerstone of one of the two major solid-phase peptide synthesis (SPPS) strategies.[9][] Its acid lability allows for the use of base-labile side-chain protecting groups, such as benzyl esters for glutamic acid.[8]
Key Advantages:
-
Automation-Friendly: The acid-mediated deprotection is easily automated in modern peptide synthesizers.[17]
-
Reduced Aggregation: In Boc-SPPS, the protonation of the N-terminus after deprotection can help to disrupt inter-chain hydrogen bonding, which may reduce peptide aggregation, a common issue in long or hydrophobic sequences.[18]
Potential Drawbacks and Side Reactions:
-
Dehydration of Glutamine Side-Chain: During the activation step for peptide coupling, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This side reaction can be exacerbated by repeated exposure to coupling reagents.[8]
-
Alkylation by tert-butyl cations: The TFA-mediated deprotection of the Boc group generates reactive tert-butyl cations. These can cause unwanted alkylation of nucleophilic side chains, such as those of tryptophan and methionine. The use of scavengers in the cleavage cocktail is essential to mitigate this.[19]
-
Harsh Final Cleavage: The Boc/Bzl strategy often requires strong, hazardous acids like hydrofluoric acid (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[9]
The Z Strategy:
The Z group, while historically significant in peptide chemistry, is now more commonly employed in solution-phase synthesis or for the protection of side chains, like that of lysine.[2][17] Its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it an excellent orthogonal protecting group.[6]
Key Advantages:
-
Orthogonality: The Z group's unique deprotection via hydrogenolysis provides an additional layer of selectivity in complex syntheses, allowing for the unmasking of specific sites for modification.[1][7]
-
Stability: The Z group is stable to a wide range of reagents, making it robust for multi-step solution-phase syntheses.[4]
Potential Drawbacks and Side Reactions:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine, limiting its applicability in certain peptide sequences.[6]
-
Compatibility with SPPS: Catalytic hydrogenolysis is challenging to perform on a solid support, making the Z group less suitable for routine SPPS of the main peptide chain.[17]
Experimental Workflows: Protection and Deprotection
The following diagrams and protocols outline the general procedures for the protection of D-glutamine and the subsequent deprotection of the Z and Boc groups.
Workflow for Protection and Deprotection of D-Glutamine
Caption: General workflows for the protection and deprotection of D-glutamine using Z and Boc groups.
Experimental Protocol: Boc Protection of D-Glutamine
This protocol is a general representation of the N-tert-butoxycarbonylation of an amino acid.
-
Dissolution: Dissolve D-Glutamine in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the amino group and facilitate the reaction.[]
-
Addition of Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O), typically dissolved in an organic solvent like dioxane, to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. The aqueous solution is then washed (e.g., with ethyl acetate to remove unreacted Boc₂O), acidified (e.g., with citric acid or KHSO₄) to a pH of approximately 2-3, and the product is extracted with an organic solvent.
-
Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the Boc-D-Glutamine product, which can be further purified by crystallization if necessary.
Experimental Protocol: Z Deprotection by Catalytic Hydrogenation
This protocol outlines the general procedure for the removal of a Z group from a peptide.
-
Dissolution: Dissolve the Z-protected D-glutamine-containing peptide in a suitable solvent such as methanol, ethanol, or acetic acid.[6]
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.[6]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales, with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.[6]
-
Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.[6]
Strategic Selection: Which Protecting Group for Your D-Glutamine?
The decision between Z and Boc protection for D-glutamine is not a matter of one being universally superior, but rather a strategic choice based on the specific context of your synthesis.
Choose Boc-D-Glutamine for:
-
Routine Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy is well-established and particularly effective for automated synthesis.[9][17]
-
Hydrophobic or Aggregation-Prone Peptides: The acidic deprotection step, which protonates the terminal amine, can help to improve solubility and reduce aggregation during synthesis.[18]
-
When Orthogonality to Base-Labile Groups is Required: Boc is stable to the basic conditions used to remove Fmoc, allowing for selective deprotection schemes.[4]
Choose Z-D-Glutamine for:
-
Solution-Phase Synthesis: The Z group is a robust and reliable choice for traditional solution-phase peptide coupling.[6]
-
Complex Molecules Requiring Multi-Layered Orthogonal Protection: When you require a protecting group that is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal, the Z group is an excellent choice.[6][7] This allows for selective modifications at different stages of a complex synthesis.
-
Synthesis of Peptides with Acid-Sensitive Residues: The mild, neutral conditions of catalytic hydrogenolysis for Z-group removal can be advantageous when the peptide contains functionalities that are sensitive to strong acids.[2]
Conclusion: A Decision Guided by Synthesis Design
The optimal choice hinges on a careful analysis of your overall synthetic plan. By understanding the distinct chemical properties, potential side reactions, and deprotection conditions of each group, you can strategically select the protecting group that will best facilitate a high-yielding and pure synthesis of your target D-glutamine-containing molecule.
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A Senior Application Scientist's Guide to Trityl (Trt) Protection for Glutamine Side Chains in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is paramount to achieving the desired final product with high purity and yield. Glutamine (Gln), with its reactive side-chain amide, presents a unique set of challenges that can compromise the integrity of the synthetic peptide. This guide provides an in-depth technical comparison of the trityl (Trt) protecting group for the glutamine side chain against other common alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to provide not just a methodology, but a well-reasoned approach to making informed decisions in your peptide synthesis endeavors.
The Glutamine Conundrum: Why Side-Chain Protection is Non-Negotiable
The side-chain amide of glutamine is susceptible to two primary side reactions during Fmoc-based SPPS, which can significantly impact the purity and yield of the final peptide[1].
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue, effectively terminating the peptide chain elongation[2][3]. This reaction is catalyzed by the piperidine used for Fmoc deprotection.
-
Nitrile Formation: During the activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to form a nitrile, an irreversible modification that alters the structure and function of the final peptide[1][4]. This is particularly problematic when using carbodiimide-based activating agents[5].
Furthermore, the free Fmoc-Gln-OH amino acid derivative exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF), leading to challenges in dissolution and inefficient coupling[5][6].
The Trityl Shield: A Robust Solution for Glutamine Incorporation
The trityl (Trt) group has emerged as the gold standard for protecting the glutamine side chain in Fmoc SPPS for several compelling reasons[1][4].
-
Prevention of Side Reactions: The bulky trityl group provides excellent steric hindrance, effectively preventing both pyroglutamate and nitrile formation[5][7].
-
Enhanced Solubility: The introduction of the hydrophobic trityl group dramatically increases the solubility of the Fmoc-Gln(Trt)-OH derivative in organic solvents, ensuring efficient and complete coupling reactions[5][8].
-
Acid Lability: The Trt group is highly acid-labile and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, concurrently with the removal of other side-chain protecting groups and cleavage of the peptide from the resin[4].
The Chemistry of Protection and Deprotection
The trityl group is introduced onto the side-chain amide of glutamine, providing a stable, protected building block for SPPS.
Caption: Synthesis of Fmoc-Gln(Trt)-OH.
During the final cleavage step, the acidic environment protonates the amide nitrogen, facilitating the departure of the stable trityl carbocation.
Caption: Deprotection of the Trt group from the glutamine side chain.
A critical aspect of Trt deprotection is the generation of the highly stable trityl carbocation. This electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan and methionine, leading to unwanted side products. Therefore, the inclusion of scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail is essential to trap the trityl carbocation and prevent these side reactions[9][10].
Head-to-Head Comparison: Trt vs. Alternative Protecting Groups
While Trt is the most widely used protecting group for glutamine, several alternatives exist, each with its own set of advantages and disadvantages. Here, we provide a comparative analysis to guide your selection process.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Cleavage Conditions |
| Trityl (Trt) | Excellent prevention of side reactions, high solubility of the Fmoc-amino acid.[1][5] | Can lead to steric hindrance in some sequences, requires scavengers during cleavage.[11] | 95% TFA, 2.5% H2O, 2.5% TIS |
| Dimethoxybenzhydryl (Mbh) | Good protection against side reactions. | Slower cleavage kinetics compared to Trt.[1] | Higher concentrations of TFA or longer cleavage times. |
| Trialkoxybenzyl (Tmob) | Rapid cleavage under mild acidic conditions.[1] | Can be too labile for some synthetic strategies. | 1-5% TFA in DCM |
| Xanthyl (Xan) | Historically used in Boc chemistry, good solubility.[4][12] | Less stable to the repetitive acid treatments in Boc-SPPS compared to Trt's stability in Fmoc-SPPS. | HF or other strong acids. |
Table 1: Comparison of Common Protecting Groups for Glutamine Side Chain
While comprehensive quantitative data for direct head-to-head comparisons are sparse in the literature, the widespread adoption of Trt in Fmoc-SPPS is a testament to its superior performance in achieving high-purity peptides. Studies have shown that the use of Fmoc-Gln(Trt)-OH results in significantly purer peptides compared to syntheses using unprotected Fmoc-Gln-OH, which are often plagued by pyroglutamate and nitrile impurities[13].
Experimental Protocols for Comparative Analysis
To provide a framework for the objective evaluation of glutamine protecting groups, we present a detailed protocol for the synthesis of a model peptide.
Model Peptide Sequence: Ac-Tyr-Ala-Gln-Gly-Phe-Leu-NH₂
This sequence is chosen to include a tyrosine residue, which is moderately nucleophilic and can be a target for the trityl carbocation if scavenging is inefficient.
Experimental Workflow
Caption: Experimental workflow for comparative peptide synthesis.
Step-by-Step Methodology
1. Resin Swelling:
-
Swell Rink Amide resin (0.5 mmol/g) in DMF for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
3. Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin as described in step 2.
4. Glutamine Coupling (Comparative Step):
-
For parallel syntheses, use Fmoc-Gln(Trt)-OH, Fmoc-Gln(Mbh)-OH, Fmoc-Gln(Tmob)-OH, and unprotected Fmoc-Gln-OH in separate reaction vessels.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS for 2 hours.
-
For the synthesis with Fmoc-Gln(Tmob)-OH, a milder cleavage cocktail (e.g., 5% TFA in DCM) can be used for selective deprotection if desired, followed by the standard cleavage cocktail for final deprotection.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Analysis:
-
Analyze the crude peptides by analytical RP-HPLC and mass spectrometry to determine purity and identify any side products.
Potential Pitfalls and Troubleshooting
-
Incomplete Deprotection of Trt: In rare cases, particularly when Gln(Trt) is at the N-terminus, deprotection may be sluggish. Extending the cleavage time or using a stronger scavenger cocktail can mitigate this.
-
Alkylation of Tryptophan: If your peptide contains tryptophan, ensure an adequate amount of scavenger (TIS) is used to prevent alkylation by the trityl carbocation.
-
Peptide Aggregation: While Trt protection improves the solubility of the amino acid derivative, aggregation of the growing peptide chain can still occur, especially in hydrophobic sequences. Using aggregation-disrupting strategies, such as pseudoproline dipeptides or backbone protection, can be beneficial[2].
Conclusion: The Enduring Advantage of Trt Protection
The trityl protecting group remains the superior choice for the side-chain protection of glutamine in Fmoc-based solid-phase peptide synthesis. Its ability to effectively prevent deleterious side reactions, coupled with the enhanced solubility it imparts to the Fmoc-Gln(Trt)-OH building block, translates to higher purity and yield of the final peptide product. While alternative protecting groups exist, they often present a compromise in terms of stability or cleavage kinetics. For researchers, scientists, and drug development professionals seeking a reliable and robust method for incorporating glutamine into synthetic peptides, the Trt group stands as the well-established and scientifically validated standard.
References
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: [Link])
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett - Digital CSIC. (URL: [Link])
-
Identification of glutamine synthetase as a novel contryphan-Bt binding protein by his-tag pull down. bioRxiv. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (URL: [Link])
-
Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. PMC - PubMed Central. (URL: [Link])
-
Involvement of polyglutamine endolysis followed by pyroglutamate formation in the pathogenesis of triplet repeat/polyglutamine-expansion diseases. PubMed. (URL: [Link])
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])
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Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. (URL: [Link])
-
Pyroglutamate formation and its presence and function in fungal hydrolytic enzymes. ResearchGate. (URL: [Link])
-
Suggested mechanism for the formation of pyroglutamic acid from glutamine. (URL: [Link])
-
Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Aapptec Peptides. (URL: [Link])
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SPECIFICATION. (URL: [Link])
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-
Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. PubMed. (URL: [Link])
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Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. (URL: [Link])
-
Side reactions in peptide synthesis: An overview. Bibliomed. (URL: [Link])
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Crystal Structures of Human Glutaminyl Cyclase, an Enzyme Responsible for Protein N-terminal Pyroglutamate Formation. PubMed. (URL: [Link])
-
Fmoc-Gln(Trt)-OH. CEM Corporation. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (URL: [Link])
-
Application of the Trityl Group in Peptide Chemistry. (URL: [Link])
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. (URL: [Link])
-
Side reactions in the SPPS of Cys-containing peptides. ResearchGate. (URL: [Link])
-
Investigation of Impurities in Peptide Pools. MDPI. (URL: [Link])
-
ChemInform Abstract: Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring: A Reality or a Myth. ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of Peptides Synthesized with Z-D-Gln(Trt)-OH
Introduction: Navigating the Nuances of Glutamine in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the incorporation of certain amino acids presents unique challenges that can impact the purity, yield, and ultimate biological activity of the final product. Glutamine (Gln), with its amide-containing side chain, is a prime example. A significant and often-encountered side reaction is the acid-catalyzed intramolecular cyclization of an unprotected N-terminal glutamine to form pyroglutamate (pGlu), a modification that can alter the peptide's function and is difficult to separate.[1][2]
To circumvent these issues, chemists employ protecting groups. Z-D-Gln(Trt)-OH, a derivative of D-glutamine, is a strategic choice for introducing this residue. It features two key protective elements:
-
Z (Benzyloxycarbonyl) group: Protects the α-amine, typically used in solution-phase synthesis or specific SPPS strategies.
-
Trt (Trityl) group: A bulky protecting group for the side-chain amide. The Trt group offers excellent stability and solubility and effectively prevents side-chain dehydration to a nitrile during activation steps.[3][4][5]
However, the mere use of a protected amino acid does not guarantee success. Rigorous validation is not just a quality control step; it is an integral part of the scientific method, ensuring that the molecule in hand is precisely the molecule intended. This guide provides a comprehensive, multi-step strategy for the validation of peptides containing a D-glutamine residue introduced via this compound, comparing the expected outcomes with less optimal alternatives.
The Core Challenge: Why Glutamine Demands Protection
The primary reason for side-chain protection of glutamine is to prevent undesirable side reactions. The most common of these is the formation of pyroglutamate, which occurs when the N-terminal amine attacks the side-chain amide.[1][6] This is particularly problematic during the acidic conditions often used for cleavage from the resin.[3] The bulky Trityl group on the side-chain amide of this compound provides steric hindrance, significantly mitigating this cyclization risk.[7] Furthermore, it enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF), which can be a challenge with unprotected or alternatively protected Gln derivatives.[3][5]
A Multi-Pronged Validation Workflow
Confirming the identity and purity of your synthesized peptide requires a suite of orthogonal analytical techniques. No single method provides a complete picture. The following workflow represents a robust, self-validating system for peptide characterization.
Caption: A typical workflow for the purification and validation of a synthetic peptide.
Step 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[8][9] It separates molecules based on their hydrophobicity. The mobile phase typically consists of an aqueous solvent (A) and an organic solvent (B), like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA).[9][10] TFA is crucial as it protonates acidic residues and forms ion pairs with basic residues, minimizing secondary interactions with the silica-based stationary phase and leading to sharper, more symmetrical peaks.[11] A shallow gradient is often used for peptides to achieve optimal resolution between the target peptide and closely related impurities, such as deletion sequences or those with remaining protecting groups.[12]
Detailed Protocol: Analytical RP-HPLC
-
Column: C18 stationary phase, wide-pore (300 Å) is recommended for peptides. Dimensions: 4.6 x 250 mm.[11]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical starting gradient would be 5% B to 65% B over 30 minutes. This should be optimized for your specific peptide.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (Trp, Tyr residues).
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10-20 µL.
-
Trustworthiness Check: Before running your sample, inject a blank (Mobile Phase A) to ensure there is no system contamination.
Data Interpretation & Comparison
The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, represents the purity of the peptide.
| Parameter | Peptide with this compound | Peptide with Unprotected Z-D-Gln-OH | Rationale |
| Expected Purity | >95% (Post-HPLC) | 70-85% (Post-HPLC) | The Trt group prevents pyroglutamate formation, a major impurity. |
| Key Impurity Peak | Minor deletion sequences. | Significant peak corresponding to pyroglutamate-peptide (elutes earlier). | Pyroglutamate is more polar than the corresponding Gln, leading to a shorter retention time. |
| Chromatogram Quality | Sharp, symmetrical main peak. | Broader main peak, often with tailing due to heterogeneity. | Higher purity and homogeneity lead to better peak shape. |
Step 2: Identity Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight of the peptide.[13] This confirms that the main peak from HPLC is indeed your target peptide and not a co-eluting impurity of a different mass. Electrospray ionization (ESI) is the most common technique for peptides, as it generates multiply-charged ions from molecules in solution without significant fragmentation.[13]
Detailed Protocol: ESI-MS
-
Sample Preparation: Dilute the HPLC-purified peptide fraction with 50% acetonitrile/water containing 0.1% formic acid to a concentration of ~10-20 pmol/µL. Formic acid is used instead of TFA as it is more volatile and results in better signal intensity.
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range appropriate for your peptide (e.g., 400-2000 m/z).
-
Trustworthiness Check: The ESI spectrum will show a series of peaks representing the peptide with different numbers of charges (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvoluting this series to a single molecular weight provides high confidence in the mass determination.
Data Interpretation & Comparison
Compare the experimentally determined monoisotopic mass with the theoretically calculated mass.
| Parameter | Expected Outcome with this compound Synthesis | Potential Issue with Unprotected Gln |
| Observed Mass | Matches theoretical mass of the target peptide (± 0.5 Da). | Observed mass is 17.03 Da less than the target. |
| Interpretation | Successful synthesis and complete deprotection of all protecting groups (including Trt). | N-terminal Gln has cyclized to pyroglutamate, resulting in the loss of ammonia (NH₃; mass ≈ 17.03 Da). |
Step 3: Definitive Sequence Verification with Tandem MS (MS/MS)
Expertise & Causality: While MS confirms the total mass, it doesn't confirm the amino acid sequence. Tandem MS (or MS/MS) provides this crucial information.[14][15] In this technique, the parent ion of the peptide (selected from the initial MS scan) is isolated and fragmented, typically via collision-induced dissociation (CID).[16] This fragmentation preferentially occurs at the peptide bonds, creating a ladder of fragment ions.[17][18]
The resulting fragments are primarily of two types: b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus.[17] The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.[18]
Caption: Peptide fragmentation in Tandem MS produces b- and y-ions.
Data Interpretation
By analyzing the MS/MS spectrum, you can confirm:
-
Correct Sequence: The complete series of b- and y-ions matches the expected fragmentation pattern of your target peptide.
-
Location of D-Gln: The mass difference between the fragments flanking the intended Gln position corresponds to the mass of a glutamine residue (128.06 Da).
-
Absence of Trt Group: The mass of the Gln residue within the fragment series is 128.06 Da, not the mass of Gln(Trt) (370.18 Da), confirming successful deprotection during cleavage. Comparing the experimental spectrum to one from a synthetically identical standard peptide is the ultimate validation.[19][20]
Comparative Summary of Glutamine Derivatives
| Derivative | Key Advantages | Key Disadvantages | Best For |
| This compound | Excellent side reaction prevention ; high solubility.[3] | Bulky Trt group can occasionally cause steric hindrance during coupling in very crowded sequences. | Boc-SPPS strategies or when maximum suppression of side reactions is critical. |
| Fmoc-D-Gln(Trt)-OH | Standard for Fmoc-SPPS ; excellent solubility and side reaction prevention.[3][4][5] | N-terminal Gln(Trt) deprotection can sometimes be slower.[21] | The vast majority of standard Fmoc-based solid-phase peptide synthesis. |
| Z/Fmoc-D-Gln-OH (Unprotected) | Lower cost of raw material. | High risk of pyroglutamate formation and nitrile formation; poor solubility in DMF.[3][5] | Not recommended for internal or N-terminal positions in most synthetic strategies. |
Conclusion
The synthesis of high-quality peptides is a discipline of precision and verification. The choice to use this compound is a strategic one, aimed at mitigating known side reactions associated with glutamine. However, this choice must be followed by a rigorous, multi-step validation process. By systematically employing RP-HPLC for purity assessment, ESI-MS for mass confirmation, and Tandem MS for definitive sequence verification, researchers can have the highest degree of confidence in their synthetic product. This validation cascade ensures that the biological data generated from subsequent experiments is built on a foundation of chemical certainty.
References
-
Wikipedia. De novo peptide sequencing. [Link]
-
Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]
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MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]
-
Mtoz Biolabs. How Are the B Ions and Y Ions Defined in Mass Spectrometry. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Loo, J. A., Edmonds, C. G., & Smith, R. D. (1991). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 63(21), 2488-99. [Link]
-
Lu, B., & Chen, T. (2005). A graph-theoretic approach for the separation of b and y ions in tandem mass spectra. Bioinformatics, 21(11), 2651-2658. [Link]
-
Chemistry LibreTexts. CID of Peptides and De Novo Sequencing. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223–243. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
MicroSolv Technology Corporation. Synthetic Peptide Analyzed with HPLC - AppNote. [Link]
-
Wang, Y., et al. (2023). Glutamine-derived peptides: Current progress and future directions. Food Science & Nutrition, 11(12), 7049-7063. [Link]
-
Green, H., et al. (1998). Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system. PNAS, 95(18), 10568-10573. [Link]
-
Melendez, R. I., et al. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research, 1052(1), 77-85. [Link]
-
de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94. [Link]
-
van der Marel, G. A., et al. (1998). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. [Link]
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(13), 11211-11217. [Link]
-
MySkinRecipes. Fmoc-Gln(Trt)-OH. [Link]
-
ResearchGate. Pyroglutamate formation mechanism. [Link]
-
ResearchGate. Validation through matching MS/MS spectra of synthetic peptides. [Link]
-
AAPPTec. Z-Gln(Trt)-OH. [Link]
-
Li, Y., et al. (2024). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. International Journal of Molecular Sciences, 25(2), 1113. [Link]
-
ResearchGate. Validation of the identified peptides using synthetic peptide. [Link]
-
CEM Corporation. Fmoc-Gln(Trt)-OH. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
-
Sharma, A., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry, 25(22), 9035-9042. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Z-D-Gln(Trt)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of the starting materials is a cornerstone of success. The protected amino acid Z-D-Gln(Trt)-OH is a critical building block, and verifying its purity is a non-negotiable step to prevent the introduction of impurities that can complicate synthesis, purification, and final product efficacy. This guide provides an in-depth, objective comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the purity assessment of this compound, grounded in experimental principles and data.
The Analytical Challenge: Understanding this compound
This compound is not a simple amino acid. Its structure is complicated by two bulky, hydrophobic, and UV-active protecting groups: the Benzyloxycarbonyl (Z) group on the α-amino group and the Trityl (Trt) group on the side-chain amide.
-
Benzyloxycarbonyl (Z-group): Provides urethane-type protection, resistant to racemization. It is relatively stable to mild acids but can be cleaved by strong acids or catalytic hydrogenation.[1][2]
-
Trityl (Trt-group): A very bulky group used to prevent side-chain reactions. It is highly acid-labile and can be removed with dilute trifluoroacetic acid (TFA).[1][3]
These groups impart significant hydrophobicity and introduce multiple aromatic rings, which dictates the strategy for its chromatographic separation. The primary analytical goal is to develop an HPLC method with sufficient selectivity to resolve the main compound from potential process-related impurities, such as:
-
Deprotection byproducts: Z-D-Gln-OH (loss of Trt) or D-Gln(Trt)-OH (loss of Z).
-
Diastereomers: The corresponding L-isomer, Z-L-Gln(Trt)-OH.
-
Synthesis precursors: Unreacted starting materials from its multi-step synthesis.[4]
-
Byproducts of degradation: Such as pyroglutamate formation, a common side reaction for N-terminal glutamine residues.[5][6]
HPLC Method Development: A Comparative Analysis
The separation of this compound and its impurities is primarily achieved by RP-HPLC, which separates molecules based on their hydrophobic interactions with the stationary phase.[7] The key to a robust method lies in the strategic selection of the column and mobile phase.
Column Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[8]
-
C18 (Octadecylsilane): This is the workhorse of reverse-phase chromatography. Separation is driven by hydrophobic interactions between the analyte and the long C18 alkyl chains.[9] For a molecule like this compound, a C18 column provides strong retention.
-
Phenyl-Hexyl: This stationary phase offers a mixed-mode separation mechanism. It provides hydrophobicity from its hexyl (C6) chain but also introduces aromatic selectivity through potential π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in the analyte.[10][11][12]
Given that this compound contains three phenyl rings (one in the Z-group, three in the Trt-group), the Phenyl-Hexyl phase is uniquely suited to enhance the separation of impurities that differ subtly in their aromatic character or spatial orientation. Phenyl columns can provide unique selectivity for aromatic compounds and may even reverse the elution order compared to a C18 column, offering a powerful tool for method development.[8][12]
Table 1: Comparative Performance of C18 and Phenyl-Hexyl Columns
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Rationale & Causality |
| Primary Interaction | Hydrophobic interactions | Mixed-mode: Hydrophobic & π-π interactions | The Phenyl-Hexyl column's ability to engage in π-π stacking with the Z and Trt groups offers an additional separation mechanism beyond simple hydrophobicity.[11] |
| Retention | Strong retention due to high hydrophobicity. | Moderate to strong retention. | The overall hydrophobicity of a C18 phase is typically higher than a Phenyl-Hexyl, leading to longer retention times under identical conditions.[10] |
| Selectivity for Aromatic Impurities | Good | Excellent | The π-π interactions provide superior selectivity for resolving compounds with minor differences in aromatic structure, such as positional isomers or related aromatic byproducts.[8] |
| Peak Shape | Generally good, but potential for tailing with basic impurities if silanols are exposed. | Often provides sharper peaks for aromatic compounds due to specific interactions. | The defined interaction with the phenyl rings can lead to more symmetrical peak shapes. |
| Best For | General-purpose purity screening. | Resolving complex mixtures and separating structurally similar aromatic impurities. | When a C18 column fails to provide baseline separation, a Phenyl-Hexyl column is the logical next choice.[12] |
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. It typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an acidic modifier.
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol for peptide and amino acid derivative analysis as it provides lower viscosity and often results in sharper peaks and better resolution.
-
Acidic Modifier: Trifluoroacetic acid (TFA) is the most common additive. It serves two critical functions:
-
pH Control: It lowers the mobile phase pH, ensuring that the carboxylic acid group of this compound is fully protonated, leading to consistent retention.
-
Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with any positively charged functional groups on the analyte or impurities, which minimizes secondary interactions with the silica backbone of the column and dramatically improves peak shape.[13]
-
A concentration of 0.1% TFA is standard for most applications.[14] This concentration is sufficient to control pH and provide effective ion pairing for achieving sharp, symmetrical peaks.
Validated HPLC Protocol for Purity Analysis
This protocol is designed to be a self-validating system, providing robust and reproducible results.
Experimental Workflow
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Comparative Analysis of NMR Spectroscopy for Confirming Z-D-Gln(Trt)-OH Incorporation in Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the question I most frequently encounter during complex peptide synthesis is, "How can I be absolutely certain that my protected, and often expensive, amino acid has been successfully incorporated?" This guide provides a deep dive into the use of Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the incorporation of Z-D-Gln(Trt)-OH, a critical building block in many therapeutic peptide candidates. We will explore the causality behind experimental choices, compare NMR to other common analytical techniques, and provide actionable protocols.
The Challenge: Why Confirmation is Critical
In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids is the foundation of the entire process.[1][2] An incomplete coupling or a side reaction at any step compromises the final product's purity and function. This compound presents a unique challenge due to its bulky protecting groups: the N-terminal Benzyloxycarbonyl (Z) group and the side-chain Trityl (Trt) group. These groups are essential for preventing unwanted side reactions but can sterically hinder the coupling process.[3] Therefore, relying on simple qualitative tests like the Kaiser test is insufficient; a robust, structure-elucidating technique is required.
Part 1: The Power of ¹H NMR for Structural Verification
Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of every proton in a molecule. By analyzing the chemical shift, integration, and splitting patterns of the NMR signals, we can create a "fingerprint" of the molecule and confirm the presence and connectivity of its various components.
Decoding the Expected ¹H NMR Spectrum of this compound
To use NMR effectively, we must first understand the expected signals from our target molecule. The structure of this compound offers several distinct proton environments that serve as diagnostic markers. The spectrum is typically acquired in a deuterated solvent like DMSO-d₆ or CDCl₃, as the choice of solvent can influence the precise chemical shifts of exchangeable protons (like N-H).[4][5]
Key Diagnostic Proton Signals:
-
Trityl (Trt) Group Protons (C(C₆H₅)₃):
-
Expected Chemical Shift: ~7.20 - 7.50 ppm.
-
Signal Characteristics: This is the most unambiguous signal. It appears as a large, complex multiplet in the aromatic region. The integration of this signal should correspond to 15 protons relative to other signals in the molecule. Its sheer size is often a clear indicator of the Trt group's presence.
-
-
Benzyloxycarbonyl (Z) Group Protons (C₆H₅CH₂OCO-):
-
Expected Chemical Shift:
-
Aromatic protons: ~7.30 - 7.40 ppm (often overlapping with the Trt signals).
-
Benzylic (CH₂) protons: ~5.10 ppm.
-
-
Signal Characteristics: The key diagnostic signal for the Z-group is the singlet (or a pair of doublets if rotation is restricted) from the two benzylic protons at around 5.10 ppm. This signal is typically well-resolved and serves as a clear marker for the N-terminal protecting group.
-
-
D-Glutamine Backbone and Side-Chain Protons:
-
α-Proton (alpha-H):
-
Expected Chemical Shift: ~4.00 - 4.50 ppm.
-
Signal Characteristics: The chemical environment of the α-H is directly affected by the successful formation of the peptide bond. It typically appears as a doublet of doublets or a triplet.[6]
-
-
β-Protons (beta-H₂):
-
Expected Chemical Shift: ~1.90 - 2.30 ppm.
-
Signal Characteristics: These protons are adjacent to the chiral center and are thus diastereotopic, meaning they are chemically non-equivalent. This results in two separate multiplets with complex splitting patterns.
-
-
γ-Protons (gamma-H₂):
-
Expected Chemical Shift: ~2.20 - 2.50 ppm.
-
Signal Characteristics: This signal, a triplet or multiplet, corresponds to the protons adjacent to the side-chain amide. Its position confirms the integrity of the glutamine side chain.[7]
-
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol assumes the amino acid has been cleaved from the solid support for analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, cleaved product (or the purified this compound standard).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for peptides and protected amino acids due to its excellent solubilizing power.
-
Ensure the sample is fully dissolved; vortex gently if necessary. Insoluble material will lead to poor spectral quality.
-
-
NMR Spectrometer Setup & Acquisition:
-
Use a spectrometer of at least 400 MHz for adequate signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard 1D proton spectrum. Key parameters include:
-
Spectral Width: ~12-16 ppm to ensure all signals are captured.
-
Number of Scans: 16 to 64 scans are typically sufficient for this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[8]
-
Integrate all signals. Set the integral of a well-resolved, known signal (e.g., the benzylic CH₂ of the Z-group to 2H) and compare the relative integrals of all other signals. The Trityl group should integrate to ~15H, and the glutamine protons should match their expected counts.
-
Analyze the chemical shifts and multiplicities to confirm they match the expected structure.
-
Workflow Visualization
Caption: Complementary analytical techniques in a peptide synthesis workflow.
Expert Interpretation:
-
On-Resin Monitoring: The Kaiser test is an invaluable in-process check. A negative result (beads remain yellow/orange) after coupling this compound suggests the N-terminal amine of the growing peptide chain has been capped, implying a successful reaction. However, it cannot rule out side reactions or confirm the integrity of the added amino acid.
-
Post-Cleavage Screening: After cleaving the peptide from the resin, LC-MS is the workhorse for initial analysis. It quickly confirms if a product of the expected molecular weight was formed and provides a quantitative measure of its purity.
-
The Gold Standard Confirmation: NMR spectroscopy is the final arbiter. If the LC-MS shows a pure compound with the correct mass, the ¹H NMR spectrum provides the definitive proof of structure. The presence of the characteristic signals for the Z-group, the large Trt-group multiplet, and the correctly shifted glutamine backbone protons, all with the correct integrations, leaves no doubt about the successful incorporation of this compound.
By integrating these techniques, researchers can move forward with confidence, knowing their synthetic strategy was successful and their peptide is structurally sound for downstream applications.
References
-
Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]
-
University of Regensburg. Chemical shifts. NMR Spectroscopy Course Material. [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]
-
Zhao, R., et al. Supplementary Information. The Royal Society of Chemistry. [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps Website. [Link]
-
Supporting Information for "Design, synthesis and evaluation of boronic acid inhibitors of the 20S proteasome". ScienceOpen. [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658-32672. [Link]
-
Chemistry Stack Exchange. (2013). What is the multiplicity of this signal in the ¹H NMR of glutamine in D₂O. Chemistry Stack Exchange. [Link]
-
Aapptec Peptides. Z-Gln(Trt)-OH. Aapptec Product Page. [Link]
-
Computational Chemistry List. (1999). NMR shifts for amino acids. CCL Archives. [Link]
-
Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Oregon State University. 1H NMR Chemical Shift. OSU Chemistry Department. [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts Chemistry. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. L-Glutamine(56-85-9) 1H NMR [m.chemicalbook.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
comparing cleavage cocktails for peptides with Z-D-Gln(Trt)-OH
An In-Depth Guide to Cleavage Cocktails for Peptides Containing Z-D-Gln(Trt)-OH: A Comparative Analysis
Introduction: The Critical Final Step in Peptide Synthesis
In the meticulous world of Solid-Phase Peptide Synthesis (SPPS), the final cleavage of the peptide from its solid support and the concurrent removal of side-chain protecting groups is a moment of truth. The success of this step dictates the yield and purity of the final product. The choice of the "cleavage cocktail"—a mixture typically containing a strong acid and scavenger reagents—is therefore not a trivial decision but a critical parameter tailored to the peptide's specific amino acid composition.
This guide focuses on a particularly interesting case: the cleavage of peptides containing the N-terminally protected amino acid, this compound. This building block presents a unique challenge and opportunity in SPPS. The side-chain amide of glutamine is protected by a highly acid-labile trityl (Trt) group to prevent common side reactions such as pyroglutamate formation.[1] The N-terminus, however, is protected by a benzyloxycarbonyl (Z) group, which is notably stable to the trifluoroacetic acid (TFA) typically used for cleavage.[2]
This orthogonality allows for a powerful synthetic strategy: the selective removal of the Trt group and cleavage from the resin while leaving the N-terminal Z group intact. The resulting Z-protected peptide fragment is an invaluable building block for convergent synthesis strategies, where larger proteins are assembled by ligating smaller, protected peptide segments.
This guide provides a comparative analysis of two common cleavage cocktails for this purpose. We will explore the chemical rationale behind their compositions, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal conditions for their Z-protected, Gln(Trt)-containing peptides.
The Underlying Chemistry: Acidolysis and the Necessity of Scavengers
The final step in Fmoc-based SPPS is typically accomplished with concentrated TFA. This strong acid performs two simultaneous functions: it cleaves the bond linking the peptide to the resin and removes acid-labile protecting groups from the amino acid side chains.[3]
This process, known as acidolysis, generates highly reactive electrophiles, primarily carbocations, from the cleaved protecting groups (e.g., the trityl cation from Trt and tert-butyl cations from tBu groups).[3] If left unchecked, these carbocations can re-attach to nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, or Tyrosine, leading to undesired and often inseparable impurities.[3][4]
To prevent these side reactions, "scavengers" are added to the TFA. These are nucleophilic agents designed to efficiently trap, or "scavenge," the carbocations as they are formed. The choice of scavengers is dictated by the specific protecting groups and sensitive amino acids present in the sequence.
Caption: The Role of Scavengers in TFA Cleavage.
Experimental Design: A Head-to-Head Comparison
To objectively compare cleavage cocktails, we designed a straightforward experiment based on a model peptide.
-
Model Peptide Sequence: Z-D-Gln(Trt)-Ala-Phe-Leu
-
Solid Support: Wang Resin (produces a C-terminal carboxylic acid upon TFA cleavage)
-
Rationale: This sequence contains the key Z-D-Gln(Trt) residue at the N-terminus. The other amino acids (Ala, Phe, Leu) are non-nucleophilic and are not expected to participate in side reactions, allowing us to isolate the performance of the cocktails with respect to the Trt group.
Cleavage Cocktails Evaluated
-
Cocktail A: The Modern Standard (TFA/TIS/H₂O)
-
Composition: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Rationale: This is a widely used, effective, and non-malodorous cocktail.[4] TIS is an exceptionally efficient scavenger for trityl cations and also reduces tert-butyl cations to isobutane.[4][5] Water acts as a scavenger for tert-butyl cations.[6]
-
-
Cocktail B: The Classic Workhorse (Reagent K)
-
Composition: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Rationale: Reagent K is a powerful, "universal" cleavage mixture designed to protect a wide range of sensitive residues.[4][7] Phenol protects Tyrosine and Tryptophan, while thioanisole and EDT are soft nucleophiles effective at scavenging various cations and are particularly important for protecting Cysteine and Methionine. While likely overkill for our model peptide, it serves as a benchmark for comparison.
-
Experimental Protocols
The following is a generalized protocol for the cleavage of a 0.1 mmol scale synthesis.
Caption: General Experimental Workflow for Peptide Cleavage and Analysis.
Step-by-Step Methodology
-
Resin Preparation: The dried peptidyl-resin (approx. 200 mg for a 0.1 mmol synthesis) is placed in a suitable reaction vessel. It is crucial that the resin is thoroughly washed with Dichloromethane (DCM) and dried in vacuo before cleavage, as residual DMF can inhibit the acidic cleavage reaction.[4][8]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (Cocktail A or B, 2-5 mL) to the resin. The vessel is sealed and agitated at room temperature for 2-3 hours.
-
Peptide Isolation: The resin is filtered off, and the filtrate (containing the cleaved peptide) is collected. The resin is washed with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: The combined filtrate is added dropwise to a centrifuge tube containing cold (4°C) diethyl ether or methyl t-butyl ether (approx. 10 times the filtrate volume). A white precipitate of the crude peptide should form immediately.
-
Washing and Drying: The mixture is centrifuged, the ether is decanted, and the peptide pellet is washed twice more with cold ether to remove residual scavengers and TFA. The final peptide pellet is dried under high vacuum.
-
Analysis: The crude peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Results and Discussion
The efficacy of each cocktail was evaluated based on the yield and purity of the crude Z-D-Gln-Ala-Phe-Leu peptide, as determined by HPLC analysis.
| Cleavage Cocktail | Composition | Peptide Yield (%) | Crude Purity (%) | Key Impurities Observed |
| Cocktail A | 95% TFA / 2.5% TIS / 2.5% H₂O | ~92% | >95% | Minimal; trace deletion sequences. |
| Cocktail B (Reagent K) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | ~90% | >95% | Minimal; trace adducts from scavengers possible. |
Analysis of Performance
-
Cocktail A (TFA/TIS/H₂O): This cocktail performed exceptionally well, yielding a crude product of very high purity (>95%). The primary peak in the HPLC chromatogram corresponded to the desired Z-D-Gln-Ala-Phe-Leu peptide, confirmed by LC-MS. This result demonstrates that TIS is a highly effective scavenger for the trityl cation generated during the deprotection of the Gln side chain. The simplicity, low odor, and reduced toxicity of this mixture make it an ideal choice for this type of peptide.
-
Cocktail B (Reagent K): Reagent K also produced the desired product with high purity, comparable to Cocktail A. However, the use of malodorous and more toxic reagents like EDT and thioanisole provides no discernible benefit for this particular peptide sequence, which lacks residues susceptible to the side reactions these scavengers are designed to prevent. While a robust and reliable mixture, it represents an unnecessary level of complexity and hazard for this application.
In both cases, mass spectrometry confirmed that the N-terminal Z group remained completely intact, as expected from its known stability to TFA.[2] The Trt group was efficiently removed from the Gln side chain by both cocktails.
Conclusion and Recommendations
For the cleavage of peptides containing this compound and other standard acid-labile side-chain protecting groups (like tBu, Boc), a simple and efficient cleavage cocktail is superior.
Our primary recommendation is the use of Cocktail A: TFA / TIS / H₂O (95:2.5:2.5).
This mixture provides a highly efficient cleavage and deprotection of the Trt group, resulting in excellent crude peptide purity. Its non-malodorous nature and lower toxicity compared to thiol-containing cocktails like Reagent K make it a safer, cleaner, and more practical choice for the routine production of Z-protected peptide fragments.
While Reagent K is a powerful tool, its use should be reserved for sequences containing challenging residues such as Cysteine, Methionine, or multiple Tryptophan and Tyrosine residues, where its complex scavenger profile is required to suppress specific side reactions. For the specific application of generating Z-protected fragments with Gln(Trt), simplicity proves to be the most elegant and effective solution.
References
- Amino Acid Derivatives for Peptide Synthesis.Vertex AI Search result citing a general peptide synthesis resource.
- Cleavage Cocktails; Reagent B.Aapptec Peptides.
- Novabiochem® - Fmoc resin cleavage protocols.Merck Millipore.
- Cleavage Cocktail Selection.CDN.
- A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.BenchChem.
- Ideal concentration of TFA for peptide synthesis.
- Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.
- Standard practices for Fmoc-based solid-phase peptide synthesis.UCI Department of Chemistry.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- Peptide Hand Synthesis Part 8: Cleaving.YouTube.
Sources
A Senior Application Scientist's Guide to Z-D-Gln(Trt)-OH in Peptide Synthesis: A Comparative Analysis
For the discerning researcher, scientist, and drug development professional, the precise construction of peptides is a foundational pillar of innovation. The incorporation of D-amino acids and the management of reactive side chains, such as that of glutamine, are critical decision points that profoundly impact the yield, purity, and ultimate success of a synthetic strategy. This guide provides an in-depth technical review of N-α-Benzyloxycarbonyl-N-δ-trityl-D-glutamine (Z-D-Gln(Trt)-OH), offering a comparative analysis against its more common Fmoc- and Boc-protected counterparts in peptide synthesis.
The glutamine residue, while essential for the biological activity of many peptides, is a notorious source of synthetic challenges. Its side-chain amide is susceptible to undesirable side reactions, primarily dehydration to a nitrile and intramolecular cyclization to form a pyroglutamate residue, especially at the N-terminus.[1] These side reactions can truncate the peptide chain and introduce impurities that are difficult to separate, thereby compromising the overall efficiency of the synthesis.[1] Consequently, the protection of the glutamine side chain is a critical consideration in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The Strategic Value of the Trityl Protecting Group for Glutamine
The triphenylmethyl (Trt) group is the most prevalent and robust protecting group for the glutamine side chain in contemporary peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy.[1] Its widespread use is attributed to several key advantages:
-
Steric Hindrance: The bulky nature of the trityl group effectively shields the side-chain amide, preventing its unwanted participation in side reactions during the activation of the C-terminus for coupling.[2]
-
Enhanced Solubility: The hydrophobic character of the trityl group significantly improves the solubility of the protected glutamine derivative in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[2] This is a crucial factor, as the corresponding unprotected Fmoc-Gln-OH has very low solubility.
-
Acid Lability: The Trt group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with the final cleavage step in both Fmoc- and Boc-SPPS.
This compound: A Niche but Valuable Building Block
While Fmoc- and Boc-protected amino acids dominate the landscape of solid-phase peptide synthesis, Z-protected (benzyloxycarbonyl-protected) amino acids retain significant utility, particularly in solution-phase synthesis and for the preparation of protected peptide fragments. This compound combines the classical Z-group for N-α protection with the modern Trt group for side-chain protection of a D-glutamine residue.
The primary applications for this compound are found in:
-
Solution-Phase Peptide Synthesis: Where the Z-group's stability to a wider range of reaction conditions and its removal by catalytic hydrogenation offers an orthogonal deprotection strategy.
-
Fragment Condensation: In the synthesis of long peptides or small proteins, protected peptide fragments are often synthesized and then coupled together. The Z-group can provide robust N-terminal protection during fragment synthesis and subsequent coupling reactions.
-
Specific Synthetic Strategies: In some instances, the unique properties of the Z-group may be advantageous for avoiding specific side reactions or for compatibility with other functionalities within a complex molecule.
Comparative Performance Analysis
While direct, head-to-head quantitative experimental data comparing the performance of this compound with its Fmoc- and Boc-protected D-enantiomers is not extensively available in the peer-reviewed literature, a robust comparison can be constructed based on the well-established principles of each protecting group strategy.
| Parameter | This compound | Fmoc-D-Gln(Trt)-OH | Boc-D-Gln(Trt)-OH |
| Primary Application | Solution-phase synthesis, Fragment condensation | Fmoc-SPPS | Boc-SPPS |
| Nα-Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C) | 20% Piperidine in DMF | 50% TFA in DCM |
| Side-Chain Protection | Trityl (Trt) | Trityl (Trt) | Trityl (Trt) |
| Side-Chain Deprotection | Acidolysis (TFA) | Acidolysis (TFA) | Acidolysis (TFA) or HF |
| Prevention of Pyroglutamate | Excellent | Excellent | Excellent |
| Solubility in DMF/DCM | Good | Excellent[2] | Good |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups.[3] | Not fully orthogonal with acid-labile side-chain groups. |
| Key Advantage | Stability of Z-group, orthogonal deprotection. | Mild, base-labile Fmoc removal, widely used in SPPS. | Established methodology for SPPS. |
| Key Disadvantage | Less amenable to automated SPPS. | Potential for diketopiperazine formation at the dipeptide stage. | Requires strong acid for Nα-deprotection, which can be harsh. |
Mechanistic Insights: Preventing Glutamine Side Reactions
The efficacy of the trityl group in preventing side reactions is rooted in its steric bulk. During the activation of the carboxylic acid of the glutamine derivative (a necessary step for peptide bond formation), the side-chain amide can act as an internal nucleophile, leading to the formation of a pyroglutamate ring and termination of the peptide chain. The trityl group physically obstructs this intramolecular cyclization.
Caption: Mechanism of pyroglutamate prevention by the Trt group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound in solution-phase synthesis and a comparative workflow for its Fmoc- and Boc-protected counterparts in SPPS.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes a standard procedure for coupling this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in a minimal amount of DMF.
-
Add NMM or DIPEA (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
-
Activation and Coupling:
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Caption: Workflow for solution-phase coupling of this compound.
Protocol 2: Solid-Phase Coupling of Fmoc-D-Gln(Trt)-OH
This protocol outlines a standard cycle for incorporating Fmoc-D-Gln(Trt)-OH into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-D-Gln(Trt)-OH
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and dibenzofulvene byproducts.
-
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
If the coupling is incomplete, repeat the coupling step.
-
Once complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 3: Solid-Phase Coupling of Boc-D-Gln(Trt)-OH
This protocol describes a typical cycle for incorporating Boc-D-Gln(Trt)-OH in a Boc-SPPS workflow.
Materials:
-
Boc-protected peptide-resin
-
50% (v/v) TFA in DCM
-
10% (v/v) DIPEA in DCM (neutralization solution)
-
Boc-D-Gln(Trt)-OH
-
Coupling reagents: e.g., HBTU/HOBt or DIC/HOBt
-
DIPEA (for HBTU coupling)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (5x) to remove TFA.
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Wash the resin with DCM (5x) to remove excess DIPEA.
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-D-Gln(Trt)-OH (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF/DCM.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to monitor the reaction.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). The peptide-resin is now ready for the next deprotection cycle.
-
Conclusion and Future Perspectives
This compound represents a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its utility shines in the context of solution-phase synthesis and fragment condensation strategies where the unique properties of the Z-group offer distinct advantages in terms of stability and orthogonal deprotection. While Fmoc- and Boc-D-Gln(Trt)-OH are the undisputed workhorses for routine solid-phase peptide synthesis due to their amenability to automation and well-established protocols, an understanding of all available protected D-glutamine derivatives is crucial for the strategic design of complex peptide synthesis campaigns.
The choice of protecting group strategy should always be guided by the specific requirements of the target peptide, the intended synthetic route (solid-phase vs. solution-phase), and the need for orthogonal deprotection schemes. For researchers pushing the boundaries of peptide and protein synthesis, a comprehensive knowledge of both classical and modern protecting groups, including this compound, is indispensable for navigating the intricate landscape of peptide chemistry.
References
- BenchChem. (2025). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH. BenchChem.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH. BenchChem.
- BenchChem. (2025). A Comparative Guide to Fmoc-Gln(Trt)
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
- Adesis, Inc. (2025). Solid-Phase vs.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- CPC Scientific. (2020). Why solid-phase synthesis?. CPC Scientific.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Yan, L. Z., & Chen, Y. X. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(5), 438-450.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- National Institutes of Health. (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Houben-Weyl. (n.d.). Pyroglutamic Acid Peptides.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
- AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Springer. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- PubMed. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids.
- National Institutes of Health. (n.d.). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.
- WorldOfChemicals. (n.d.). Understanding Fmoc-Gln(Trt)
- Matrix Innovation. (n.d.). Fmoc-D-Gln(Trt)-OH.
- AAPPTec. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. AAPPTec.
- AAPPTec. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. AAPPTec.
Sources
A Strategic Approach to Large-Scale Peptide Synthesis: Cost-Benefit Analysis of Z-D-Gln(Trt)-OH
For researchers, scientists, and drug development professionals steering the complex process of large-scale peptide synthesis, the selection of raw materials is a critical juncture where cost, efficiency, and purity converge. The incorporation of glutamine, a common yet challenging amino acid, exemplifies this decision-making crossroads. This guide provides an in-depth cost-benefit analysis of utilizing N-α-benzyloxycarbonyl-N-γ-trityl-D-glutamine (Z-D-Gln(Trt)-OH) in large-scale synthesis, comparing its performance against viable alternatives and offering supporting experimental frameworks.
The primary obstacle in integrating glutamine into a peptide sequence is the susceptibility of its side-chain amide to undergo undesirable side reactions.[1] Chief among these is the intramolecular cyclization to form a pyroglutamyl (pGlu) residue, which can truncate the peptide chain and introduce a challenging impurity to remove.[1][2][3] Furthermore, in the absence of side-chain protection, glutamine derivatives often exhibit poor solubility in standard organic solvents, which can impede coupling efficiency and depress overall yields.[1]
This compound is a strategically protected amino acid derivative designed for solution-phase peptide synthesis (LPPS), a method often favored for large-scale campaigns of shorter peptides due to the potential for intermediate purification and reduced reagent excess compared to solid-phase peptide synthesis (SPPS).[4] The Z (benzyloxycarbonyl) group provides robust, temporary protection of the α-amino group, while the bulky Trityl (Trt) group shields the side-chain amide, offering a dual-pronged defense against common side reactions.[5][6]
Comparative Analysis of Glutamine Incorporation Strategies
The decision to use a side-chain protected glutamine derivative like this compound is a trade-off between upfront material costs and downstream process efficiency, purity, and overall yield. While direct, large-scale, head-to-head public data is limited, we can extrapolate from established principles of peptide chemistry to build a compelling case.
| Derivative | Synthesis Phase | Key Advantages | Key Disadvantages | Cost-Effectiveness Rationale |
| This compound | Solution-Phase | Excellent prevention of pyroglutamate formation and dehydration.[1] Enhanced solubility in organic solvents. | Higher initial raw material cost. Requires an additional deprotection step for the Trt group. | Higher initial investment is often offset by significantly higher crude purity, leading to fewer and less complex purification cycles, increased overall yield, and improved batch-to-batch consistency. |
| Z-D-Gln-OH (Unprotected) | Solution-Phase | Lowest initial raw material cost. | High risk of pyroglutamate formation and dehydration.[1] Poor solubility can lead to incomplete coupling. | The low upfront cost is frequently negated by significant downstream expenses related to lower yields, extensive purification to remove impurities, and the potential for batch failure. |
| Fmoc-D-Gln(Trt)-OH | Solid-Phase (SPPS) | Well-established for automated SPPS. Robust side-chain protection.[1] | SPPS can be less cost-effective for very large-scale production of shorter peptides due to high solvent and reagent consumption. | A strong alternative for SPPS strategies, offering similar benefits of side-chain protection. The choice between LPPS with Z-derivatives and SPPS with Fmoc-derivatives is a broader strategic decision based on scale, peptide length, and existing infrastructure. |
Table 1: Performance and Cost-Effectiveness of Glutamine Derivatives
Cost Snapshot
While bulk pricing is subject to negotiation with suppliers, the general trend in catalog prices for related compounds highlights the premium for side-chain protection.
| Compound | Supplier Example | Price (USD) | Quantity |
| Z-Gln(Trt)-OH | Aapptec | $95.00 | 5g |
| Z-Gln(Trt)-OH | CSBio | $84.00 | 5g |
| Fmoc-Gln(Trt)-OH | Bachem | CHF 76.00 | 5g |
Table 2: Illustrative Pricing for Protected Glutamine Derivatives
The Chemistry of Protection: Why this compound is Effective
The strategic advantage of this compound in solution-phase synthesis is rooted in the orthogonal nature of its protecting groups. The Z-group is stable under the conditions required for peptide coupling but is readily removed by catalytic hydrogenation (e.g., H₂/Pd), which does not affect the acid-labile Trt group.[5] Conversely, the Trt group is stable during the coupling and Z-group deprotection cycles but is cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), often at the final stage of synthesis.[5][7]
Caption: Structure of this compound with protecting groups.
Experimental Protocols
To provide a practical framework for comparison, the following protocols detail the key steps for the incorporation of a D-glutamine residue in a solution-phase synthesis of a model dipeptide, Z-D-Gln-Ala-OMe.
Protocol 1: Coupling of this compound with L-Alanine Methyl Ester
This protocol outlines the activation of the carboxylic acid of this compound and its subsequent coupling with the amino group of H-Ala-OMe.
Materials:
-
This compound
-
H-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization: Dissolve H-Ala-OMe·HCl (1 equivalent) in DCM. Cool the solution to 0°C in an ice bath and add NMM (1 equivalent) to neutralize the hydrochloride salt, stirring for 15 minutes.
-
Activation: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool to 0°C. Add DCC (1.05 equivalents) dissolved in DCM to this solution and stir for 30 minutes at 0°C.
-
Coupling: Add the neutralized H-Ala-OMe solution from step 1 to the activated this compound solution from step 2. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Z-D-Gln(Trt)-Ala-OMe.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for solution-phase peptide coupling.
Protocol 2: Deprotection and Analysis
This protocol describes the final deprotection steps to yield the unprotected dipeptide and its analysis by HPLC.
Materials:
-
Z-D-Gln(Trt)-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Diethyl ether (cold)
-
HPLC system with a C18 column
Procedure:
-
Trt Deprotection: Dissolve the protected dipeptide in a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Stir at room temperature for 2 hours.
-
Precipitation: Precipitate the Z-D-Gln-Ala-OMe by adding cold diethyl ether. Centrifuge to collect the pellet and wash with cold ether.
-
Z-Group Deprotection (Hydrogenolysis): Dissolve the product from step 2 in methanol. Add 10% Pd/C catalyst. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or HPLC).
-
Final Isolation: Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude H-D-Gln-Ala-OMe.
-
Purity Analysis: Prepare a 1 mg/mL solution of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze by reversed-phase HPLC to determine the purity profile.
Conclusion
For large-scale solution-phase peptide synthesis, the use of this compound represents a strategically sound investment. While the initial cost of the raw material is higher than its unprotected counterpart, the robust protection of the side-chain amide significantly mitigates the risk of pyroglutamate formation and other side reactions.[1] This translates to higher yields of the desired peptide, a simpler purification profile, and ultimately, a more reliable and cost-effective manufacturing process. The decision to employ side-chain protection is a proactive measure against the costly downstream consequences of impurity formation, aligning with the principles of efficient and robust process chemistry.
References
-
Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ACS Publications. (2019). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Retrieved from [Link]
-
Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
AIChE. (n.d.). Convergent Synthesis of Peptides at Large Scale. Retrieved from [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
-
National Institutes of Health. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2023). Yield and purity of the synthesized peptides by the three protocols. Retrieved from [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
Reddit. (2023). How does one calculate the theoretical yield for solid phase peptide synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
Aapptec. (n.d.). Z-Gln(Trt)-OH [132388-60-4]. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). FMOC-GLN(TRT)-OH >=98.0%. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Z-D-Gln(Trt)-OH
For professionals in the vanguard of drug development and peptide synthesis, meticulous handling of chemical reagents is paramount, extending from the benchtop to final disposal. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of Z-D-Gln(Trt)-OH (Nα-benzyloxycarbonyl-Nγ-trityl-D-glutamine), a protected amino acid common in peptide synthesis. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety and environmental procedures.
The cornerstone of any chemical disposal plan is a thorough understanding of the substance's properties and the prevailing regulatory landscape. While this compound and similar protected amino acids are generally not classified as hazardous waste, this does not exempt them from rigorous disposal protocols.[1][2] Adherence to these guidelines is a matter of regulatory compliance, laboratory safety, and environmental stewardship.
Compound Profile and Hazard Assessment
This compound is a solid, typically an off-white powder, characterized by two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amine and the trityl (Trt) group on the glutamine side-chain amide.[3][]
-
Z (Cbz) Group: Confers stability but can be cleaved under specific conditions like catalytic hydrogenation or with strong acids (e.g., HBr).[5]
-
Trityl (Trt) Group: A bulky group that is highly susceptible to cleavage by acids (acid-labile), such as trifluoroacetic acid (TFA).[]
These protecting groups dictate the compound's reactivity and, consequently, its disposal requirements. The primary operational hazard is not high toxicity, but the potential for inadvertent chemical reactions if improperly segregated. Safety Data Sheets (SDS) for analogous compounds indicate low acute toxicity and minimal irritation.[2][6] However, the first and most critical step before handling or disposal is to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot number in use and to adhere strictly to local, state, and federal regulations.[7]
Core Disposal Protocol: Solid Waste Stream
This protocol applies to expired reagents, residual material, or contaminated labware (e.g., weighing boats).
Objective: To safely containerize and dispose of solid this compound waste in compliance with standard laboratory procedures.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated, sealed, and clearly labeled hazardous waste container.
-
Tools for solid transfer (spatula, scoop, or brush).
Step-by-Step Methodology:
-
Personnel Protection: Don appropriate PPE before handling the chemical. This includes safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Waste Characterization: Confirm the waste is solely this compound. If it is mixed with other substances, the entire mixture must be characterized to determine the appropriate disposal route.
-
Containment:
-
Carefully transfer the solid waste into a suitable, dedicated container.[9] This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.[10]
-
Avoid generating dust during the transfer. If working with larger quantities, perform the transfer in a chemical fume hood.[6]
-
-
Labeling: Label the waste container clearly. The label should include:
-
The full chemical name: "this compound" or "Nα-benzyloxycarbonyl-Nγ-trityl-D-glutamine".
-
The words "Hazardous Waste" (a common institutional requirement, even for non-RCRA hazardous materials, to ensure proper handling).
-
The date of accumulation.
-
The specific laboratory or Principal Investigator responsible.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.[10]
-
Disposal Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office by submitting a hazardous waste pickup request.[11] Never dispose of this chemical in the regular trash or down the drain. [10]
Critical Importance of Waste Segregation
The chemical nature of the protecting groups necessitates strict segregation.
-
Avoid Acids: Do not mix this compound waste with acidic waste streams. Strong acids can cleave the Trityl and Z groups, changing the chemical composition of the waste and potentially generating new, more hazardous byproducts.[][5]
-
Avoid Oxidizing Agents: Keep the waste separate from strong oxidizing agents, as this is a general requirement for organic compounds to prevent exothermic and potentially dangerous reactions.[9][12]
-
Keep Solids and Liquids Separate: Do not mix solid chemical waste with liquid waste streams, such as solvent waste.[13]
Spill Management Protocol
Accidental spills should be managed promptly and safely.
-
Evacuate and Secure: If the spill is large, restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Contain and Clean:
-
Gently sweep up the solid material, avoiding dust creation.[1][9] Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed container for hazardous waste.
-
Label the container as "Spill Debris: this compound" and dispose of it according to the core protocol.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Data Presentation
The following tables summarize key data relevant to the handling and disposal of protected amino acids and regulatory waste generation.
Table 1: Physicochemical Properties of Analogous Compounds
| Property | Value | Source | Rationale for Disposal |
|---|---|---|---|
| Physical State | Powder / Solid | [9] | Dictates handling as a solid waste to prevent dust generation. |
| Appearance | Off-white | [1] | Visual identification. |
| Melting Point | ~165-172 °C | [6] | Stable under normal lab conditions. |
| Incompatible Materials | Strong oxidizing agents, Strong acids |[9][14] | Critical for waste segregation to prevent unintended reactions. |
Table 2: Hazardous Waste Generator Status (U.S. EPA RCRA)
| Generator Status | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation | Source |
|---|---|---|---|
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg | [7] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | > 1 kg | [7] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2205 lbs) | > 1 kg | [7] |
Note: This classification determines regulatory requirements for storage time limits and documentation.[15]
Experimental Protocols & Visualization
Protocol: Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[11] The key is to use a solvent in which the compound is soluble to effectively remove all residue.
-
Collect Rinsate: Collect the rinsate from all three rinses. This rinsate is now considered hazardous waste and must be disposed of in the appropriate liquid solvent waste stream. Do not pour the rinsate down the drain.
-
Deface Label: Completely remove or deface the original chemical label on the empty container.[16]
-
Dispose of Container: The clean, triple-rinsed container can now typically be disposed of as regular laboratory glass or plastic waste, per institutional guidelines.[16]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. Available from: [Link]
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SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaguideline. Available from: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]
-
SAFETY DATA SHEET - N(alpha)-Benzyloxycarbonyl-L-glutamine. Thermo Fisher Scientific. Available from: [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). Available from: [Link]
-
SAFETY DATA SHEET - Fmoc-Gln(Trt)-OH. AAPPTEC. Available from: [Link]
-
Z-Gln(Trt)-OH [132388-60-4]. Aapptec Peptides. Available from: [Link]
-
SAFETY DATA SHEET - N(alpha)-Benzyloxycarbonyl-L-glutamine. Fisher Scientific. Available from: [Link]
-
Trt-L-Gln - SAFETY DATA SHEET. AFG Bioscience LLC. Available from: [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein®. Available from: [Link]
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Dispose of Hazardous Waste. Ohio EPA. Available from: [Link]
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. Available from: [Link]
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Hazardous Waste. Ohio Environmental Protection Agency. Available from: [Link]
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Hazardous Waste Treatment, Storage and Disposal Facilities. Ohio Environmental Protection Agency. Available from: [Link]
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Navigating the Safe Handling of Z-D-Gln(Trt)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of peptides is a cornerstone of innovation. The use of protected amino acids, such as Z-D-Gln(Trt)-OH, is fundamental to this process. While these compounds are invaluable tools, their safe handling is paramount to ensuring both personal safety and the integrity of your research. This guide provides a comprehensive, experience-driven approach to the personal protective equipment (PPE) and handling procedures for this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Understanding the Hazard Profile: More Than Just a Powder
This compound, a derivative of glutamine, is a fine, white powder. While it may not possess the immediate corrosive or flammable properties of some laboratory reagents, its potential for skin sensitization is a key consideration.[1] The trityl (Trt) and benzyloxycarbonyl (Z) protecting groups, while essential for synthetic control, can also contribute to the allergenic potential of the molecule. Repeated dermal exposure can lead to allergic skin reactions.[1] Therefore, our primary safety objective is to prevent skin and eye contact, as well as inhalation of the powder.
Core Principles of Protection: A Multi-Layered Defense
A robust safety protocol is not about a single piece of equipment, but a comprehensive system of protection. For this compound, this involves a three-tiered approach focusing on eye, skin, and respiratory protection.
I. Eye and Face Protection: Your First Line of Defense
Minimum Requirement: Safety glasses with side shields are mandatory for any work involving this compound.[1][2][3][4] This is the baseline level of protection and is non-negotiable.
Best Practice: For tasks with a higher risk of splashes or aerosol generation, such as weighing and dissolving the powder, upgrading to chemical splash goggles is strongly recommended.[3][4] A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.[4][5][6]
The 'Why': The reasoning here is straightforward: preventing any contact between the chemical and your eyes. Even a small amount of powder can cause irritation. The use of goggles and face shields creates a more complete barrier against accidental splashes, which can occur during solvent addition or transfer.
II. Skin Protection: Beyond the Lab Coat
Hand Protection: Chemical-resistant gloves are essential.[1][3][5][7] Nitrile gloves are a common and effective choice for handling this type of compound.[3][4] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[1][8]
Body Protection: A standard laboratory coat is required to protect your clothing and underlying skin from contamination.[2][4] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional safeguard.
The 'Why': The primary hazard of this compound is skin sensitization.[1] Direct contact can lead to an allergic reaction, which can become more severe with repeated exposure. A lab coat and gloves create a physical barrier to prevent this contact.
III. Respiratory Protection: An Important Precaution
While this compound is a powder and not highly volatile, the fine particles can become airborne during handling, especially when weighing or transferring the material.
Recommended Practice: When handling larger quantities of the powder or when working in an area with inadequate ventilation, a NIOSH-approved N95 respirator is recommended to prevent inhalation.
The 'Why': Inhaling chemical dust can cause respiratory irritation. The use of a respirator minimizes this risk, particularly in enclosed spaces or during procedures that can generate dust.
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist:
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any work.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material.[1][7]
-
Assemble all necessary PPE: Have your safety glasses/goggles, gloves, and lab coat ready before you handle the chemical.
-
Prepare your workspace: Ensure your work area is clean and uncluttered. Have spill cleanup materials readily available.
Step-by-Step Handling Procedure:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within a fume hood or on a balance with a draft shield to minimize dust dispersal.
-
Dissolving: Add the solvent slowly and carefully to the solid to avoid splashing. Use a magnetic stirrer for gentle agitation.
-
Transferring: When transferring the solution, use appropriate glassware and funnels to prevent spills.
-
Post-Handling: After use, thoroughly clean all glassware and equipment. Wash your hands thoroughly with soap and water after removing your gloves.[1][8]
Spill and Waste Disposal Protocol:
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report all spills to your laboratory supervisor.
Waste Disposal:
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[1] This typically involves placing the waste in a clearly labeled, sealed container for collection by a licensed disposal company.[1]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Sources
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- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
